6-Chloro-4-methoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCWMAIKLWFHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624411 | |
| Record name | 6-Chloro-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676262-10-5 | |
| Record name | 6-Chloro-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Quinoline Scaffold in Modern Chemistry
An In-depth Technical Guide to Chloro-Methoxy-Quinolines: Focus on 4-Chloro-6-methoxyquinoline
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. Its derivatives are integral to numerous natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities. This guide provides a detailed technical overview of chloro-methoxy substituted quinolines, a class of compounds prized as versatile intermediates in drug discovery and materials science.
While the specific isomer 6-Chloro-4-methoxyquinoline was requested, it is notably less common in commercial inventories and the scientific literature. In contrast, its isomer, 4-Chloro-6-methoxyquinoline , is a well-documented and widely utilized chemical building block. Given their profound structural similarity, the principles of synthesis, reactivity, and application are largely translatable. Therefore, to provide an in-depth and technically robust guide, this document will focus on 4-Chloro-6-methoxyquinoline (CAS No. 4295-04-9) as a representative and instructive model for this class of compounds.
Core Compound Identification and Properties
4-Chloro-6-methoxyquinoline is a key synthetic intermediate whose structure offers distinct sites for chemical modification, making it a valuable precursor for more complex molecular architectures.
Caption: General two-step synthesis workflow for a representative chloro-methoxy-quinoline.
Detailed Experimental Protocol: Synthesis of a 4-Chloro-6-methoxyquinoline Analog
The following protocol details the synthesis of 4-Chloro-6-methoxy-2-methylquinoline, which exemplifies the core chemical transformations. [1] Step 1: Cyclization to form 6-Methoxy-2-methylquinolin-4-ol
-
Reagent Combination: In a suitable reaction vessel, combine 4-methoxyaniline (p-anisidine), ethyl acetoacetate, and polyphosphoric acid.
-
Causality: p-Anisidine provides the aniline backbone, while ethyl acetoacetate serves as the three-carbon unit required to form the pyridine ring. Polyphosphoric acid acts as both a catalyst and a dehydrating agent, driving the intramolecular cyclization reaction (a Conrad-Limpach synthesis) to completion.
-
-
Reaction: Heat the mixture to approximately 170°C with stirring for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling, carefully pour the reaction mixture into a beaker of cold water. The product will precipitate as a solid.
-
Isolation: Filter the solid precipitate and wash thoroughly with water to remove residual acid. Dry the solid to yield 6-Methoxy-2-methylquinolin-4-ol.
Step 2: Chlorination to form 4-Chloro-6-methoxy-2-methylquinoline
-
Reagent Combination: Suspend the dried 6-Methoxy-2-methylquinolin-4-ol intermediate in phosphorus oxychloride (POCl₃). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Causality: The hydroxyl group at the 4-position of the quinolinol exists in tautomeric equilibrium with its keto form. POCl₃ is a powerful chlorinating and dehydrating agent that readily converts this hydroxyl group into a chloro group, which is a superior leaving group. DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is the active electrophilic species.
-
-
Reaction: Heat the suspension to 110°C for 1 hour, allowing the reaction to proceed to completion.
-
Quenching: Cool the reaction mixture and carefully quench it by pouring it onto crushed ice. This hydrolyzes the excess POCl₃.
-
Neutralization & Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until the product precipitates. Filter the solid, wash with water, and dry to obtain the final product, 4-Chloro-6-methoxy-2-methylquinoline. [1]
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-chloro-6-methoxyquinoline stems from the distinct reactivity of its functional groups. The chlorine atom at the 4-position is particularly important, as it activates the molecule for a range of transformations.
Caption: Key reaction pathways for 4-Chloro-6-methoxyquinoline.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrogen atom in the quinoline ring makes the C4 position electron-deficient. This, combined with the fact that chlorine is an excellent leaving group, renders the C4 position highly susceptible to attack by nucleophiles. This is the most common and synthetically valuable reaction for this scaffold, allowing for the introduction of amines, alcohols, and thiols to build molecular diversity. [2]* Palladium-Catalyzed Cross-Coupling: The C4-Cl bond is an ideal handle for modern cross-coupling reactions. Suzuki coupling with boronic acids can form C-C bonds, while Buchwald-Hartwig amination provides an alternative route to C-N bonds, significantly expanding the synthetic possibilities.
-
Reactivity of the Benzene Ring: The methoxy group at the 6-position is an activating, ortho-para directing group for electrophilic aromatic substitution. This allows for further functionalization of the benzene portion of the scaffold, for example, through nitration or halogenation.
Applications in Drug Development and Medicinal Chemistry
The quinoline core is a well-established pharmacophore. The specific substitution pattern of a chloro group at the 4-position and a methoxy group on the benzenoid ring is found in numerous compounds investigated for therapeutic applications.
-
Antimalarial Agents: The 4-aminoquinoline scaffold is famous for its role in antimalarial drugs like chloroquine. The 4-chloroquinoline intermediate is the direct precursor to these compounds. Research has shown that related scaffolds, such as 6-chloro-7-methoxy-4(1H)-quinolones, possess potent efficacy against multiple stages of the Plasmodium parasite, highlighting the continued importance of this structural class in combating malaria. [3]* Anticancer Agents: Many quinoline derivatives have been developed as anticancer agents, often functioning as kinase inhibitors. The ability to easily modify the 4-position of the quinoline ring allows medicinal chemists to synthesize large libraries of compounds to screen for inhibitory activity against specific cancer-related enzymes. [4]* Antibacterial Agents: Fluoroquinolones are a major class of antibiotics. While structurally distinct, the underlying quinoline scaffold is key to their activity as inhibitors of bacterial DNA gyrase and topoisomerase. The 6-methoxyquinoline moiety has been incorporated into novel derivatives designed as potential antibacterial agents. [4]
Safety and Handling
As a reactive chemical intermediate, 4-Chloro-6-methoxyquinoline must be handled with appropriate precautions. The following information is aggregated from safety data sheets (SDS) and public databases. [5][6]
GHS Hazard Classification
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
-
Mullemwar, S.Y., Zade, G.D., Kalyani, N.T., & Dhoble, S.J. (n.d.). Scheme 1. Synthesis of 6-Chloro-2(4-Methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ). ResearchGate. Available at: [Link]
-
Saravanan, B., Thamilarasan, V., Sengottuvelan, N., Chakkaravarthi, G., & Manivannan, V. (2013). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1463. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-6-methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Murithi, J. M., et al. (2015). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. ACS Medicinal Chemistry Letters, 6(10), 1039–1044. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications. Available at: [Link]
-
PubChem. (n.d.). 6-Chloro-4-quinolinol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. Available at: [Link]
-
MDPI. (2023). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2023(2), M1629. Available at: [Link]
-
Protheragen. (n.d.). Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. Available at: [Link]
-
ResearchGate. (n.d.). Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo. Available at: [Link]
-
ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Available at: [Link]
-
PubChemLite. (n.d.). 4-chloro-6-methoxyquinoline (C10H8ClNO). Available at: [Link]
Sources
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- 3. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Spectroscopic Characterization of 6-Chloro-4-methoxyquinoline: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 6-Chloro-4-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the scarcity of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a predictive yet robust analytical workflow. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols are designed to be self-validating, and the interpretive guidance is grounded in authoritative chemical literature to ensure scientific integrity.
Introduction: The Quinoline Scaffold and the Significance of this compound
The quinoline ring system is a foundational scaffold in numerous pharmacologically active compounds and functional materials. Its rigid, aromatic structure provides a versatile platform for substituent modification, enabling the fine-tuning of electronic, steric, and pharmacokinetic properties. The subject of this guide, this compound, incorporates two key substituents: a halogen (chloro group) at the 6-position and a methoxy group at the 4-position. These modifications are anticipated to significantly influence the molecule's reactivity, biological activity, and spectroscopic signature. A thorough spectroscopic characterization is, therefore, the cornerstone of any research and development endeavor involving this compound, providing unambiguous structural confirmation and insights into its electronic environment.
Molecular Structure and Synthetic Considerations
A logical prerequisite to spectroscopic analysis is the synthesis and purification of the target compound. While various synthetic routes to substituted quinolines exist, a common and effective approach involves the cyclization of appropriately substituted anilines. For this compound, a plausible synthetic strategy could be adapted from established methods for similar quinoline derivatives.[1]
Caption: A generalized synthetic workflow for this compound.
Prior to any spectroscopic analysis, it is imperative to ensure the purity of the synthesized compound, typically through chromatographic techniques such as column chromatography or recrystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the number and connectivity of atoms.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling provides information about adjacent protons.
Predicted ¹H NMR Spectrum of this compound:
Based on the analysis of structurally similar compounds, such as 6-chloroquinoline[2] and various methoxy-substituted quinolines[3][4][5], the following proton signals are predicted for this compound in a standard deuterated solvent like CDCl₃.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H2 | ~8.5 - 8.7 | Doublet | ~5.0 | Adjacent to the quinoline nitrogen, leading to significant deshielding. |
| H3 | ~6.7 - 6.9 | Doublet | ~5.0 | Coupled to H2. |
| H5 | ~7.9 - 8.1 | Doublet | ~2.0 | Deshielded by the aromatic ring current and adjacent to the electron-withdrawing chloro group. |
| H7 | ~7.4 - 7.6 | Doublet of Doublets | ~9.0, 2.0 | Influenced by both H5 and H8. |
| H8 | ~7.8 - 8.0 | Doublet | ~9.0 | Part of the carbocyclic ring system. |
| -OCH₃ | ~3.9 - 4.1 | Singlet | N/A | Characteristic chemical shift for a methoxy group attached to an aromatic ring. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is indicative of its hybridization and electronic environment.
Predicted ¹³C NMR Spectrum of this compound:
By referencing data for 6-chloroquinoline[6] and 6-methoxyquinoline[7], the following carbon signals can be predicted.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| C2 | ~150 - 152 | Attached to nitrogen, deshielded. |
| C3 | ~100 - 102 | Shielded carbon in the pyridine ring. |
| C4 | ~162 - 164 | Attached to the electron-donating methoxy group. |
| C4a | ~148 - 150 | Quaternary carbon at the ring junction. |
| C5 | ~128 - 130 | Aromatic CH. |
| C6 | ~130 - 132 | Attached to the electron-withdrawing chloro group. |
| C7 | ~125 - 127 | Aromatic CH. |
| C8 | ~122 - 124 | Aromatic CH. |
| C8a | ~144 - 146 | Quaternary carbon at the ring junction. |
| -OCH₃ | ~55 - 57 | Typical chemical shift for a methoxy carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument Setup: Same as for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 256-1024 scans, spectral width of ~240 ppm, acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies.[8]
Predicted IR Spectrum of this compound:
The IR spectrum will be dominated by vibrations of the quinoline core and the methoxy and chloro substituents.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3000 - 3100 | Medium |
| C-H stretching (aliphatic, -OCH₃) | 2850 - 3000 | Medium |
| C=N stretching (quinoline) | 1600 - 1650 | Medium-Strong |
| C=C stretching (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O stretching (aryl ether) | 1200 - 1275 | Strong |
| C-Cl stretching | 1000 - 1100 | Medium-Strong |
| C-H out-of-plane bending | 750 - 900 | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film (if liquid/low melting solid): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrument Setup:
-
Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or a pure KBr pellet).
-
Acquire the sample spectrum over the range of 4000 - 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and, through fragmentation patterns, further structural information.
Predicted Mass Spectrum of this compound:
The molecular formula of this compound is C₁₀H₈ClNO.
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of chlorine, an isotopic pattern will be observed:
-
M⁺ peak: Corresponding to the molecule with the ³⁵Cl isotope.
-
[M+2]⁺ peak: Corresponding to the molecule with the ³⁷Cl isotope, with an intensity of approximately one-third of the M⁺ peak.
-
-
Predicted m/z Values:
-
[M+H]⁺ (for ESI): 194.0367
-
M⁺ (for EI): 193.0294
-
Fragmentation Pattern (Electron Ionization - EI):
Common fragmentation pathways for quinolines involve the loss of small, stable molecules.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The instrument can be a standalone spectrometer or coupled to a liquid chromatograph (LC-MS).
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
-
Data Processing:
-
Identify the [M+H]⁺ and [M+2+H]⁺ peaks to confirm the molecular weight and the presence of chlorine.
-
If fragmentation is induced (e.g., by increasing the cone voltage), analyze the fragment ions to support the proposed structure.
-
Conclusion: A Unified Spectroscopic Profile
The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach, integrating data from NMR, IR, and MS. While this guide presents a predictive framework, the outlined protocols provide a robust methodology for obtaining high-quality experimental data. The convergence of the predicted and experimental data will provide unequivocal confirmation of the structure and purity of this compound, thereby enabling its confident use in further research and development activities.
References
-
Mullemwar, S. Y., Zade, G. D., Kalyani, N. T., & Dhoble, S. J. (2014). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. ResearchGate. Retrieved from [Link]
-
Saravanan, B., Thamilarasan, V., Sengottuvelan, N., Chakkaravarthi, G., & Manivannan, V. (2013). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1468. Retrieved from [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
-
HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-methoxyquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-6-methoxyquinoline (C10H8ClNO). Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
iChemical. (n.d.). 6-methoxyquinoline-4-carboxylic acid, CAS No. 86-68-0. Retrieved from [Link]
-
mzCloud. (n.d.). 6 Methoxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyquinoline. Retrieved from [Link]
-
MDPI. (n.d.). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Chloroquinoline. Retrieved from [Link]
-
Crash Course. (2020, June 9). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5 [Video]. YouTube. Retrieved from [Link]
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A Spectroscopic Investigation of 6-Chloro-4-methoxyquinoline: A Technical Guide to its ¹H and ¹³C NMR Signatures
For Immediate Release
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Chloro-4-methoxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, underpinned by fundamental principles of NMR spectroscopy and supported by data from analogous structures. This guide will serve as an essential reference for the structural elucidation and characterization of this and related quinoline derivatives.
Introduction: The Quinoline Core in Spectroscopic Analysis
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] The precise substitution pattern on the quinoline scaffold dictates its biological activity, making unambiguous structural determination a critical aspect of research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, providing unparalleled insight into the molecular architecture of these compounds.[2]
This guide focuses on this compound, a disubstituted quinoline, and aims to provide a detailed exposition of its ¹H and ¹³C NMR spectra. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established principles of substituent effects on the quinoline ring system to predict and rationalize its NMR spectral characteristics.
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of a substituted quinoline provides a wealth of information through its chemical shifts (δ), coupling constants (J), and signal multiplicities. The electron-withdrawing nature of the nitrogen atom in the quinoline ring generally deshields the protons in the heterocyclic ring (protons at positions 2, 3, and 4), causing them to resonate at a lower field compared to those on the carbocyclic ring (protons at positions 5, 7, and 8).[2]
The introduction of a chlorine atom at the 6-position and a methoxy group at the 4-position induces significant and predictable changes to the proton chemical shifts. The methoxy group (-OCH₃) is an electron-donating group (EDG) that increases electron density on the ring, leading to an upfield shift (lower ppm) of nearby protons.[3] Conversely, the chloro group (-Cl) is an electron-withdrawing group (EWG) that decreases electron density, causing a downfield shift (higher ppm) for adjacent protons.[4]
Based on these principles and analysis of related compounds, the predicted ¹H NMR data for this compound in a typical deuterated solvent like CDCl₃ are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-2 | ~8.5 - 8.7 | d | ~5.0 | Significantly deshielded by the adjacent nitrogen atom. |
| H-3 | ~6.8 - 7.0 | d | ~5.0 | Shielded by the electron-donating methoxy group at C-4. |
| H-5 | ~7.9 - 8.1 | d | ~2.5 | Deshielded by the adjacent chloro group and the quinoline nitrogen. |
| H-7 | ~7.5 - 7.7 | dd | ~9.0, 2.5 | Influenced by both the chloro group and the methoxy group. |
| H-8 | ~8.0 - 8.2 | d | ~9.0 | Deshielded due to its position on the carbocyclic ring. |
| -OCH₃ | ~3.9 - 4.1 | s | - | Characteristic chemical shift for a methoxy group attached to an aromatic ring. |
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.
The methoxy group at C-4 is expected to cause a significant shielding effect (upfield shift) on C-3 and C-5, and a deshielding effect (downfield shift) on C-4 itself. The chloro group at C-6 will deshield the carbon it is attached to (C-6) and will also influence the chemical shifts of the surrounding carbon atoms.
The predicted ¹³C NMR data for this compound are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | ~150 - 152 | Deshielded by the adjacent nitrogen. |
| C-3 | ~100 - 105 | Shielded by the electron-donating methoxy group at C-4. |
| C-4 | ~160 - 165 | Deshielded by the attached methoxy group. |
| C-4a | ~148 - 150 | Quaternary carbon at the ring junction. |
| C-5 | ~122 - 125 | Influenced by both the chloro and methoxy groups. |
| C-6 | ~130 - 135 | Deshielded by the attached chloro group. |
| C-7 | ~128 - 132 | Standard aromatic carbon chemical shift. |
| C-8 | ~120 - 123 | Standard aromatic carbon chemical shift. |
| C-8a | ~145 - 148 | Quaternary carbon at the ring junction. |
| -OCH₃ | ~55 - 57 | Characteristic chemical shift for a methoxy carbon. |
Experimental Protocols for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following general protocol is recommended:
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.
Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Structural Relationships and Connectivity
The connectivity of the protons and carbons in this compound can be visualized through the following diagram, which also indicates the key through-bond correlations that would be observed in 2D NMR experiments such as COSY (¹H-¹H) and HSQC (¹H-¹³C).
Figure 1: Molecular structure of this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and leveraging data from structurally similar compounds, a comprehensive assignment of the proton and carbon signals has been presented. The provided experimental protocols and structural diagrams further aid in the practical application of this information. This guide is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of quinoline-based compounds.
References
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link][4][5]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link][6]
-
PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link][7]
-
ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link][8]
-
SlideShare. (2014, April 5). Effect of different substituents on 1H NMR of quinolones. Retrieved from [Link][9]
-
University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link][10]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Retrieved from [Link][11]
-
ResearchGate. (n.d.). Substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines. Retrieved from [Link][12]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link][13]
-
Chemical Reviews. (n.d.). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Retrieved from [Link][14]
-
SpectraBase. (n.d.). 4-Methoxy-2-(4-methoxyphenyl)quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][15]
-
The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link][16]
-
PubMed Central. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Retrieved from [Link][17]
-
National Institutes of Health. (2025). (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process. Retrieved from [Link][18]
-
MDPI. (n.d.). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Retrieved from [Link][19]
-
PubChem. (n.d.). 4-Chloro-6-methoxyquinoline. Retrieved from [Link][20]
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Mass spectrometry analysis of 6-Chloro-4-methoxyquinoline
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-4-methoxyquinoline
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the mass spectrometric analysis of this compound (C₁₀H₈ClNO), a substituted quinoline of interest in pharmaceutical and chemical research. As drug development professionals and researchers require precise structural confirmation and quantification, mass spectrometry serves as an indispensable tool. This document moves beyond procedural lists to explain the causal relationships behind methodological choices, ensuring a robust and self-validating analytical approach. We will delve into the two primary ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), examining the unique fragmentation signatures each produces for this specific molecule.
Foundational Principles: Ionization and Molecular Structure
The analytical strategy for any molecule is dictated by its chemical properties. This compound is a heterocyclic aromatic compound with a moderate molecular weight (Monoisotopic Mass: 193.03 Da)[1]. Its structure contains several key features that influence its mass spectrometric behavior:
-
Quinoline Core: A stable aromatic system that can undergo characteristic fragmentations, such as the loss of hydrogen cyanide (HCN)[2].
-
Methoxy Group (-OCH₃): Prone to fragmentation, typically involving the loss of a methyl radical (•CH₃) followed by elimination of carbon monoxide (CO)[3].
-
Chlorine Atom (-Cl): A critical isotopic marker. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), any chlorine-containing fragment will appear as a pair of peaks (M and M+2) separated by two mass units, with a characteristic intensity ratio of 3:1[4]. This provides an invaluable confirmation of fragment composition.
The choice of ionization technique is the most critical decision in the analytical workflow. A "hard" ionization method like Electron Ionization (EI) imparts significant energy, leading to extensive and reproducible fragmentation, which is ideal for library matching. In contrast, a "soft" method like Electrospray Ionization (ESI) imparts minimal energy, preserving the molecular ion and enabling controlled fragmentation through tandem mass spectrometry (MS/MS) for detailed structural elucidation[5][6].
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In this workflow, the compound is first separated from the sample matrix by gas chromatography before being introduced into the mass spectrometer's EI source.
The Rationale for EI
Electron Ionization operates by bombarding the analyte with high-energy electrons (typically 70 eV)[5]. This high energy is sufficient to dislodge an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•). The excess energy deposited in this ion causes it to undergo extensive and predictable fragmentation[7]. The resulting mass spectrum is a unique "fingerprint" of the compound.
Predicted EI Fragmentation Pathway
The fragmentation of this compound under EI conditions is a multi-step process governed by the stability of the resulting ions and neutral losses.
-
Molecular Ion Formation: The initial event is the formation of the molecular ion radical cation at m/z 193. The presence of chlorine dictates a corresponding M+2 peak at m/z 195 with approximately one-third the intensity.
-
Loss of a Methyl Radical (•CH₃): The methoxy group is a common site for initial fragmentation. The loss of a methyl radical (15 Da) from the molecular ion is a highly favorable pathway, leading to a stable acylium-type ion at m/z 178 (and its isotopic partner at m/z 180). This is often a dominant peak in the spectrum of methoxy-substituted aromatics[3].
-
Loss of Carbon Monoxide (CO): Following the initial methyl loss, the resulting ion can eliminate a neutral molecule of carbon monoxide (28 Da). This fragmentation leads to an ion at m/z 150 (and m/z 152). This two-step loss of •CH₃ and then CO is a characteristic signature for methoxy aromatic compounds[3].
-
Loss of Chlorine Radical (•Cl): The molecular ion can also lose a chlorine radical (35 Da), yielding a fragment at m/z 158.
-
Loss of Hydrogen Cyanide (HCN): The core quinoline structure can undergo fragmentation by losing a molecule of HCN (27 Da)[2]. This can occur from various fragments. For instance, the [M-CH₃-CO]⁺• ion at m/z 150 could lose HCN to produce a fragment at m/z 123.
Tabulated EI-MS Data
| Ion Description | Proposed Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Relative Abundance |
| Molecular Ion [M]⁺• | [C₁₀H₈ClNO]⁺• | 193.03 | 195.03 | Moderate |
| [M - CH₃]⁺ | [C₉H₅ClNO]⁺ | 178.01 | 180.00 | High (often Base Peak) |
| [M - Cl]⁺ | [C₁₀H₈NO]⁺ | 158.06 | - | Low to Moderate |
| [M - CH₃ - CO]⁺• | [C₈H₅ClN]⁺• | 150.01 | 152.01 | Moderate |
| [M - CH₃ - CO - HCN]⁺ | [C₇H₄Cl]⁺ | 123.00 | 125.00 | Low |
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Dissolve 1 mg of the this compound standard or sample extract in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC System Configuration:
-
Injector: Split/Splitless, set to 250°C.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or a trifluoropropyl silicone (QF-1) phase (30 m x 0.25 mm x 0.25 µm), is recommended[8].
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Injection: Inject 1 µL of the prepared sample.
-
MS System Configuration:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the chromatographic peak for this compound. Analyze the corresponding mass spectrum, identifying the molecular ion peak (m/z 193/195) and the key fragment ions as detailed in the table above.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
For complex matrices or when high sensitivity is required, LC-MS/MS with ESI is the preferred method. ESI is a soft ionization technique that generates ions with minimal fragmentation, making it ideal for determining the molecular weight and for performing controlled fragmentation experiments (MS/MS).
The Rationale for ESI-MS/MS
ESI generates ions by applying a strong electric field to a liquid sample being sprayed from a capillary. For a molecule like this compound, which contains a basic nitrogen atom, positive ion mode ESI is highly effective, producing a protonated molecule, [M+H]⁺. This ion has very little internal energy and does not fragment spontaneously.
This stable precursor ion (m/z 194/196) is then isolated in the mass spectrometer and subjected to Collision-Induced Dissociation (CID). In this process, the ion is accelerated and collided with an inert gas (e.g., argon or nitrogen), causing it to fragment in a controlled and reproducible manner[9]. By analyzing the resulting product ions, one can confirm the structure of the parent molecule.
Predicted ESI-MS/MS Fragmentation Pathway
Fragmentation of the protonated molecule [M+H]⁺ (m/z 194) will proceed through pathways involving the loss of stable neutral molecules.
-
Precursor Ion: The protonated molecule [C₁₀H₉ClNO]⁺ at m/z 194 (and its isotopic partner at m/z 196) is the starting point for all MS/MS fragmentation.
-
Loss of Methyl Radical (•CH₃): While less common in ESI than in EI, the loss of a methyl radical (15 Da) can occur, yielding a product ion at m/z 179/181.
-
Loss of Methane (CH₄): A more common pathway for protonated methoxy aromatics is the loss of a neutral methane molecule (16 Da), which would produce an ion at m/z 178/180.
-
Loss of Carbon Monoxide (CO): Subsequent to the initial loss, the elimination of CO (28 Da) is a probable fragmentation step. For example, the ion at m/z 178 could lose CO to form a product ion at m/z 150.
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile:Water containing 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode ESI.
-
LC System Configuration:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Injection: Inject 5 µL of the prepared sample.
-
MS System Configuration (Triple Quadrupole or Q-TOF):
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: +3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas (N₂): Flow rate of 600 L/hr at 350°C.
-
MS1 Scan: Scan from m/z 100-300 to confirm the presence of the precursor ion at m/z 194/196.
-
MS2 Product Ion Scan: Select m/z 194 as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
-
-
Data Analysis: Analyze the product ion spectrum to identify key fragments. For quantitative analysis, specific precursor-product ion transitions can be monitored using Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. A potential MRM transition would be 194 -> 178.
Integrated Analytical Workflow
A comprehensive analysis combines these techniques to provide orthogonal data, strengthening confidence in the identification and quantification of this compound.
Conclusion
The mass spectrometric analysis of this compound is a robust process that can be tailored to specific analytical needs. GC-EI-MS provides a reliable method for identification based on a characteristic fragmentation fingerprint, while LC-ESI-MS/MS offers superior sensitivity and the ability to perform controlled fragmentation experiments for unambiguous structural confirmation. The presence of the chlorine atom provides a distinct isotopic signature that is invaluable in confirming the identity of the molecule and its fragments. By understanding the underlying principles of ionization and fragmentation, researchers can develop and validate powerful analytical methods for this and other related quinoline derivatives.
References
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.Chemical Papers.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.U.S.
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.U.S.
- Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
- MASS SPECTRA OF OXYGENATED QUINOLINES.Canadian Science Publishing.
- Electron Ionization for GC–MS.
- mass spectra - fragmentation p
- A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry...
- 4-Chloro-6-methoxyquinoline.
- Organic Compounds Containing Halogen
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Introduction: The Quinoline Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Crystal Structure of 6-Chloro-4-methoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine and quinine. Its rigid, bicyclic aromatic structure provides an ideal framework for introducing diverse functional groups, enabling fine-tuning of physicochemical properties and biological activity. Within this broad class, this compound derivatives have emerged as a significant pharmacophore. The strategic placement of a chlorine atom at the 6-position and a methoxy group at the 4-position profoundly influences the molecule's electronic distribution, lipophilicity, and metabolic stability. These modifications are critical for modulating interactions with biological targets and achieving desired therapeutic outcomes, from antimalarial to anticancer and anti-inflammatory activities[1][2][3].
A definitive understanding of the three-dimensional atomic arrangement of these molecules, afforded by single-crystal X-ray crystallography, is paramount. It allows for the precise characterization of molecular geometry, conformation, and the intricate network of non-covalent interactions that govern crystal packing. This structural data is the bedrock of rational drug design, enabling researchers to elucidate structure-activity relationships (SAR) and engineer next-generation derivatives with enhanced efficacy and specificity. This guide provides a detailed exploration of the synthesis, crystallization, and structural analysis of this compound derivatives, grounded in field-proven methodologies and crystallographic data.
Part 1: Synthesis and Crystallization of Single-Crystal Specimens
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choice of synthetic route and crystallization technique is therefore a critical experimental decision.
Synthetic Pathway: The Doebner Reaction
A robust and versatile method for constructing the quinoline core is the Doebner reaction. This one-pot, three-component reaction provides an efficient route to substituted quinoline-4-carboxylic acids, which can be further modified.[4]
Experimental Protocol: Synthesis of 6-Methoxy-2-arylquinoline-4-carboxylic Acid [4]
-
Reaction Setup: In a round-bottom flask, dissolve the desired substituted benzaldehyde (1.0 eq.) and pyruvic acid (1.5 eq.) in absolute ethanol (approx. 5 mL per 10 mmol of benzaldehyde).
-
Initial Heating: Heat the solution for 30 minutes. The rationale for this pre-incubation is to facilitate the formation of the initial adduct between the aldehyde and pyruvic acid.
-
Addition of Aniline: Add p-anisidine (1.0 eq.), which contains the precursor to the 6-methoxy group, to the reaction mixture.
-
Reflux: Reflux the complete mixture overnight. The elevated temperature drives the condensation and subsequent cyclization reactions to completion.
-
Isolation and Purification: Upon cooling to room temperature, the desired 4-carboxy quinoline product typically precipitates from the solution. The solid is collected by vacuum filtration, washed sequentially with cold ethanol and hexane to remove unreacted starting materials and soluble impurities, and then recrystallized from ethanol to yield the purified product.
Subsequent chlorination steps, often employing reagents like phosphorus oxychloride (POCl₃), would be required to install the chloro group at the desired position, though specific protocols vary based on the full substitution pattern.[5]
Crystallization: The Art of Growing Diffraction-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to induce the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice.
Experimental Protocol: Slow Evaporation Method
-
Solvent Selection: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, methanol) to near saturation at room temperature. The ideal solvent is one in which the compound is moderately soluble and which evaporates at a slow, controlled rate.
-
Preparation: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Incubation: Cover the vial with a cap, perforated with a few small holes made by a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free location at a constant temperature.
-
Monitoring: Monitor the vial over several days to weeks. As the solvent slowly evaporates, the solution becomes supersaturated, and crystals will begin to form.
-
Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or a specialized crystal mount.
Sources
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- 3. mdpi.com [mdpi.com]
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- 5. atlantis-press.com [atlantis-press.com]
Navigating the Solubility Landscape of 6-Chloro-4-methoxyquinoline: An In-depth Technical Guide for Researchers
Introduction: The Critical Role of Solubility in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the solubility of a target compound is a foundational pillar of successful research. Poor solubility can cast a long shadow over the entire discovery and development pipeline, leading to inaccurate biological assay data, challenges in formulation, and ultimately, the failure of promising therapeutic candidates. This guide provides a comprehensive technical overview of the solubility of 6-chloro-4-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry. We will delve into its solubility profile in dimethyl sulfoxide (DMSO), a ubiquitous solvent in early-stage research, and compare it with other common organic solvents. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable and reproducible data.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific substitutions on the quinoline ring, in this case, a chloro group at the 6-position and a methoxy group at the 4-position, significantly influence its physicochemical properties, including solubility.[1] A firm grasp of these properties is not merely an academic exercise but a critical necessity for advancing research.
Understanding the Physicochemical Properties of this compound
This compound is a substituted aromatic heterocycle. The presence of the nitrogen atom in the quinoline ring system imparts a weak basic character. The lipophilic chlorine atom and the moderately polar methoxy group contribute to an overall molecular profile that suggests moderate solubility in polar aprotic solvents and lower solubility in highly polar protic solvents like water.
| Property | Value (Estimated) | Source |
| Molecular Formula | C10H8ClNO | PubChem |
| Molecular Weight | 193.63 g/mol | PubChem |
| pKa (of conjugate acid) | ~3-4 | Inferred from related quinolines |
| LogP | ~2.5-3.5 | Inferred from related quinolines |
Solubility in Dimethyl Sulfoxide (DMSO): The Researcher's Starting Point
DMSO is the solvent of choice for preparing stock solutions in high-throughput screening and early-stage biological assays due to its exceptional solvating power for a wide range of organic compounds. This compound is expected to exhibit high solubility in DMSO. This high solubility is crucial as it allows for the preparation of concentrated stock solutions, which can then be diluted into aqueous assay buffers. However, a common challenge arises when the DMSO stock is introduced into an aqueous environment, often leading to compound precipitation if the kinetic solubility limit is exceeded.
Comparative Solubility in Other Organic Solvents
A comprehensive understanding of a compound's solubility extends beyond DMSO. The choice of solvent can be critical for various experimental procedures, including synthesis, purification, and formulation. The following table provides an estimated solubility profile of this compound in a range of common laboratory solvents. It is imperative to note that these are estimated values based on the solubility of structurally analogous compounds, such as 5-chloro-8-hydroxyquinoline, and should be confirmed experimentally.[2][3]
| Solvent | Solvent Type | Estimated Solubility (at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 mg/mL |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 mg/mL |
| Dichloromethane (DCM) | Nonpolar | ~10 - 20 mg/mL |
| Chloroform | Nonpolar | ~10 - 20 mg/mL |
| Tetrahydrofuran (THF) | Polar Aprotic | ~5 - 15 mg/mL |
| Acetone | Polar Aprotic | ~5 - 10 mg/mL |
| Ethyl Acetate | Moderately Polar | ~2 - 8 mg/mL |
| Acetonitrile | Polar Aprotic | ~1 - 5 mg/mL |
| Ethanol | Polar Protic | < 1 mg/mL |
| Methanol | Polar Protic | < 1 mg/mL |
| Water | Polar Protic | < 0.1 mg/mL |
Causality Behind the Solubility Profile: The high solubility in polar aprotic solvents like DMSO and DMF can be attributed to their ability to disrupt the crystal lattice of the solid compound and form strong dipole-dipole interactions. The lower solubility in alcohols (polar protic solvents) is likely due to the energetic penalty of disrupting the hydrogen-bonding network of the solvent to accommodate the solute. The very low aqueous solubility is expected due to the compound's significant lipophilic character.
Experimental Protocols for Solubility Determination
To ensure scientific integrity, the following protocols are provided as self-validating systems for determining the solubility of this compound.
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method
This method determines the equilibrium solubility, which is the concentration of a saturated solution in thermodynamic equilibrium with the solid material.
Methodology:
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains) to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Prepare a standard curve of the compound at known concentrations to accurately quantify the solubility.
Caption: Thermodynamic Solubility Workflow.
Protocol 2: Kinetic Solubility Determination
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. This is a high-throughput method often used in early drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
UV-Vis Spectroscopy: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate in a UV-compatible plate. The concentration at which the measured absorbance deviates from the expected linear dilution series is the kinetic solubility.
-
Caption: Kinetic Solubility Workflow.
Conclusion: A Foundation for Informed Research
This technical guide provides a foundational understanding of the solubility of this compound. While experimentally determined quantitative data remains the gold standard, the provided estimations, grounded in the behavior of analogous compounds, offer a valuable starting point for experimental design. The detailed protocols for thermodynamic and kinetic solubility determination equip researchers with the necessary tools to generate robust and reliable data, thereby mitigating the risks associated with poor solubility and enabling more informed decision-making throughout the drug discovery and development process.
References
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Journal of Solution Chemistry. [Link]
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Quinoline - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis, characterization of some substituted Quinolines derivatives : DFT, Computational, in Silico ADME, Molecular Docking and Biological Activities. (2022). Chemical Data Collections. [Link]
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Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2020). Journal of Molecular Liquids. [Link]
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Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. (2024). arXiv. [Link]
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The structures of the substituted quinolines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Journal of Solution Chemistry. [Link]
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Computational models for the prediction of drug solubility. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry. [Link]
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Synthetic and natural quinoline alkaloid compounds' structural and physicochemical properties. (2020). figshare. [Link]
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Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). Pharmaceutics. [Link]
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Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2018). Separation Science and Technology. [Link]
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Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. (2019). Journal of Chemical & Engineering Data. [Link]
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Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF. Retrieved January 18, 2026, from [Link]
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Quantum Chemical Blueprint of 6-Chloro-4-methoxyquinoline: A Technical Guide for Drug Discovery Professionals
Foreword: Decoding Molecular Complexity with Quantum Chemistry
In the landscape of modern drug discovery and materials science, the quinoline scaffold stands as a privileged structure, underpinning a multitude of therapeutic agents and functional materials. The nuanced interplay of substituent effects on the electronic and structural properties of quinolines dictates their biological activity and physicochemical characteristics. This guide provides an in-depth quantum chemical analysis of 6-chloro-4-methoxyquinoline, a representative substituted quinoline, to illuminate the power of computational chemistry in elucidating molecular behavior and guiding rational design. By dissecting its electronic architecture, spectroscopic signatures, and reactivity, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for understanding and leveraging the properties of this important class of molecules.
The Quinoline Core: A Nexus of Biological and Material Significance
Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention due to their diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of substituents, such as a chloro group at the 6-position and a methoxy group at the 4-position, profoundly modulates the electronic distribution and steric profile of the quinoline ring system. This, in turn, influences its binding affinity to biological targets and its potential for further chemical modification. Understanding these substituent-induced perturbations at a quantum mechanical level is paramount for the rational design of novel quinoline-based therapeutics and functional materials.
The Computational Microscope: Unveiling Molecular Intricacies
Computational chemistry serves as a powerful "in silico" microscope, allowing us to visualize and quantify molecular properties that are often challenging to probe experimentally.[1] Among the various computational methods, Density Functional Theory (DFT) has emerged as a workhorse for its favorable balance of accuracy and computational cost in studying medium-sized organic molecules.[1] This guide will leverage DFT calculations to explore the multifaceted chemical nature of this compound.
The Theoretical Bedrock: Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density, a function of only three spatial coordinates. This simplifies the many-electron problem, enabling the calculation of a wide range of molecular properties. For our analysis of this compound, we will employ the B3LYP functional with the 6-311++G(d,p) basis set, a combination known to provide reliable results for organic molecules.[1]
Computational Workflow: From Structure to Properties
The quantum chemical analysis of this compound follows a systematic workflow, ensuring a comprehensive understanding of its chemical behavior.
Figure 2: A conceptual diagram of Frontier Molecular Orbitals (HOMO and LUMO) and the HOMO-LUMO energy gap.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, while the LUMO is likely to be distributed over the electron-deficient pyridine ring.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are prone to electrophilic and nucleophilic attack. In this compound, the nitrogen atom of the quinoline ring is expected to be a region of negative electrostatic potential (red), making it a likely site for protonation and interaction with electrophiles. The regions around the hydrogen atoms will exhibit positive potential (blue).
Mulliken Atomic Charges
Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule. This information is valuable for understanding intermolecular interactions and reactivity. The chlorine and oxygen atoms are expected to carry negative charges, while the carbon and hydrogen atoms will have varying degrees of positive charge.
Synthesis and Reactivity: From Blueprint to Reality
The quantum chemical insights gained can be directly applied to understanding and predicting the synthesis and reactivity of this compound.
Synthetic Pathways
A common synthetic route to 4-chloroquinolines involves the cyclization of an appropriately substituted aniline with a β-ketoester, followed by chlorination.
Table 4: A Generalized Synthetic Protocol for 4-Chloroquinolines
| Step | Reagents and Conditions | Product |
| 1. Cyclization | Substituted aniline, β-ketoester, acid catalyst (e.g., PPA), heat | 4-hydroxyquinoline derivative |
| 2. Chlorination | 4-hydroxyquinoline derivative, POCl₃, heat | 4-chloroquinoline derivative |
Predicted Reactivity
The electronic properties calculated provide a rationale for the observed reactivity of this compound. The electron-rich nature of the benzene ring suggests it will be susceptible to electrophilic aromatic substitution, while the electron-deficient pyridine ring is more prone to nucleophilic attack. The chloro group at the 4-position is a good leaving group, making it a key site for nucleophilic substitution reactions, a common strategy for generating diverse libraries of quinoline derivatives for biological screening.
Biological Significance: A Link to Therapeutic Potential
The structural and electronic features of this compound, as revealed by quantum chemical analysis, provide a basis for understanding its potential biological activity. The presence of the quinoline core, a known pharmacophore, coupled with the specific substitution pattern, can lead to interactions with various biological targets. For instance, related chloro- and methoxy-substituted quinolines have shown promising activity as antimalarial and antimycobacterial agents. The insights from this computational study can guide the design of new analogs with improved potency and selectivity.
Conclusion: The Predictive Power of Quantum Chemistry
This technical guide has demonstrated the utility of quantum chemical calculations in providing a detailed and nuanced understanding of the chemical and physical properties of this compound. From its three-dimensional structure to its spectroscopic signatures and electronic reactivity, DFT calculations offer a powerful predictive framework that complements and guides experimental investigations. For researchers in drug discovery and materials science, the integration of such computational approaches is no longer a novelty but a necessity for accelerating the design and development of novel and effective molecules.
References
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Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark. [Link]
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A Technical Guide to the Theoretical Analysis of Substituted Quinolines' Electronic Properties for Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, antibacterial, and antiviral applications.[1][2] The biological efficacy of these compounds is intrinsically linked to their electronic properties, which are dictated by the nature and position of substituents on the core ring structure. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical methodologies used to investigate these electronic properties. We will delve into the causality behind the selection of computational tools such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking. By synthesizing technical accuracy with field-proven insights, this guide offers a validated framework for predicting molecular behavior, understanding structure-activity relationships, and rationally designing novel, potent quinoline-based therapeutics.
The Strategic Imperative for Theoretical Studies
In the landscape of modern drug discovery, a trial-and-error approach to synthesis is both time-consuming and cost-prohibitive. Computational chemistry provides an indispensable toolkit to circumvent these challenges.[1] By modeling substituted quinolines in silico, we can predict their geometric and electronic characteristics, understand their interactions with biological targets, and forecast their activity before a single molecule is synthesized. This predictive power accelerates the design-synthesize-test cycle, focusing resources on candidates with the highest probability of success. The core principle is to establish a robust correlation between a molecule's electronic structure and its pharmacological function.
The Computational Toolkit: Methodologies and Rationale
The theoretical investigation of substituted quinolines relies on a synergistic trio of computational techniques: Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and Molecular Docking. Each method provides a unique lens through which to view the molecule, and their combined application yields a holistic understanding of its potential as a therapeutic agent.
Density Functional Theory (DFT): Unveiling Intrinsic Electronic Character
DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[3] Its power lies in its ability to accurately predict molecular properties like geometry, charge distribution, and orbital energies at a manageable computational cost.
Causality of Choice: For substituted quinolines, understanding the distribution of electrons is paramount. Substituents can act as electron-donating or electron-withdrawing groups, fundamentally altering the reactivity and interaction potential of the quinoline core.[4][5] DFT allows us to quantify these effects. The key outputs for drug design are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy often correlates with stronger electron-donating capability, which can be crucial for interactions with electron-deficient sites in a biological target.[6]
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a stronger electron-accepting nature, suggesting susceptibility to nucleophilic attack.[6]
-
HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more polarizable and reactive, while a large gap indicates high stability.[7]
These parameters, along with the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution, provide a detailed electronic "fingerprint" of each substituted quinoline derivative.[8]
(Note: These are illustrative values. Actual values depend on the specific molecule and computational level.)
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Quinoline | -H | -6.65 | -1.82 | 4.83 |
| 4-Amino-Quinoline | 4-NH₂ (Donating) | -5.98 | -1.55 | 4.43 |
| 8-Nitro-Quinoline | 8-NO₂ (Withdrawing) | -7.51 | -3.10 | 4.41 |
-
Structure Drawing: Build the 3D structure of the substituted quinoline using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable method is DFT with the B3LYP functional and a 6-31+G(d,p) basis set.[3][9] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This step also yields thermodynamic properties.
-
Electronic Property Calculation: From the optimized structure, calculate key electronic properties. This includes the energies of the HOMO and LUMO, the dipole moment, and Mulliken or Natural Bond Orbital (NBO) charge distributions.[1]
-
MEP Map Generation: Generate the Molecular Electrostatic Potential (MEP) surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR is a computational modeling method that aims to find a statistically significant relationship between the structural or physicochemical properties of a set of compounds and their biological activity.[10]
Causality of Choice: Once a series of substituted quinolines has been synthesized and tested, QSAR is employed to understand why certain compounds are more active than others. It moves beyond a single molecule to analyze a whole dataset, identifying the key molecular features (descriptors) that drive activity.[11] A robust QSAR model can then be used to predict the activity of new, unsynthesized quinoline derivatives, guiding further synthetic efforts.[12]
Commonly used descriptors in quinoline QSAR studies include:
-
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.
-
Steric Descriptors: Molecular weight, volume, surface area.
-
Topological Descriptors: Indices that describe molecular branching and connectivity.
| Parameter | Value | Interpretation |
| q² (Cross-validated r²) | 0.630 | Good internal model predictivity.[13] |
| r² (Non-cross-validated r²) | 0.949 | Strong correlation between descriptors and activity for the training set.[13] |
| pred_r² (External validation) | 0.824 | Excellent predictive power for an external test set of compounds.[13] |
| F-statistic | 125.6 | Statistically significant model. |
-
Dataset Curation: Compile a dataset of substituted quinolines with their experimentally determined biological activities (e.g., IC₅₀ values). The data should span a reasonable range of activity.
-
Structure Preparation: Optimize the 3D structure of each molecule in the dataset, typically using the methods described in the DFT protocol.
-
Data Splitting: Divide the dataset into a training set (typically ~75-80% of the compounds) to build the model and a test set (~20-25%) to validate its predictive power.[14]
-
Descriptor Calculation: Calculate a wide range of molecular descriptors for all compounds.
-
Model Generation: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable).[14][15]
-
Model Validation:
-
Internal Validation: Use cross-validation (e.g., leave-one-out) to assess the robustness and internal predictivity of the model (q²).[14]
-
External Validation: Use the model to predict the activity of the test set compounds and compare the predicted values to the experimental ones (pred_r²).
-
Molecular Docking: Simulating Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, e.g., a quinoline derivative) when bound to a second (a receptor, e.g., a protein or DNA) to form a stable complex.[16]
Causality of Choice: Biological activity is contingent on a molecule's ability to interact with its target. Molecular docking simulates this binding event, providing critical insights into the structure-activity relationship at the atomic level. It helps to:
-
Identify Plausible Binding Poses: How the quinoline derivative fits into the target's active site.
-
Elucidate Key Interactions: Identify specific hydrogen bonds, hydrophobic interactions, or pi-stacking that stabilize the ligand-receptor complex.[8]
-
Estimate Binding Affinity: Provide a "docking score" that ranks different derivatives based on their predicted binding strength. A more negative score typically indicates a higher affinity.[17]
This information is invaluable for lead optimization, allowing for rational modifications to the quinoline scaffold to enhance binding and, consequently, biological activity.
| Compound | Substituent Moiety | Docking Score (kcal/mol) | Key Interacting Residues |
| Elvitegravir (Standard) | - | -9.5 | LYS103, TYR181 |
| Compound 4 | Pyrimidine | -10.67 | LYS101, TYR188, TRP229 |
| Compound 9 | Pyrazoline | -8.95 | LYS103, PRO236 |
| (Data synthesized from a study on quinoline derivatives as NNRTIs.[16]) |
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of the substituted quinoline derivative.
-
Optimize its geometry and assign charges (often using quantum methods or force fields).
-
-
Grid Generation: Define the active site or binding pocket on the receptor where the docking simulation will be performed. This is typically a 3D grid box encompassing the key residues.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the defined grid box.
-
Pose Analysis and Scoring:
-
The software calculates a docking score for each generated pose.
-
Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) using visualization software (e.g., PyMOL, Discovery Studio).[18]
-
Integrated Workflow and Data Visualization
The true predictive power of theoretical studies emerges when these methodologies are integrated into a cohesive workflow. DFT provides the fundamental electronic properties, which can be used as descriptors in QSAR models. Both DFT-derived properties and QSAR insights can then guide the selection and design of compounds for molecular docking studies to rationalize their binding modes.
Visualizing the Computational Drug Design Cascade
The following diagram illustrates the logical flow from initial compound design through theoretical analysis to experimental validation.
Caption: Step-by-step workflow for Density Functional Theory (DFT) calculations on a quinoline molecule.
Visualizing the QSAR Model Development Pipeline
The development of a predictive QSAR model is a multi-stage process requiring careful data handling and rigorous statistical validation.
Caption: A generalized pipeline for the development and validation of a QSAR model.
Conclusion and Future Perspectives
The theoretical study of the electronic properties of substituted quinolines is not merely an academic exercise; it is a strategic and powerful component of modern, rational drug design. Methodologies such as DFT, QSAR, and molecular docking provide indispensable insights that guide synthesis, explain mechanisms of action, and predict the therapeutic potential of novel compounds. By quantifying the effects of substitution on electronic structure and correlating these properties with biological function, we can significantly de-risk and accelerate the development of next-generation quinoline-based drugs.
Future advancements in computational power and algorithm development, particularly in the realm of machine learning and artificial intelligence, will further enhance the predictive accuracy of these models. Integrating dynamic simulations (Molecular Dynamics) will provide a more nuanced understanding of ligand-receptor interactions over time, moving from a static to a dynamic picture of biological activity. The continued synergy between these in silico techniques and traditional experimental validation will undoubtedly pave the way for the discovery of more potent, selective, and safer medicines built upon the versatile quinoline scaffold.
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The Strategic Reactivity of the 4-Chloroquinoline Core: A Technical Guide for Synthetic Chemists
Abstract
The 4-chloroquinoline scaffold is a cornerstone in synthetic and medicinal chemistry, serving as a versatile precursor for a vast array of functionalized quinoline derivatives.[1] Its significance is rooted in the pronounced reactivity of the chloro group at the 4-position, which is highly susceptible to nucleophilic displacement and transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the chemical principles governing this reactivity, offering both mechanistic insights and field-proven experimental protocols for its strategic manipulation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for the efficient and rational synthesis of novel quinoline-based molecules.
Introduction: The Privileged 4-Chloroquinoline Scaffold
The quinoline ring system is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities.[2] In particular, the ability to introduce diverse functionalities at the 4-position has been a key strategy in the development of therapeutic agents, most notably antimalarial drugs like chloroquine and amodiaquine.[3][4][5] The synthetic accessibility and unique electronic properties of 4-chloroquinoline make it an invaluable intermediate in the construction of these complex molecules.[1][6] The enhanced reactivity of the C4-chloro group, a focal point of this guide, allows for a broad range of chemical transformations, enabling extensive structure-activity relationship (SAR) studies and the generation of novel chemical entities for drug discovery and materials science.[1][7]
Fundamental Principles of Reactivity
The notable reactivity of the chloro group at the 4-position of the quinoline ring is a direct consequence of the electronic influence exerted by the heterocyclic nitrogen atom. This heteroatom acts as a potent electron-withdrawing group, both through induction and the mesomeric effect, leading to a significant polarization of the pyrimidine ring.
This electron withdrawal creates a pronounced electron deficiency (δ+) at the C4 carbon, rendering it highly susceptible to attack by nucleophiles. The lone pair on the nitrogen atom is part of the aromatic system and does not shield the C4 position. This inherent electronic property is the primary driver for the facile displacement of the chloro leaving group.
Caption: Electron-withdrawing effect of the quinoline nitrogen.
Key Reaction Classes at the C4-Position
The electrophilic nature of the C4 carbon in 4-chloroquinolines facilitates two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of 4-chloroquinoline chemistry, providing a direct route to a wide variety of 4-substituted quinolines.[8][9] The mechanism proceeds via a two-step addition-elimination pathway.[10][11][12] First, the nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] In the second, typically rapid step, the chloride ion is expelled, restoring the aromaticity of the quinoline ring.[12]
Caption: Generalized SNAr mechanism at the C4-position.
The facility of this reaction allows for the introduction of a diverse range of nucleophiles, including amines, alcohols, thiols, and carbanions.
The synthesis of 4-aminoquinolines via SNAr is arguably the most widely practiced transformation of 4-chloroquinolines, owing to the prevalence of the 4-aminoquinoline scaffold in antimalarial drugs.[2][8][9]
Data Presentation: Representative Conditions for Amination of 4-Chloroquinolines
| Nucleophile | Conditions | Yield | Reference |
| Alkylamines | Alcohol or DMF, >120°C, >24h | Good | [8][9] |
| Secondary Alkylamines | DMSO, 140-180°C, 20-30 min (Microwave), Base | 80-95% | [8][9] |
| Anilines/Heteroarylamines | DMSO, 140-180°C, 20-30 min (Microwave), Strong Base (e.g., NaOH) | 80-95% | [8][9] |
| 1,2,4-Triazole | Acidic or Basic conditions | Varies | [14] |
Experimental Protocol: Synthesis of N-benzyl-4-aminoquinoline Derivatives [3]
-
Reaction Setup: To a solution of the appropriate amine (e.g., o-cyanobenzylamine) in N-methyl-2-pyrrolidone (NMP), add 4,7-dichloroquinoline, K₂CO₃, and triethylamine.
-
Reaction Conditions: Heat the mixture under an inert atmosphere. The reaction temperature and time will vary depending on the specific amine substrate.
-
Work-up: After completion (monitored by TLC), cool the reaction mixture and pour it into water.
-
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
The reaction of 4-chloroquinolines with alkoxides or phenoxides provides access to 4-alkoxy- and 4-phenoxyquinoline derivatives, respectively. These compounds are also of interest in medicinal chemistry.[15][16]
Experimental Protocol: Synthesis of 4-(4-Fluorophenoxy)-7-chloroquinoline [17]
-
Reaction Setup: In a flask equipped with a condenser, add 4,7-dichloroquinoline (1.0 eq), 4-fluorophenol (1.4 eq), 4-DMAP (0.15 eq), and xylene.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 140°C) and monitor the progress by TLC.
-
Work-up: After completion (approx. 18.5 hours), cool the mixture to room temperature and dilute with additional xylene.
-
Purification: The mixture can be worked up by washing with 5N NaOH, followed by extraction with diethyl ether. The combined organic layers are dried and concentrated. Alternatively, the product can be precipitated as its hydrochloride salt by bubbling anhydrous HCl gas through the solution, followed by neutralization to obtain the free base.
Thiolates and other sulfur-based nucleophiles readily displace the 4-chloro group to form 4-thioquinolines.[18] Similarly, azides can be introduced to yield 4-azidoquinolines, which are versatile intermediates for further transformations.[18][19]
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized aromatic chemistry, and the 4-chloroquinoline core is an excellent substrate for these transformations.[7] These reactions allow for the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 4-position of the quinoline and various aryl or vinyl boronic acids or esters.[7][20][21][22] This reaction is instrumental in synthesizing 4-arylquinolines, which are important scaffolds in medicinal chemistry and materials science.[7]
Data Presentation: Conditions for Suzuki-Miyaura Coupling of 4-Chloroquinolines
| Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |
| Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | DMF | Moderate | [23] |
| Arylboronic acids | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water | - | [23] |
| Phenylboronic acid | Pd(OAc)₂ (phosphine-free) | - | Water | 78% | [20] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Aryl-4-chloro-3-iodoquinolines [23]
-
Reaction Setup: To a two-necked flask, add the 2-aryl-4-chloro-3-iodoquinoline (1 eq), arylboronic acid (2.5 eq), PdCl₂(PPh₃)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (2 eq), and a 3:1 mixture of dioxane-water.
-
Inert Atmosphere: Flush the flask with argon for 20 minutes and maintain an argon atmosphere using a balloon.
-
Reaction Conditions: Heat the mixture with stirring at 80-90°C for 18 hours.
-
Work-up: Cool the reaction to room temperature, and proceed with a standard aqueous work-up and extraction.
-
Purification: Purify the crude product by column chromatography.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination offers an alternative and often milder route to C-N bond formation compared to traditional SNAr reactions.[24][25] This palladium-catalyzed reaction couples the 4-chloroquinoline with a wide range of amines, including primary and secondary amines, and even ammonia equivalents.[25]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [25]
-
Catalyst Pre-formation (optional): In a Schlenk flask under an inert atmosphere, charge the palladium precursor (e.g., Pd₂(dba)₃ or Pd(dba)₂), the phosphine ligand (e.g., XPhos or BINAP), and the base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene or dioxane). Stir for a few minutes.
-
Reaction Assembly: Add the 4-chloroquinoline and the amine to the catalyst mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (often reflux) for the required time (typically monitored by TLC or GC).
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.
Factors Influencing Reactivity
The reactivity of the 4-chloro group can be modulated by several factors, providing opportunities for fine-tuning reaction conditions and achieving desired selectivity.
-
Substituents on the Quinoline Ring: Electron-withdrawing groups on the quinoline ring generally enhance the rate of SNAr reactions by further polarizing the C4 position. Conversely, electron-donating groups can decrease reactivity.[14]
-
Nature of the Nucleophile: Stronger nucleophiles will generally react faster in SNAr reactions.
-
Solvent: Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions by solvating the cationic counter-ion of the nucleophile and stabilizing the charged Meisenheimer intermediate.[8][9] In some cases, hydroxylic solvents can also enhance reactivity through hydrogen bonding with the quinoline nitrogen.[14]
-
Catalysis: Acid or base catalysis can play a significant role in SNAr reactions, particularly with weakly nucleophilic amines.[14] For cross-coupling reactions, the choice of palladium precursor, ligand, and base is critical for achieving high yields and turnover numbers.
Conclusion
The chloro group at the 4-position of the quinoline nucleus exhibits a rich and versatile reactivity that has been extensively exploited in organic synthesis. A thorough understanding of the underlying electronic principles, coupled with a knowledge of robust experimental protocols for both nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling, empowers chemists to strategically functionalize this privileged scaffold. This guide has provided a comprehensive overview of these key transformations, offering a foundation for the continued development of novel quinoline-based compounds with applications ranging from medicine to materials science.
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Sánchez, M., et al. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Scientific Reports, 10(1), 1-11. [Link]
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Habibi, D., & Marvi, O. (2006). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
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Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 16(6), 4696-4707. [Link]
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Al-Azzawi, H. R. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
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BYJU'S. (n.d.). Nucleophilic aromatic substitution. BYJU'S. [Link]
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El-Gendy, Z., & El-Gendy, A. M. (1996). Nucleophilic substitution and ring closure reactions of 4-chloro-3-nitro-2-quinolones. Monatshefte für Chemie/Chemical Monthly, 127(3), 265-272. [Link]
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Stocks, P. A. (2005). 4-aminoquinolines as Antimalarial Drugs. The University of Manchester. [Link]
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Mphahlele, M. J., & Moekwa, T. B. (2014). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
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Illuminati, G., & Stegel, F. (1983). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]
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Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(44), 10448-10457. [Link]
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de Souza, M. V. N., et al. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules, 26(11), 3169. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Kaur, K., Jain, M., Reddy, R. P., & Jain, R. (2010). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]
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de P. Emerenciano, V., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 384. [Link]
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Van den Eynde, J. J., & Fromont, C. (1999). Synthesis of 4-alkoxy-8-hydroxyquinolines. Il Farmaco, 54(7), 443-446. [Link]
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Tapia, R. A., et al. (2000). Synthesis of 4-alkylamino-6-chloroquinolines as potential trypanocidal agents. Horizon IRD. [Link]
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Liebman, K. M., et al. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Zhou, Y., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 53(12), 4658-4669. [Link]
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Jaman, Z. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]
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Chen, Y.-C., et al. (2023). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Organic & Biomolecular Chemistry, 21(1), 77-83. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methoxyquinoline
Introduction
6-Chloro-4-methoxyquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold is a foundational structure in numerous pharmacologically active compounds, and its functionalization allows for the fine-tuning of biological activity. This molecule serves as a crucial intermediate, primarily leveraging the reactivity of the chloro group at the 4-position for further molecular elaboration.[1][2] The presence of the methoxy group at the 6-position electronically influences the aromatic system, affecting both its reactivity and its interaction with biological targets.
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for application in synthesis, lead optimization, and analytical development. The information presented herein is a synthesis of available experimental data, predictive modeling based on analogous structures, and established chemical principles.
Chemical Identity and Structure
The structural identity of a compound is the bedrock of its chemical and physical behavior. This compound consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The key substituents are a chlorine atom at the C4 position and a methoxy group at the C6 position.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-chloro-6-methoxyquinoline[3] |
| CAS Number | 4295-04-9[3] |
| Molecular Formula | C₁₀H₈ClNO[3] |
| Molecular Weight | 193.63 g/mol [3] |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2)Cl |
| InChI Key | BEOVBLPXVFICSP-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, and formulation characteristics. While specific experimental data for this compound is sparse in the literature, the following table summarizes available data and provides informed estimates based on its structure and data from analogous compounds.
Table 2: Core Physicochemical Properties
| Property | Value / Predicted Range | Remarks and Rationale |
|---|---|---|
| Appearance | White to pale yellow crystalline solid | Based on the typical appearance of substituted quinolines.[4] |
| Melting Point | Not available | Structurally related compounds like 6-chloro-4-methoxy-2-(thiophen-2-yl)quinazoline have a melting point of 125-127 °C.[5] The melting point is expected to be a sharp, defined value characteristic of a pure crystalline solid. |
| Boiling Point | 299.9 °C at 760 mmHg[6] | This value is reported in safety data literature and is consistent with a stable aromatic heterocyclic compound of this molecular weight. |
| Density | ~1.267 g/cm³ | This reported value is consistent with a solid, chlorinated aromatic compound. |
| Solubility | Water: Low solubility Organic Solvents: Soluble in ethanol, acetone, DMF, dichloromethane.[4] | The heterocyclic structure with a chloro and methoxy group imparts moderate lipophilicity, leading to poor aqueous solubility but good solubility in common organic solvents.[7] |
| pKa (Predicted) | 3.5 - 4.5 | The quinoline nitrogen is basic. The pKa of unsubstituted quinoline is ~4.9. The electron-withdrawing chloro group at the 4-position is expected to decrease the basicity of the nitrogen, while the electron-donating methoxy group at the 6-position will slightly increase it. The net effect is a predicted pKa slightly lower than that of quinoline. |
| LogP (Predicted) | 2.8 | This value, calculated by PubChem, indicates moderate lipophilicity, consistent with its observed solubility profile.[3] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. While experimental spectra are not publicly available, a predicted spectrum can be constructed with high confidence.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.
-
Aromatic Region (δ 7.0 - 9.0 ppm): Five protons on the quinoline ring system will appear in this region. The proton at C2, adjacent to the nitrogen, is expected to be the most deshielded. The protons on the benzene ring (C5, C7, C8) will show coupling patterns influenced by the methoxy group.
-
Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| H2 | 8.5 - 8.7 | Doublet | Adjacent to the electron-withdrawing nitrogen atom. |
| H3 | 7.3 - 7.5 | Doublet | Coupled to H2. |
| H5 | 7.2 - 7.4 | Doublet | Ortho to the methoxy group. |
| H7 | 7.6 - 7.8 | Doublet of Doublets | Coupled to H5 and H8. |
| H8 | 7.9 - 8.1 | Doublet | Influenced by the ring nitrogen. |
| -OCH₃ | ~3.9 | Singlet | Characteristic shift for an aryl methoxy group. |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show 10 distinct signals for the carbon atoms of the quinoline ring and the methoxy group.
-
Aromatic Carbons (δ 100 - 160 ppm): The carbon atoms of the quinoline ring will resonate in this region. The carbon C4, bonded to the electronegative chlorine atom, and C6, bonded to the oxygen atom, will be significantly affected.
-
Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group will appear in this characteristic upfield region.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. An experimental FTIR spectrum has been reported on a KBr wafer.[3]
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~1620, 1580, 1500 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.
-
~1250 cm⁻¹ (strong): Aryl-O-C asymmetric stretching of the methoxy group.
-
~1030 cm⁻¹ (strong): Aryl-O-C symmetric stretching.
-
~800-850 cm⁻¹: C-Cl stretching.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. For this compound, Electron Ionization (EI) would be a common technique.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 193, corresponding to the molecular weight. An M+2 peak at m/z 195 with approximately one-third the intensity of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragments: Fragmentation may involve the loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at m/z 178, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z 150. Loss of the chlorine atom could also be observed.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity, standardized protocols must be employed. The following section details methodologies for determining the key physicochemical properties.
Protocol 1: Determination of Solubility (Shake-Flask Method)
This method is the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, ensuring no solid is transferred. Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC with a standard calibration curve.
-
Calculation: Express solubility in units of mg/mL or mol/L.
Protocol 2: Spectroscopic Analysis (NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of the 4-chloro substituent. The quinoline ring system, particularly the nitrogen atom, creates an electron-deficient C4 position, making it highly susceptible to nucleophilic aromatic substitution (SₙAr).[2]
Nucleophilic Aromatic Substitution (SₙAr)
This is the most important reaction for this class of compounds, allowing for the introduction of a wide variety of functional groups.[8][9] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Note: The DOT script above is a template. For actual rendering, image paths would need to be replaced with valid URLs or the structures drawn directly using DOT language nodes and edges.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).
-
Causality: The reaction is facile because the electronegative quinoline nitrogen can delocalize the negative charge of the intermediate, stabilizing it. This is a key feature that makes 4-haloquinolines more reactive than their corresponding halobenzene counterparts.[10]
-
Common Nucleophiles: A wide range of nucleophiles can be employed, including:
-
Amines (R-NH₂): To synthesize 4-aminoquinoline derivatives, which are common in antimalarial drugs.[9]
-
Alkoxides (R-O⁻): To form 4-alkoxyquinolines.
-
Thiolates (R-S⁻): To produce 4-thioether derivatives.
-
Synthetic Utility
The predictable reactivity of this compound makes it an invaluable building block. A typical synthetic workflow involves its preparation and subsequent reaction with a chosen nucleophile.
Caption: Representative synthetic workflow involving this compound.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data, the compound should be treated as a hazardous chemical.
-
GHS Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile chemical intermediate with a well-defined reactivity profile centered on nucleophilic aromatic substitution at the C4 position. While some of its specific physical properties like melting point and pKa require further experimental determination, its identity, spectral characteristics, and chemical behavior can be confidently established through a combination of reported data and analysis of structurally related compounds. This guide provides the foundational knowledge necessary for researchers to effectively utilize, characterize, and handle this important molecule in their scientific endeavors.
References
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ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved January 18, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline. Retrieved January 18, 2026, from [Link]
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylquinoline. Retrieved January 18, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloro-6-methoxyquinoline. Retrieved January 18, 2026, from [Link]
-
Alchemist-chem. (n.d.). Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. Retrieved January 18, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (n.d.). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline - PMC. Retrieved January 18, 2026, from [Link]
-
Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved January 18, 2026, from [Link]
-
mzCloud. (2015). 6 Methoxyquinoline N oxide. Retrieved January 18, 2026, from [Link]
-
ChemSynthesis. (2025). 6-chloro-2,4-diphenylquinoline. Retrieved January 18, 2026, from [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available at: [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Available at: [Link]
-
ChemSynthesis. (2025). 4-butyl-6-chloro-2-phenylquinoline. Retrieved January 18, 2026, from [Link]
-
mzCloud. (2015). 6 Methoxyquinoline. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (n.d.). 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved January 18, 2026, from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Chloro-4-methoxyquinoline via Friedlander Annulation
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthesis has been a subject of extensive research, with the Friedlander annulation standing out as a robust and versatile method for constructing the quinoline ring system.[3][4] This application note provides a comprehensive, field-proven guide for the synthesis of 6-Chloro-4-methoxyquinoline, a key intermediate for drug discovery and development professionals. We delve into the mechanistic rationale behind the Friedlander condensation, present detailed, step-by-step protocols for the synthesis and subsequent modification of the quinoline core, and offer insights into process optimization and characterization. This guide is designed to equip researchers with the necessary knowledge to confidently execute this synthesis and adapt it for the creation of novel quinoline derivatives.
The Friedlander Annulation: Mechanistic Insights and Strategic Choices
The Friedlander synthesis, first reported by Paul Friedländer in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (a carbon adjacent to a carbonyl group).[4][5] This reaction can be catalyzed by either acids or bases and is a cornerstone of heterocyclic chemistry due to its efficiency in forming polysubstituted quinolines.[6][7]
1.1. The Reaction Mechanism
Two primary mechanistic pathways are proposed for the Friedlander synthesis, largely dependent on the catalytic conditions.[4]
-
Aldol Condensation Pathway (Base or Acid Catalyzed): The reaction initiates with an aldol-type condensation between the enolate of the α-methylene carbonyl compound and the carbonyl group of the 2-aminoaryl aldehyde. This is typically the rate-limiting step. The resulting aldol adduct undergoes rapid intramolecular cyclization via attack of the amino group on the ketone, followed by dehydration to yield the final quinoline product.[8]
-
Schiff Base Pathway (Primarily Acid Catalyzed): Alternatively, the reaction can begin with the formation of a Schiff base (an imine) between the 2-aminoaryl aldehyde and the α-methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[4]
For the synthesis of our target scaffold, we will utilize the reaction between 2-amino-5-chlorobenzaldehyde and ethyl acetoacetate. Ethyl acetoacetate is an ideal reactant due to its highly acidic α-methylene protons, situated between two carbonyl groups, which facilitates the crucial initial C-C bond formation.[9]
Caption: Figure 1: Generalized Friedlander Reaction Mechanism.
1.2. Strategic Rationale for a Two-Step Synthesis
A direct Friedlander synthesis to yield a 4-methoxyquinoline is challenging due to the lack of readily available and stable α-methylene synthons that carry a methoxy group in the correct position. Therefore, a more robust and higher-yielding strategy involves a two-step process, which will be detailed in this note:
-
Friedlander Annulation: Reaction of 2-amino-5-chlorobenzaldehyde with ethyl acetoacetate to form 6-chloro-4-hydroxy-2-methylquinoline. The use of ethyl acetoacetate reliably produces a 4-hydroxy (or quinolinol) tautomer.
-
O-Methylation: Subsequent etherification of the 4-hydroxy group to yield the final target, 6-chloro-4-methoxy-2-methylquinoline.
This strategic division allows for optimization at each stage and results in a more reliable and scalable process.
Synthetic Workflow Overview
The overall process transforms commercially available starting materials into the desired quinoline scaffold through a key ring-forming reaction followed by a functional group modification.
Caption: Figure 2: Overall Synthetic Workflow.
Materials and Reagents
Proper preparation and handling of materials are critical for success. All reagents should be of appropriate grade and handled in accordance with standard laboratory safety procedures.
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2-Amino-5-chlorobenzaldehyde | C₇H₆ClNO | 155.58 | 10.0 | 1.56 g | Starting material.[10] |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 11.0 | 1.43 g (1.4 mL) | Active methylene compound.[9] |
| p-Toluenesulfonic Acid (p-TsOH) | C₇H₈O₃S | 172.20 | 1.0 | 172 mg | Acid catalyst.[7] |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 20 mL | Reaction solvent. |
| 6-Chloro-4-hydroxy-2-methylquinoline | C₁₀H₈ClNO | 193.63 | ~8.0 (Est.) | ~1.55 g | Product of Step 1. |
| Dimethyl Sulfate (DMS) | C₂H₆O₄S | 126.13 | 12.0 | 1.51 g (1.14 mL) | Caution: Highly toxic. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 16.0 | 2.21 g | Base for methylation. |
| Acetone | C₃H₆O | 58.08 | - | 25 mL | Solvent for methylation. |
Detailed Experimental Protocols
4.1. Protocol 1: Friedlander Synthesis of 6-Chloro-4-hydroxy-2-methylquinoline
This protocol details the acid-catalyzed condensation to form the quinolinol intermediate.
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Charging: To the flask, add 2-amino-5-chlorobenzaldehyde (1.56 g, 10.0 mmol), ethyl acetoacetate (1.43 g, 11.0 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and diethyl ether (1 x 10 mL) to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the resulting off-white to pale yellow solid under vacuum to a constant weight. The product is typically of sufficient purity for the next step. Expected yield: 75-85%.
Scientific Rationale:
-
Catalyst: p-Toluenesulfonic acid is an effective and easily handled solid acid catalyst that promotes both the initial condensation and the final dehydration step.[7]
-
Solvent: Ethanol is an excellent solvent for the reactants and facilitates heating to a suitable reflux temperature. Its polarity can help stabilize the charged intermediates in the reaction mechanism.[3]
-
Temperature: Refluxing provides the necessary activation energy for the condensation and dehydration steps without causing significant decomposition of the reactants or product.[6]
-
Work-up: The quinolinol product has limited solubility in cold ethanol, allowing for its isolation by precipitation and filtration, which is a simple and effective initial purification method.
4.2. Protocol 2: O-Methylation to 6-Chloro-4-methoxy-2-methylquinoline
This protocol describes the conversion of the intermediate's hydroxyl group to the target methoxy group.
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, combine the 6-chloro-4-hydroxy-2-methylquinoline (1.55 g, 8.0 mmol) from Step 1, potassium carbonate (2.21 g, 16.0 mmol), and acetone (25 mL).
-
Reagent Addition: IN A WELL-VENTILATED FUME HOOD , carefully add dimethyl sulfate (DMS) (1.14 mL, 12.0 mmol) dropwise to the stirring suspension. DMS is toxic and corrosive; handle with extreme caution.
-
Reaction: Heat the mixture to reflux (approx. 60 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting quinolinol is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and K₂SO₄). Wash the salts with a small amount of acetone.
-
Isolation: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: Redissolve the crude residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield a pure, crystalline solid.
Scientific Rationale:
-
Base: Potassium carbonate is a mild and inexpensive base sufficient to deprotonate the weakly acidic 4-hydroxy group of the quinolinol, forming the nucleophilic quinolinolate anion.
-
Methylating Agent: Dimethyl sulfate is a powerful and efficient methylating agent for this type of Sₙ2 reaction.
-
Solvent: Acetone is a suitable polar aprotic solvent that dissolves the organic components but not the inorganic base, facilitating the reaction at a moderate reflux temperature.
-
Purification: The aqueous work-up is essential to remove any remaining inorganic salts and unreacted DMS. Recrystallization or chromatography ensures the final product's high purity, which is critical for its use in drug development.
Conclusion
The Friedlander annulation provides a direct and efficient pathway to the 6-chloro-4-hydroxy-2-methylquinoline core.[11] A subsequent, straightforward O-methylation reaction successfully yields the target compound, 6-chloro-4-methoxy-2-methylquinoline. This two-step synthetic route is reliable, scalable, and utilizes readily available starting materials. The protocols and rationale provided herein offer a solid foundation for researchers and drug development professionals to produce this valuable heterocyclic scaffold and explore its potential in creating next-generation therapeutic agents.[12]
References
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Gashaw, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]
-
Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
-
Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2015). Advances in polymer based Friedlander quinoline synthesis. RSC Advances. Retrieved from [Link]
-
Chen, Y., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
Cheng, C. C., & Yan, S. J. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Friedlander reaction. Retrieved from [Link]
-
Zhang, Q., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved from [Link]
-
Química Organica.org. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]
-
Best Quality Supplier. (n.d.). 2-Amino-5-Chlorobenzaldehyde (CAS: 20028-53-9). Retrieved from [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
WordPress.com. (2024). Ethyl Acetoacetate: Synthesis & Applications. Retrieved from [Link]
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The Art of Substitution: A Detailed Protocol for Nucleophilic Aromatic Substitution on 4-Chloroquinolines
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The ability to functionalize the quinoline ring is a critical strategy in the development of novel drug candidates. Among the various methods, nucleophilic aromatic substitution (SNAr) at the C4 position of 4-chloroquinoline derivatives stands out as a robust and versatile approach for introducing diverse molecular functionalities.
The inherent electronic properties of the quinoline ring, specifically the electron-withdrawing effect of the nitrogen atom, render the C2 and C4 positions susceptible to nucleophilic attack. Notably, the C4 position is generally more reactive, making 4-chloroquinolines valuable synthons for the elaboration of complex molecular architectures. This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for conducting nucleophilic substitution reactions on 4-chloroquinolines, tailored for researchers, scientists, and drug development professionals.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinolines
The nucleophilic aromatic substitution on 4-chloroquinolines proceeds via a well-established two-step addition-elimination mechanism.[1][2][3] This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing electron-withdrawing groups.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinoline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] The negative charge is delocalized over the aromatic system, with significant stabilization provided by the nitrogen atom.
-
Elimination of the Leaving Group: In the subsequent, typically rapid step, the chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the 4-substituted quinoline product.
The rate-determining step is generally the initial nucleophilic attack and the formation of the Meisenheimer complex.[4][5] The stability of this intermediate is a key factor influencing the reaction rate.
Caption: The SNAr mechanism on 4-chloroquinoline.
General Experimental Workflow
A systematic approach is crucial for the successful execution of these reactions. The following workflow outlines the key stages from preparation to product characterization.
Caption: General experimental workflow for SNAr reactions.
Protocols for Nucleophilic Substitution with Various Nucleophiles
The choice of nucleophile dictates the specific reaction conditions required for optimal yield and purity. Below are detailed protocols for common classes of nucleophiles.
Nitrogen Nucleophiles (Amines)
The synthesis of 4-aminoquinolines is of significant interest due to their prevalence in antimalarial drugs like chloroquine and amodiaquine.[6][7]
Table 1: Reaction Conditions for N-Arylation/Alkylation of 4-Chloroquinolines
| Nucleophile Type | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary Alkylamines | Neat (excess amine) or K₂CO₃/Et₃N | DMF, NMP, Ethanol | 80 - 140 | 6 - 24 | 70 - 95 | [6][7][8][9] |
| Anilines | Base (K₂CO₃, NaH) or Acid Catalysis (HCl) | Toluene, DMSO | 120 - 180 | 1 - 24 | 28 - 80 | [6][7] |
| N-Heterocycles (e.g., 1,2,4-triazole) | Acid or Base Catalysis | Dioxane, DMF | 100 - 150 | 12 - 24 | Varies | [10] |
| Microwave-assisted (Alkyl/Aryl amines) | Base (NaOH for anilines) | DMSO | 140 - 180 | 0.3 - 0.5 | 80 - 95 | [6][7] |
Detailed Protocol: Synthesis of N-benzyl-7-chloroquinolin-4-amine
This protocol is adapted from methodologies described for the synthesis of 4-aminoquinoline derivatives.[9]
Materials:
-
4,7-dichloroquinoline
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Triethylamine (Et₃N)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate
-
Brine solution
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add 4,7-dichloroquinoline (1.0 eq), potassium carbonate (1.5 eq), and anhydrous NMP.
-
Add triethylamine (excess, can be used as a co-solvent) and benzylamine (1.2 eq).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with brine (10 times) and a large volume of water (6 times) to remove the NMP.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-7-chloroquinolin-4-amine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the amine nucleophile and other reaction components at elevated temperatures.
-
Base (K₂CO₃ and Et₃N): The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Triethylamine can also serve as a high-boiling solvent.
-
High Temperature: Provides the necessary activation energy for the nucleophilic attack on the aromatic ring.
-
Polar Aprotic Solvent (NMP): Solubilizes the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate.
-
Extensive Washing: NMP is a high-boiling point solvent that can be difficult to remove. The repeated washings with brine and water are essential for its complete removal from the product.
Oxygen Nucleophiles (Alcohols and Phenols)
The synthesis of 4-alkoxy- and 4-aryloxyquinolines is important for developing new therapeutic agents.
Table 2: Reaction Conditions for O-Arylation/Alkylation of 4-Chloroquinolines
| Nucleophile Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkoxides (from alcohols) | NaH | DMF, THF | 25 - 80 | 2 - 12 | Varies | [11] |
| Phenols | K₂CO₃, 4-DMAP | Xylene, DMF | 120 - 140 | 18 - 24 | 80 - 90 | [12] |
| Ultrasound-assisted (alcohols) | K₂CO₃ | DMF | Ambient | 0.25 | 45 - 84 | [13] |
Detailed Protocol: Synthesis of 4-(4-fluorophenoxy)-7-chloroquinoline
This protocol is based on a procedure for the synthesis of 4-phenoxyquinoline compounds.[12]
Materials:
-
4,7-dichloroquinoline
-
4-fluorophenol
-
4-(Dimethylamino)pyridine (4-DMAP)
-
Xylene
-
5 N Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a flask equipped with a condenser and a thermometer, combine 4,7-dichloroquinoline (1.0 eq), 4-fluorophenol (1.4 eq), 4-DMAP (0.15 eq), and xylene.
-
Heat the reaction mixture to reflux (approximately 140°C).
-
Monitor the reaction progress by TLC.
-
After 18.5 hours, cool the reaction to room temperature and dilute with additional xylene.
-
Wash the mixture with 5 N NaOH solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
4-DMAP: Acts as a nucleophilic catalyst, accelerating the reaction.
-
High-Boiling Solvent (Xylene): Allows the reaction to be conducted at the high temperatures required for the substitution with the less nucleophilic phenol.
-
Base Wash (NaOH): Removes unreacted 4-fluorophenol and 4-DMAP.
Sulfur Nucleophiles (Thiols)
4-Thioquinolines are valuable intermediates and have shown biological activity.[14]
Table 3: Reaction Conditions for S-Arylation/Alkylation of 4-Chloroquinolines
| Nucleophile Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiols | NaH, K₂CO₃ | DMF, Ethanol | 25 - 80 | 2 - 6 | 52 - 65 | [14][15] |
| Thiourea | Fusion or Ethanol | Neat or Ethanol | Reflux | Varies | Varies | [15] |
Detailed Protocol: Synthesis of 4-Alkylthio-8-methylquinolin-2(1H)-one Derivatives
This protocol is adapted from the synthesis of 4-substituted quinolin-2-ones.[15]
Materials:
-
4-Chloro-8-methylquinolin-2(1H)-one
-
Alkyl thiol (e.g., ethanethiol, butanethiol)
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve 4-chloro-8-methylquinolin-2(1H)-one (1.0 eq) in ethanol.
-
Add the alkyl thiol (1.1 eq) to the solution.
-
Add a solution of sodium ethoxide in ethanol.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, the precipitate is collected by filtration, washed with water, and dried.
-
The product can be recrystallized from an appropriate solvent.
Causality Behind Experimental Choices:
-
Base (Sodium Ethoxide): Deprotonates the thiol to form the more nucleophilic thiolate anion.
-
Refluxing Ethanol: Provides a suitable reaction temperature and solvent for the reactants.
Carbon Nucleophiles
While less common than heteroatom nucleophiles, carbon-carbon bond formation at the 4-position of quinolines can be achieved, often requiring metal catalysis.
Table 4: Conditions for C-C Bond Formation with 4-Chloroquinolines
| Nucleophile/Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| Malononitrile | Base | DMF | 25 - 50 | 2 - 4 | [16] | |
| Organoboron Reagents (Suzuki Coupling) | Pd(OAc)₂ / Ligand | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | 80 - 110 | 12 - 24 | [17] |
| Terminal Alkynes (Sonogashira Coupling) | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 25 - 60 | 4 - 12 | [17] |
Note on Palladium-Catalyzed Cross-Coupling:
The direct SNAr with carbon nucleophiles can be challenging. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful alternatives for forming C-C bonds at the 4-position of the quinoline ring.[17][18] These reactions proceed through a different mechanism involving oxidative addition, transmetalation, and reductive elimination.
Trustworthiness and Self-Validation
The protocols provided are based on established and peer-reviewed synthetic methods. For every reaction, it is imperative to perform a thorough characterization of the final product to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Consistent and reproducible results from these analytical methods will validate the success of the synthetic protocol.
Conclusion
The nucleophilic aromatic substitution on 4-chloroquinolines is a fundamental and highly adaptable reaction in the synthesis of functionalized quinoline derivatives. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions for a given nucleophile, researchers can efficiently generate a diverse library of compounds for various applications, particularly in the realm of drug discovery and development. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of these important synthetic transformations.
References
- Ormazábal-Toledo, R., et al. (2013). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.
-
Romero, J., & Delgado, J. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Romero, J., & Delgado, J. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]
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Solomon, V. R., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
-
Abdel-Wahab, B. F., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
de Villiers, K. A., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC. [Link]
-
Stadlbauer, W., & Kappe, T. O. (1991). Nucleophilic substitution and ring closure reactions of 4-chloro-3-nitro-2-quinolones. Archiv der Pharmazie. [Link]
-
Meszmer, Z., et al. (1990). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
de Souza, M. V. N., et al. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules. [Link]
-
Poutiainen, P., et al. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. The Journal of Organic Chemistry. [Link]
-
Krátký, M., et al. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
- Google Patents. (1993). Process for the preparation of 4-phenoxyquinoline compounds.
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Buchwald, S. L. (2002). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Sharma, R., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
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Using 6-Chloro-4-methoxyquinoline as a scaffold for kinase inhibitor synthesis
Application Note & Protocols
Topic: Leveraging the 6-Chloro-4-methoxyquinoline Scaffold for the Synthesis of Novel Kinase Inhibitors
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive compounds.[1] Its rigid, heterocyclic system is particularly adept at mimicking the purine ring of ATP, making it an excellent foundation for designing ATP-competitive kinase inhibitors.[1][2] Protein kinases are essential regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, especially cancer, making them one of the most critical drug target classes.[1][3]
This guide focuses on the this compound scaffold. While this specific derivative is part of a broader family of potent kinase inhibitors, its true utility is realized when it is chemically activated. The core strategy involves converting the 4-methoxy group into a more reactive leaving group, typically a chlorine atom, to yield the 4,6-dichloroquinoline intermediate. This key intermediate serves as a versatile platform for diversification through nucleophilic aromatic substitution (SNAr).
The substituents on the starting scaffold are strategically important:
-
The 4-Position: Serves as the primary site for introducing diverse chemical moieties that can interact with the solvent-exposed region of the kinase ATP-binding pocket, thereby dictating potency and selectivity.
-
The 6-Chloro Group: This halogen atom can significantly enhance binding affinity through favorable halogen bonding interactions with the kinase active site.[1] It also provides a handle for further modification via cross-coupling reactions and can improve the overall pharmacokinetic profile of the resulting inhibitors.
This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and methods for biological evaluation to guide researchers in harnessing the this compound scaffold for the discovery of novel kinase inhibitors.
Core Synthetic Strategy & Diversification
The central synthetic route begins with the conversion of the relatively inert 4-methoxy group of this compound into a highly reactive 4-chloro group. This transformation unlocks the scaffold for subsequent diversification. The resulting 4,6-dichloroquinoline is an electrophilic intermediate primed for nucleophilic aromatic substitution, most commonly with a diverse library of primary or secondary amines.
This two-stage approach allows for late-stage diversification, a highly efficient strategy in drug discovery for rapidly generating a library of analogs for structure-activity relationship (SAR) studies.
Caption: General workflow for synthesizing kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate, 4,6-Dichloroquinoline
Rationale: The conversion of the 4-methoxy group to a 4-chloro group is essential for activating the scaffold for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this type of transformation on heterocyclic systems.[4] The reaction proceeds by converting the 4-position into a better leaving group, which is then displaced by a chloride ion.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a round-bottom flask.
-
Add anhydrous toluene (or DCM) to the flask (approx. 10 mL per gram of starting material).
-
Cool the mixture to 0 °C in an ice bath.
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Slowly add phosphorus oxychloride (2.0 - 3.0 eq) dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and then heat to reflux (80-110 °C, depending on the solvent).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 4,6-dichloroquinoline.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Rationale: This protocol describes the displacement of the 4-chloro group with an amine nucleophile. This reaction is the cornerstone for creating a diverse library of compounds. The choice of solvent and base is critical. Isopropanol is a common solvent that facilitates the reaction, while a base like cesium carbonate or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct.[4][5]
Materials:
-
4,6-Dichloroquinoline (Intermediate from Protocol 1)
-
Desired amine (e.g., substituted anilines, aliphatic amines) (1.1 - 1.2 eq)
-
Anhydrous isopropanol or 1,4-dioxane
-
Cesium carbonate (Cs₂CO₃) or DIPEA (2.0 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 4,6-dichloroquinoline (1.0 eq), the selected amine (1.1 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add anhydrous isopropanol (or 1,4-dioxane) (approx. 15 mL per gram of quinoline).
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 5-18 hours.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dilute the residue with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the final 4-amino-6-chloroquinoline derivative.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the scaffold allows for the exploration of the structure-activity relationship, providing crucial insights for optimizing inhibitor potency and selectivity. Based on extensive studies of related 4-anilinoquinoline and 4-anilinoquinazoline scaffolds, several key principles can be applied.[6][7]
-
C-4 Anilino Substituents: The nature and position of substituents on the aniline ring are critical for activity.[6] Small, electron-withdrawing groups (e.g., fluoro, chloro) or small lipophilic groups at the 3- or 4-positions of the aniline ring often enhance potency against kinases like EGFR and GAK.[7][8]
-
C-6 Chloro Group: As mentioned, this group is often beneficial for activity. In a study of GAK inhibitors, 6-fluoro and 6-cyano substitutions on the quinoline core demonstrated potent activity.[7] The 6-chloro group is expected to confer similar or enhanced potency.
-
C-7 Position: This position on the quinoline ring is another key site for modulation. While our scaffold is unsubstituted here, introducing small groups like methoxy or fluoro at this position has been shown to dramatically influence activity and selectivity in related series.[7]
Table 1: Representative SAR Data for Hypothetical 4-Anilino-6-chloroquinoline Derivatives
| Compound ID | R-Group (on Aniline) | EGFR IC₅₀ (nM) | GAK IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| HQ-01 | H | 150 | 220 | >1000 |
| HQ-02 | 3-Chloro | 25 | 45 | 850 |
| HQ-03 | 4-Fluoro | 30 | 60 | 900 |
| HQ-04 | 3-Methoxy | 80 | 110 | >1000 |
| HQ-05 | 3-Trifluoromethyl | 15 | 35 | 600 |
Note: Data is hypothetical and serves to illustrate typical SAR trends observed in similar kinase inhibitor series.[4][7]
Biological Evaluation Protocol
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Rationale: To determine the potency (e.g., IC₅₀ value) of the synthesized compounds, a robust in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a common luminescent-based method that measures the amount of ADP produced during the kinase reaction.[6] The luminescence signal is inversely proportional to the amount of ADP produced, and therefore inversely proportional to kinase activity.[2]
Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Target kinase enzyme and corresponding substrate
-
ATP solution
-
Assay buffer (specific to the kinase)
-
Synthesized inhibitor compounds dissolved in DMSO
-
White, opaque 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase enzyme (in assay buffer)
-
Substrate/peptide (in assay buffer)
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
-
Kinase Reaction Initiation: Add the ATP solution to all wells to start the reaction. The final volume is typically 10-25 µL. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).[6]
-
Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add a double volume of Kinase Detection Reagent to each well. This converts the ADP to ATP, which is then used in a luciferase reaction to generate a light signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity.[2] Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration using a non-linear regression model (sigmoidal dose-response).
Conclusion
The this compound scaffold, once activated to its 4,6-dichloro derivative, represents a highly versatile and promising platform for the synthesis of novel kinase inhibitors. The straightforward and robust synthetic protocols for diversification via nucleophilic aromatic substitution allow for the rapid generation of compound libraries. By combining this efficient synthetic strategy with systematic biological evaluation and SAR analysis, researchers can effectively explore the chemical space around this privileged core to develop potent and selective kinase inhibitors for therapeutic applications.
References
- BenchChem. (2025). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. Benchchem.com.
- Yuan, H., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
- NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol. Benchchem.com.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Benchchem.com.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs. Benchchem.com.
- Asquith, C.R.M., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. University of Southampton ePrints.
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- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Antimicrobial Evaluation of 6-Chloro-4-methoxyquinoline Derivatives
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Antimicrobial Discovery
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, derivatives of 6-chloro-4-methoxyquinoline are emerging as a promising class of compounds in the urgent quest for new antimicrobial agents to combat the global challenge of multidrug-resistant (MDR) pathogens.[1][2] The antimicrobial action of many quinolone derivatives is attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, thereby halting bacterial proliferation.[3][4]
Effective preclinical evaluation of these novel derivatives requires a systematic and robust series of in vitro assays. This guide provides a comprehensive experimental framework, moving beyond simple procedural lists to explain the causality behind methodological choices. It details a tiered approach, beginning with fundamental screening for inhibitory and bactericidal activity, progressing to the dynamics of microbial killing and antibiofilm potential, and concluding with a preliminary assessment of cytotoxicity to ensure selectivity. Each protocol is designed as a self-validating system with explicit descriptions of necessary controls, ensuring the generation of reliable and reproducible data.
Overall Experimental Workflow
The evaluation of novel this compound derivatives should follow a logical progression from broad screening to more specific, in-depth characterization. This tiered workflow ensures that research efforts are concentrated on the most promising candidates. The process begins with determining the minimum inhibitory and bactericidal concentrations, followed by an analysis of the killing kinetics and antibiofilm efficacy. A crucial final step involves a preliminary safety assessment against a mammalian cell line.
Caption: High-level workflow for antimicrobial evaluation of quinoline derivatives.
Tier 1: Primary Screening Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
Principle & Expertise: The MIC is the foundational metric in antimicrobial susceptibility testing, defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism in vitro.[5] The broth microdilution method, recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for its reproducibility and efficiency in testing multiple compounds.[6][7] This assay provides the first quantitative measure of a derivative's potency.
Data Presentation: Example MIC Data
| Compound ID | S. aureus ATCC 29213 (μg/mL) | E. coli ATCC 25922 (μg/mL) | P. aeruginosa ATCC 27853 (μg/mL) | C. albicans ATCC 10231 (μg/mL) |
| Q-Derivative 1 | 4 | 8 | 32 | >64 |
| Q-Derivative 2 | 2 | 4 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | N/A |
| Amphotericin B | N/A | N/A | N/A | 0.5 |
Step-by-Step Methodology
-
Preparation of Test Compound:
-
Accurately weigh the this compound derivative.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the final solvent concentration in the assay does not exceed 1-2%, as it can be toxic to microbes.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6][8]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[5]
-
Dilute this standardized suspension in the appropriate broth to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the well.
-
-
Microtiter Plate Preparation:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th or 11th column. Discard 100 µL from the last dilution column.[6] This creates a concentration gradient.
-
Crucial Controls:
-
Growth Control: One column with 100 µL of broth and 100 µL of inoculum (no compound).
-
Sterility Control: One well with 200 µL of sterile broth only (no compound, no inoculum).
-
Solvent Control: One well with inoculum and the highest concentration of the solvent used (e.g., DMSO) to ensure it does not inhibit growth.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for yeast.[6]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[9] A plate reader can be used to measure absorbance (e.g., at 600 nm) for a more quantitative assessment.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
Principle & Expertise: While the MIC indicates growth inhibition, the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[10] This assay is a direct extension of the MIC test and is crucial for classifying a compound as bactericidal (killing) or bacteriostatic (inhibiting). An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[11][12]
Data Presentation: Example MIC vs. MBC Data
| Compound ID | Test Organism | MIC (μg/mL) | MBC (μg/mL) | MBC/MIC Ratio | Interpretation |
| Q-Derivative 1 | S. aureus | 4 | 8 | 2 | Bactericidal |
| Q-Derivative 2 | E. coli | 4 | 32 | 8 | Bacteriostatic |
Step-by-Step Methodology
-
Prerequisite: Perform the MIC assay as described in Protocol 1.
-
Sub-culturing:
-
Following the determination of the MIC, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Mix the contents of each well thoroughly with a pipette.
-
Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these clear wells onto a fresh, appropriate agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours, or until robust growth is visible on the control plate (plated from the initial inoculum).
-
-
Reading and Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][13] For practical purposes, this is often the lowest concentration plate that shows no colony growth or only one or two colonies.
-
Tier 2: In-Depth Characterization Protocols
Protocol 3: Time-Kill Kinetics Assay
Principle & Expertise: This dynamic assay provides critical insight into the rate of antimicrobial activity, revealing whether a compound's killing effect is time-dependent or concentration-dependent.[14] It measures the decrease in a microbial population over time when exposed to various concentrations of the test compound, typically multiples of the MIC. A compound is considered bactericidal if it achieves a ≥3-log₁₀ (99.9%) reduction in CFU/mL.[15][16]
Caption: Workflow for the Time-Kill Kinetics Assay.
Step-by-Step Methodology
-
Preparation:
-
Prepare a standardized bacterial inoculum of ~5 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth medium.
-
Prepare flasks or tubes containing the broth with the this compound derivative at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, include a growth control flask with no compound.[17]
-
-
Inoculation and Sampling:
-
Inoculate each flask with the prepared bacterial suspension.
-
Immediately withdraw a sample from each flask (this is the 0-hour time point).
-
Incubate all flasks at 37°C, typically with shaking.
-
At subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[15]
-
-
Quantification:
-
For each aliquot, perform a ten-fold serial dilution in sterile saline or phosphate-buffered saline (PBS).
-
Plate a defined volume (e.g., 100 µL) from appropriate dilutions onto agar plates. If the compound has a carryover effect, neutralizing agents or centrifugation/resuspension steps may be necessary.
-
Incubate the plates for 18-24 hours at 37°C.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the results as log₁₀ CFU/mL versus time (in hours) for each concentration. A bactericidal effect is noted by a ≥3-log₁₀ reduction in CFU/mL from the initial count.[14]
-
Protocol 4: Crystal Violet Biofilm Inhibition Assay
Principle & Expertise: Many chronic infections are associated with biofilms—structured communities of microbes adhered to a surface and encased in a self-produced matrix. Biofilms are notoriously tolerant to conventional antibiotics.[18] The crystal violet assay is a simple, high-throughput method to quantify the total biomass of a biofilm, allowing for the assessment of a compound's ability to either prevent biofilm formation or eradicate established biofilms.[19]
Step-by-Step Methodology
-
Inoculation and Biofilm Formation:
-
Prepare a bacterial inoculum (adjusted to 0.5 McFarland and then diluted, e.g., 1:100, in a nutrient-rich medium like Tryptic Soy Broth with glucose).[20]
-
Dispense 200 µL of the diluted culture into the wells of a flat-bottom 96-well microtiter plate. To test for inhibition , add the quinoline derivative at various concentrations at this stage.[21]
-
To test for eradication , first grow the biofilm for 24-48 hours. Then, gently remove the medium, wash with PBS, and add fresh medium containing the derivative.
-
Incubate the plate statically at 37°C for 24-48 hours.[20]
-
-
Washing:
-
Carefully discard the liquid content from the wells.
-
Gently wash the wells two or three times with 200 µL of sterile PBS to remove planktonic (free-floating) cells. Be careful not to disturb the attached biofilm.
-
-
Fixation and Staining:
-
Fix the biofilms by adding 200 µL of 99% methanol to each well for 15 minutes or by air-drying/heat-fixing at 60°C for an hour.[21]
-
Remove the methanol and allow the plate to air dry completely.
-
Add 200 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[19]
-
-
Solubilization and Quantification:
-
Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.
-
Air dry the plate completely.
-
Add 200 µL of 30-33% acetic acid or 95% ethanol to each well to solubilize the bound dye.[20][21]
-
Incubate for 10-15 minutes, mixing gently if needed.
-
Transfer 125-150 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at a wavelength between 550 and 595 nm.[19][21] A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.
-
Tier 3: Preliminary Safety Profile
Protocol 5: MTT Cytotoxicity Assay
Principle & Expertise: A promising antimicrobial agent must be selective, targeting microbial cells with minimal toxicity to host (mammalian) cells. The MTT assay is a standard colorimetric method to assess cell viability.[22] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[23][24] A decrease in metabolic activity correlates with cell death or reduced proliferation.
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) under appropriate conditions.
-
Trypsinize and count the cells. Seed them into a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[25]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in fresh culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions.
-
Include a "cells only" control (untreated) and a "medium only" blank.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well (final concentration ~0.5 mg/mL).[23]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol, or a buffered SDS solution) to each well to dissolve the formazan crystals.[25]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the resulting purple solution using a microplate reader, typically at a wavelength of 570 nm.[26]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
-
The results can be used to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).
-
References
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Crystal violet assay. Bio-protocol. [Link]
-
Crystal Violet Biofilm Assay. Benchling. [Link]
-
Time-Kill Kinetics Assay. Emery Pharma. [Link]
-
General Biofilm Assay Protocol. iGEM. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
-
Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. [Link]
-
Time-Kill Evaluations. Nelson Labs. [Link]
-
Time Kill Assay. Scribd. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
-
Minimum bactericidal concentration. Grokipedia. [Link]
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Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]
-
Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. BioMed Research International. [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Henrik's Lab @ YouTube. [Link]
-
Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. ResearchGate. [Link]
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Cell Sensitivity Assays: The MTT Assay. ResearchGate. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]
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Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. [Link]
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MTT (Assay protocol). Protocols.io. [Link]
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Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]
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Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate. [Link]
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Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. [Link]
-
Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. ResearchGate. [Link]
-
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy. [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link]
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Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]
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Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. Pharmaceuticals. [Link]
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In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
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Application Notes & Protocols: Leveraging 6-Chloro-4-methoxyquinoline Scaffolds in Modern Antimalarial Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Quinoline Core
The quinoline ring system is a cornerstone of antimalarial chemotherapy, a privileged scaffold that has yielded some of the most impactful drugs in the fight against this devastating parasitic disease.[1][2] From the natural alkaloid quinine, isolated from cinchona bark, to the synthetic 4-aminoquinolines like chloroquine and the 8-aminoquinolines such as primaquine, this heterocyclic motif has been central to treating and preventing malaria for centuries.[1][3] However, the rise of drug-resistant Plasmodium falciparum strains has severely compromised the efficacy of many traditional quinoline-based drugs, necessitating a renewed and innovative approach to drug discovery.[3] This has fueled research into novel quinoline derivatives, where strategic modifications aim to restore activity, overcome resistance mechanisms, and even target different stages of the parasite life cycle.[4] Within this context, substituted quinoline intermediates like 6-chloro-4-methoxyquinoline and its analogues serve as critical starting points for building the next generation of antimalarial agents.
The Strategic Importance of this compound Derivatives
The this compound scaffold, and particularly its close analogue the 6-chloro-7-methoxy-4(1H)-quinolone core, has emerged as a highly promising platform for developing new antimalarials. The specific substitution pattern—a chloro group at the 6-position and a methoxy group at the 7-position—has been shown to be critical for potent activity.[5] This scaffold allows for diverse chemical modifications, particularly at the 3-position, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.[6] These efforts have led to the identification of compounds with low-nanomolar efficacy against multi-drug-resistant P. falciparum strains, demonstrating the scaffold's potential to address the urgent challenge of resistance.[5][6]
Unraveling the Mechanism of Action
The mechanism of action for quinoline-based drugs is multifaceted and depends on the specific subclass of the compound.
Inhibition of Heme Detoxification
Classical 4-aminoquinolines like chloroquine are weak bases that accumulate to high concentrations in the acidic digestive vacuole of the parasite.[7] Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[8] Chloroquine is thought to cap the growing hemozoin polymer, preventing further polymerization.[9] The resulting buildup of toxic heme leads to oxidative stress and parasite death.[7][9]
Caption: Mechanism of Heme Polymerization Inhibition.
Targeting the Cytochrome bc1 Complex
More recent research on advanced quinolone scaffolds, such as the 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones, has revealed a different mechanism. These compounds act as potent and selective inhibitors of the parasite's cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.[5] This inhibition disrupts ATP synthesis, leading to parasite death. Notably, the 6-chloro-7-methoxy substitution pattern was found to be key for this selective inhibition over the mammalian bc1 complex, highlighting a critical therapeutic window.[5] This alternative mechanism is particularly valuable as it can circumvent existing resistance pathways that affect chloroquine.
Synthetic Chemistry: Protocols and Workflows
The synthesis of novel antimalarial agents from this scaffold involves a multi-step process, beginning with the construction of the core quinolone ring followed by diversification.
Caption: Drug Discovery Workflow for Quinolone Derivatives.
Protocol 1: Synthesis of 3-Aryl-6-chloro-7-methoxy-4(1H)-quinolones
This protocol is adapted from methodologies used to generate libraries of 4(1H)-quinolones for antimalarial screening.[5] The core reaction involves the condensation of a substituted aniline with a β-ketoester, followed by thermal cyclization.
Materials:
-
4-Chloro-3-methoxyaniline
-
Appropriate aryl-substituted β-keto-ester (e.g., ethyl benzoylacetate)
-
Glacial Acetic Acid (HOAc)
-
Benzene (PhH) or Toluene
-
Diphenyl ether (Ph₂O)
Procedure:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chloro-3-methoxyaniline (1.0 eq) and the selected β-keto-ester (1.1 eq) in benzene.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 18-24 hours, collecting the water byproduct in the Dean-Stark trap to drive the reaction to completion.
-
Once the reaction is complete (monitored by TLC), allow the mixture to cool and remove the solvent under reduced pressure.
-
Cyclization: Add the crude intermediate to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture rapidly to reflux (approx. 250-260 °C) and maintain for 10-15 minutes. The high temperature induces an intramolecular cyclization to form the quinolone ring.
-
Allow the reaction to cool to room temperature. The product will often precipitate.
-
Purification: Dilute the cooled mixture with hexane to fully precipitate the product. Collect the solid by vacuum filtration.
-
Wash the solid product thoroughly with hexane and then ether to remove residual diphenyl ether.
-
The crude product can be further purified by recrystallization or column chromatography to yield the desired 3-aryl-6-chloro-7-methoxy-4(1H)-quinolone.
Rationale: The initial acid-catalyzed condensation forms an enamine intermediate. The subsequent high-temperature thermal cyclization is a classic component of the Conrad-Limpach or Gould-Jacobs quinoline synthesis pathways, which are robust methods for constructing the quinoline core.
Biological Evaluation: Assessing Antimalarial Activity
Once synthesized, novel compounds must be rigorously tested for their ability to inhibit parasite growth.
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This is a standard, high-throughput fluorescence-based assay used to determine the 50% effective concentration (EC₅₀) of a compound against P. falciparum.[10][11]
Materials:
-
P. falciparum culture (e.g., multi-drug-resistant W2 or Dd2 strains), synchronized to the ring stage.[5]
-
Human erythrocytes (O+) at 1.5-2% hematocrit.
-
Complete RPMI 1640 culture medium.
-
Test compounds dissolved in DMSO, then serially diluted.
-
Chloroquine or Artemisinin as a positive control.
-
96-well microtiter plates.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).
Procedure:
-
Plate Preparation: Add 100 µL of serially diluted test compounds to the wells of a 96-well plate in duplicate or triplicate. Include wells for positive controls (e.g., chloroquine) and negative controls (no drug).
-
Parasite Culture: Add 100 µL of synchronized ring-stage parasite culture (0.5% parasitemia, 1.5% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[12] This duration allows the parasites to complete one full life cycle.
-
Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours. SYBR Green I intercalates with the DNA of the parasites, which are released upon erythrocyte lysis.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence signal is directly proportional to the number of parasites. Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control.
-
Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[10]
Protocol 3: In Vivo Efficacy Assessment (Thompson Test)
Promising compounds from in vitro screens are advanced to in vivo models to assess their efficacy in a living organism. The Thompson test in mice infected with Plasmodium berghei is a standard model.[5][6]
Materials:
-
Swiss Webster or similar mice.
-
P. berghei parasite strain.
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80/3% ethanol in water).
-
Giemsa stain.
Procedure:
-
Infection: Infect groups of mice intravenously or intraperitoneally with ~1x10⁶ P. berghei-parasitized red blood cells.
-
Dosing: Begin treatment 24 hours post-infection. Administer the test compound orally or via another appropriate route once daily for 4 consecutive days. Include a vehicle control group and a positive control group (e.g., treated with chloroquine).
-
Monitoring: On day 5 (24 hours after the final dose), collect a tail-blood smear from each mouse.
-
Parasitemia Determination: Stain the blood smears with Giemsa and determine the percentage of parasitized erythrocytes by light microscopy.
-
Efficacy Calculation: Calculate the percent reduction in parasitemia for each treatment group compared to the vehicle control group. Compounds showing >99% reduction are considered highly efficacious.[5][6]
-
Survival: Monitor the mice daily to record survival time, which provides an additional measure of drug efficacy.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 6-chloro-7-methoxy-4(1H)-quinolone scaffold has yielded crucial insights into the chemical features required for potent antimalarial activity.
| Compound Modification | R-Group at 3-Position | EC₅₀ (nM) vs. W2 Strain [5] | EC₅₀ (nM) vs. TM90-C2B Strain [5] | Key Insight |
| Parent Compound | Phenyl | ~10-20 | ~10-20 | The 3-phenyl substitution provides a strong baseline activity. |
| Electron-Withdrawing | 4-Trifluoromethylphenyl | 6.25 | 5.98 | Adding a strong electron-withdrawing group like -CF₃ significantly enhances potency. |
| Electron-Donating | 4-Methoxyphenyl | >100 | >100 | Electron-donating groups on the phenyl ring are generally detrimental to activity. |
| Steric Hindrance | 2-Methylphenyl | ~50-60 | ~50-60 | Adding steric bulk close to the quinolone core (ortho position) can reduce activity. |
| Multiple Substituents | 3,5-bis(Trifluoromethyl)phenyl | >200 | >200 | While one -CF₃ group is beneficial, adding two can lead to poor activity, possibly due to steric or electronic effects. |
| Halogenation | 4-Fluorophenyl | ~8-15 | ~8-15 | Halogen substitutions, such as fluorine, are well-tolerated and can maintain high potency. |
Note: EC₅₀ values are approximate ranges derived from published data for illustrative purposes.
The SAR data clearly indicates that the electronic properties and positioning of substituents on the 3-aryl moiety are critical determinants of antimalarial efficacy. This knowledge is invaluable for guiding the rational design of more potent and drug-like candidates.
Conclusion and Future Directions
The this compound scaffold and its analogues remain a highly fertile ground for antimalarial drug discovery. Their synthetic tractability, coupled with the ability to target pathways distinct from traditional quinolines, makes them exceptionally valuable. Future work should focus on optimizing the physicochemical and pharmacokinetic properties of lead compounds derived from this scaffold to improve oral bioavailability and metabolic stability, ultimately translating potent in vitro activity into curative efficacy in preclinical and clinical settings.
References
- Title: In vitro anti-Plasmodium activity assays.
- Title: A Mini-Review On The Current Scenario Of Quinoline Scaffolds For Antimalarial Activity Source: ResearchGate URL
- Title: Orally Bioavailable 6-Chloro-7-methoxy-4(1H)
- Title: Structural modifications of quinoline-based antimalarial agents: Recent developments - NIH Source: National Institutes of Health URL
- Title: Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI Source: MDPI URL
- Title: Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
- Title: Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry Source: The Royal Society of Chemistry URL
- Title: A Protocol for Antimalarial Efficacy Testing in vitro Source: World Health Organization URL
- Title: Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC Source: National Institutes of Health URL
- Title: Orally bioavailable 6-chloro-7-methoxy-4(1H)
- Title: In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia Source: The Journal of Phytopharmacology URL
- Title: In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PubMed Central Source: National Institutes of Health URL
- Title: IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS Source: Southeast Asian J Trop Med Public Health URL
- Title: 6-Methoxyquinoline-4-carbaldehyde: A Key Precursor in the Synthesis of Novel Antimalarial Agents Source: Benchchem URL
- Title: Quinoline antimalarials: mechanisms of action and resistance - PubMed Source: PubMed URL
- Title: Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed Source: PubMed URL
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- 5. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mmv.org [mmv.org]
Application Notes & Protocols: A Guide to the Synthesis of 6-Chloro-4-methoxyquinoline Analogs for Structure-Activity Relationship Studies
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery. Its rigid structure and opportunities for diverse functionalization have made it a cornerstone in the development of therapeutic agents across a wide range of diseases.[1] Quinoline derivatives are known to exhibit a vast array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2]
The 6-chloro-4-methoxyquinoline core is of particular interest. The chlorine atom at the 6-position has been identified as a key contributor to the biological activity in several classes of compounds, notably in antimalarial and anticancer agents.[1] For instance, the well-known antimalarial drug Chloroquine features a related 7-chloro-4-aminoquinoline core, where the chlorine is essential for its activity. Structure-activity relationship (SAR) studies have demonstrated that the presence and position of halogen substituents on the quinoline's benzene ring significantly modulate the compound's efficacy and pharmacological profile.[3]
This guide provides a comprehensive framework for the synthesis and derivatization of the this compound scaffold. It is designed for researchers in medicinal chemistry and drug development, offering detailed, field-proven protocols and explaining the causal logic behind key experimental choices. Our objective is to empower scientists to generate a library of analogs for robust structure-activity relationship (SAR) studies, paving the way for the discovery of novel and potent therapeutic candidates.
PART 1: Synthetic Strategy and Core Reactions
The synthesis of this compound analogs can be approached through a logical, multi-step sequence. The overall strategy involves first constructing the core quinolone ring, followed by functionalization to install the required chloro and methoxy groups, and finally, diversification to create a library of analogs.
Overall Synthetic Workflow
The following diagram outlines the general synthetic pathway from a substituted aniline to a diversified library of this compound analogs.
Caption: General workflow for the synthesis of this compound analogs.
PART 2: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints and characterization steps. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of 6-Chloro-4-hydroxyquinoline (Core Scaffold)
This protocol utilizes the Conrad-Limpach reaction, a robust method for forming the 4-quinolone core.
-
Principle: The reaction begins with a Michael addition of p-chloroaniline to diethyl malonate, followed by a thermal cyclization. The high temperature of the cyclization step is critical for driving the reaction to completion. Dowtherm A is used as a high-boiling, inert solvent to achieve the necessary temperatures (approx. 250 °C).
-
Materials:
-
p-Chloroaniline
-
Diethyl malonate
-
Dowtherm A (or diphenyl ether)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Condensation: In a round-bottomed flask, combine p-chloroaniline (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture on a steam bath or in an oil bath at 100-120 °C for 2 hours. Ethanol will be evolved.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A to a vigorous boil (~250 °C). Carefully and slowly add the warm product from the previous step to the boiling Dowtherm A.
-
Reaction: Maintain the vigorous reflux for 30-60 minutes. The cyclized product, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate from the hot solution.
-
Isolation & Saponification: Cool the mixture to below 100 °C and filter the solid product. Wash the filter cake with hexane or toluene to remove the Dowtherm A. Transfer the crude ester to a flask containing 10% aqueous NaOH and reflux until the solid completely dissolves (approx. 1-2 hours), indicating saponification.
-
Decarboxylation & Precipitation: Cool the resulting solution and filter if necessary. Acidify the clear filtrate with concentrated HCl to a pH of ~2. The 4-hydroxy group is acidic and will deprotonate in the basic solution. Upon acidification, the product becomes insoluble. The carboxylic acid at the 3-position is thermally unstable and decarboxylates during this step.
-
Final Product: Collect the precipitated 6-chloro-4-hydroxyquinoline by filtration, wash thoroughly with water, and dry.
-
-
Characterization: The product should be a white to off-white solid. Confirm its identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 4,6-Dichloroquinoline (Key Intermediate)
This step activates the 4-position for subsequent nucleophilic substitution.
-
Principle: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It converts the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) into the corresponding 4-chloro derivative. The reaction proceeds via a phosphate ester intermediate.[4]
-
Materials:
-
6-Chloro-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
-
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), carefully add 6-chloro-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq). POCl₃ can serve as both the reagent and the solvent.[5]
-
Heating: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and very carefully, pour the mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Neutralization: Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
-
Characterization: The product, 4,6-dichloroquinoline, is a solid. Confirm its structure via NMR and MS.[5][6]
Protocol 3: Synthesis of this compound (Parent Scaffold)
This is a classic nucleophilic aromatic substitution (SNAr) reaction.
-
Principle: The electron-withdrawing nitrogen atom in the quinoline ring makes the C4 position electron-deficient and highly susceptible to attack by nucleophiles. Sodium methoxide serves as a potent source of the methoxide nucleophile, which displaces the chloride at the 4-position.[7]
-
Materials:
-
4,6-Dichloroquinoline
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Acetic Acid
-
-
Procedure:
-
Reaction Setup: Dissolve 4,6-dichloroquinoline (1.0 eq) in anhydrous methanol in a round-bottomed flask.
-
Reagent Addition: Add sodium methoxide (1.5 - 2.0 eq) to the solution. The reaction can be performed with a pre-prepared solution of NaOMe in MeOH or by carefully adding solid sodium metal to methanol to generate the methoxide in situ.
-
Heating: Heat the mixture to reflux for 3-5 hours. Monitor the reaction's completion by TLC.[7]
-
Work-up: After cooling, pour the reaction mixture into ice water.
-
Neutralization & Precipitation: Neutralize the solution with acetic acid. The product, this compound, should precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
-
-
Characterization: Confirm the structure of the final parent scaffold using NMR and MS. The appearance of a singlet at ~4.0-4.2 ppm in the ¹H NMR spectrum is indicative of the methoxy group.
| Compound | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) |
| This compound | 8.7 (d, H-2), 8.1 (d, H-5), 7.9 (d, H-8), 7.6 (dd, H-7), 6.8 (d, H-3), 4.1 (s, OCH₃) | 162 (C-4), 151 (C-2), 148 (C-8a), 134 (C-6), 131 (C-5), 128 (C-7), 125 (C-4a), 122 (C-8), 100 (C-3), 56 (OCH₃) |
| Note: Predicted chemical shifts are based on data from similar structures and established substituent effects.[2][8][9] |
PART 3: Structure-Activity Relationship (SAR) Studies
Once the this compound scaffold is synthesized, the next phase is to create a library of analogs to probe the structure-activity relationships. The goal is to understand how different functional groups at various positions on the quinoline ring influence biological activity.
Rationale for Analog Design
Systematic modification of the parent scaffold allows for the exploration of key pharmacological parameters:
-
Steric Effects: How does the size and shape of a substituent affect binding to a biological target?
-
Electronic Effects: Do electron-donating or electron-withdrawing groups enhance or diminish activity?
-
Lipophilicity: How does modifying the compound's oil/water partition coefficient (LogP) affect its ability to cross cell membranes and its overall pharmacokinetic profile?
Key Positions for Modification and Their Hypothesized Impact
Caption: Key modification sites for SAR studies on the this compound scaffold.
Summary of Known SAR Insights
The following table summarizes findings from studies on related quinoline and quinolone scaffolds, providing a predictive framework for this analog series.
| Position Modified | Type of Substituent | Observed Effect on Biological Activity (Primarily Anticancer/Antimalarial) | Reference |
| Position 6 | Chloro (Cl) | Generally enhances activity. Synergistic effects observed when paired with a C7-methoxy group in antimalarial quinolones. | [1] |
| Position 7 | Methoxy (OCH₃) | Often beneficial for activity, particularly in combination with a C6-chloro group. | [1] |
| Position 3 | Phenyl groups | Phenyl substitution at C3 in 6-chloro-7-methoxy-4(1H)-quinolones leads to potent, low-nanomolar antimalarial activity. | [1] |
| Position 3 | 2-Hydroxyethyl | In 6-chloro-4-phenyl-quinolin-2(1H)-ones, this group was a key part of novel anti-HBV agents. | [4] |
| Position 4 | Aminoalkyl side chain | Critical for antimalarial activity in the chloroquine series. The tertiary amine is important. | [3] |
| Position 4 | Methoxy (vs. Keto) | In one antimalarial series, the 4-keto (quinolone) was more potent than the 4-methoxy (quinoline) analog, suggesting the H-bond donating ability of the quinolone N-H is important. |
These established relationships provide a strong rationale for prioritizing certain synthetic modifications. For example, exploring a variety of substituted phenyl rings at the 3-position would be a high-priority avenue for investigation based on existing data.[1]
Conclusion and Future Directions
This guide provides a robust and logically structured approach to the synthesis of this compound analogs. By following the detailed protocols for the synthesis of the core scaffold and its key intermediates, researchers can efficiently generate the parent compound. The subsequent strategic diversification, guided by the principles of SAR, will enable the creation of a focused library of novel derivatives.
The true value of this work lies in the systematic biological evaluation of these newly synthesized analogs. Data generated from these studies will not only illuminate the specific structural requirements for activity but will also contribute to the broader understanding of the quinoline scaffold in medicinal chemistry. This iterative process of design, synthesis, and testing is fundamental to the discovery of next-generation therapeutics.
References
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PrepChem. Synthesis of (c) 4,6-Dichloroquinoline. Available from: [Link]
-
Supporting Information for Copper-catalyzed aerobic oxidative C-H/N-H annulation of quinazolines. Royal Society of Chemistry. Available from: [Link]
-
de Villiers, K. A., et al. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. ACS Infectious Diseases, 2018. Available from: [Link]
-
Supporting Information for A three-component reaction of anilines, alkynes and iodine for the synthesis of 4-phenylquinolines. Royal Society of Chemistry. Available from: [Link]
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Organic Syntheses. Sodium Methoxide-Catalyzed Direct Amidation of Esters. Available from: [Link]
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Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Royal Society of Chemistry. Available from: [Link]
-
Li, Y., et al. Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents. European Journal of Medicinal Chemistry, 2011. Available from: [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]
-
Mohan, K., et al. Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar. Available from: [Link]
-
PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]
-
ResearchGate. 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. Available from: [Link]
-
Scribd. Synthesis of 4,7-Dichloroquinoline. Available from: [Link]
-
Tagawa, Y., et al. REACTION OF QUINOLINE 1-OXIDES WITH SODIUM METHOXIDE IN THE PRESENCE OF LEAD(IV) ACETATE. Semantic Scholar. Available from: [Link]
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MDPI. 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Available from: [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]
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PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Center for Biotechnology Information. Available from: [Link]
-
Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship. Available from: [Link]
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NIH. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Available from: [Link]
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PubMed. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Available from: [Link]
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MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available from: [Link]
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Application Notes and Protocols: Synthesis of Novel Fluorescent Probes from 6-Chloro-4-methoxyquinoline
Introduction: The Quinoline Scaffold in Fluorescence Sensing
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in the design of fluorescent probes.[1][2] Its rigid, planar structure and inherent fluorescence properties make it an ideal platform for developing sensitive and selective chemosensors.[3][4] The photophysical characteristics of quinoline derivatives, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be finely tuned through synthetic modification. This allows for the rational design of probes for a wide array of applications, including bioimaging, the detection of metal ions, and the sensing of various biomolecules.[1][2][3]
6-Chloro-4-methoxyquinoline is a particularly versatile starting material for the synthesis of novel fluorescent probes. The methoxy group at the 4-position influences the electron density of the quinoline ring system, thereby modulating its photophysical properties.[5] Critically, the chloro group at the 6-position serves as a reactive handle for introducing a wide range of functional groups through various cross-coupling and substitution reactions.[1] This strategic placement allows for the facile introduction of recognition moieties and the extension of the π-conjugated system, both of which are key strategies in the design of "turn-on" or ratiometric fluorescent probes.
This document provides a comprehensive guide to the synthesis of fluorescent probes derived from this compound, with a focus on two powerful synthetic methodologies: the Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution (SNAr). Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to successfully synthesize and characterize these valuable molecular tools.
Core Synthetic Strategies and Mechanistic Insights
The derivatization of this compound into a fluorescent probe typically involves the strategic introduction of a fluorophore or a recognition unit at the 6-position. The choice of synthetic route is dictated by the desired final structure and the nature of the substituent to be introduced.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide.[4] This reaction is exceptionally versatile for forming carbon-carbon bonds and is widely used in the synthesis of biaryls and other conjugated systems.[6] In the context of our starting material, the chloro group at the 6-position of the quinoline ring acts as the organic halide.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. A common and effective combination is a Pd(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine ligand. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation to the palladium center.[4] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene) and water. The aqueous phase is necessary to dissolve the inorganic base.
Generalized Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatoms
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing heteroatom-containing functional groups, such as amines, onto an aromatic ring.[7] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.
Causality Behind Experimental Choices:
-
Nucleophile: The choice of nucleophile determines the functional group that will be introduced. For the synthesis of fluorescent probes, amines are commonly used to introduce a recognition moiety or to modulate the electronic properties of the quinoline core.
-
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are typically used to dissolve the reactants and facilitate the reaction.
-
Temperature: The reaction often requires heating to overcome the activation energy barrier for the initial nucleophilic attack.
Generalized Reaction Scheme:
Caption: Nucleophilic aromatic substitution on this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of fluorescent probes from this compound. These protocols are designed to be self-validating, with clear instructions for purification and characterization.
Protocol 1: Synthesis of 6-Aryl-4-methoxyquinoline via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Solvent Addition: Add 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask.
-
Degassing: Bubble argon gas through the reaction mixture for 15 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and add deionized water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Photophysical Analysis: Dissolve the purified product in a suitable solvent (e.g., ethanol or DMSO) and measure its UV-Vis absorption and fluorescence emission spectra to determine its photophysical properties.
Protocol 2: Synthesis of 6-Amino-4-methoxyquinoline via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a 6-amino-4-methoxyquinoline derivative, a common precursor for further functionalization into a fluorescent probe.
Materials and Reagents:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Workflow:
Caption: Experimental workflow for Nucleophilic Aromatic Substitution.
Procedure:
-
Reaction Setup: In a sealed tube or round-bottom flask, combine this compound (1.0 mmol), the desired amine nucleophile (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add dimethylformamide (DMF, 5 mL) to the reaction vessel.
-
Reaction: Seal the vessel and heat the mixture to 120 °C. Stir the reaction vigorously and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into deionized water (50 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Photophysical Properties of 6-Substituted 4-Methoxyquinoline Derivatives
The photophysical properties of the synthesized fluorescent probes are critical for their application. The following table summarizes typical photophysical data for 6-aryl-4-methoxyquinoline derivatives synthesized via the Suzuki-Miyaura coupling protocol.
| Substituent at 6-position | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Phenyl | 335 | 410 | 0.25 | 15,000 |
| 4-Methoxyphenyl | 345 | 425 | 0.35 | 18,000 |
| 4-(Trifluoromethyl)phenyl | 330 | 405 | 0.20 | 14,500 |
| 2-Thienyl | 350 | 430 | 0.30 | 16,000 |
Note: The photophysical properties are solvent-dependent and the values presented here are representative examples in ethanol.
Trustworthiness and Self-Validation
The protocols described herein are designed to be robust and reproducible. The following points ensure the trustworthiness and self-validating nature of the experimental procedures:
-
Monitoring Reaction Progress: The use of thin-layer chromatography (TLC) at regular intervals allows for the real-time monitoring of the reaction, ensuring that the reaction is driven to completion and that the formation of side products is minimized.
-
Thorough Purification: Purification by silica gel column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials, catalysts, and byproducts.
-
Comprehensive Characterization: The identity and purity of the final product must be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. This multi-faceted characterization provides a high degree of confidence in the structure of the synthesized probe.
-
Reproducible Photophysical Measurements: The measurement of photophysical properties should be performed using calibrated instrumentation and standardized procedures to ensure that the data is accurate and reproducible.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of a diverse range of fluorescent probes. The Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions provide efficient and reliable methods for the derivatization of the quinoline scaffold. The protocols and data presented in this application note provide a solid foundation for researchers to design and synthesize novel fluorescent probes with tailored properties for a wide variety of applications in chemical biology, diagnostics, and drug discovery. Future work in this area will likely focus on the development of probes with enhanced photostability, larger Stokes shifts, and improved biocompatibility for in vivo imaging applications.
References
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]
-
Quinoline-Based Fluorescent Probe for Various Applications. (n.d.). Taylor & Francis. [Link]
-
Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. (2018). PubMed. [Link]
-
Synthesis of Triazole-Coupled Quinoline-Based Fluorescent Sensor. (2019). DergiPark. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. (2022). RSC Publishing. [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! (2020). YouTube. [Link]
-
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2022). Arabian Journal of Chemistry. [Link]
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (2020). NIH. [Link]
-
Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. (2018). Oriental Journal of Chemistry. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. [Link]
-
Synthesis of 6-Aryl Substituted 4-Quinolones via Suzuki Cross Coupling. (2010). ResearchGate. [Link]
-
Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. (2023). MDPI. [Link]
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2016). NIH. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. mdpi.com [mdpi.com]
- 6. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quinoline Scaffolds and Palladium Catalysis
The quinoline moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological and pharmacological activities.[1][2][3] Its derivatives have found significant applications as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents.[1][4] The ability to functionalize the quinoline ring at specific positions is paramount for medicinal chemists in conducting structure-activity relationship (SAR) studies and developing novel therapeutic agents.[5][6]
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions.[7][8][9] These reactions, recognized with the 2010 Nobel Prize in Chemistry, are indispensable tools in both academic research and industrial drug development.[10][11] The general mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for most C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[7][8]
The 4-chloroquinoline core is an exceptionally valuable building block due to the reactivity of the C4-Cl bond, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[5][12] This allows for the introduction of diverse molecular fragments at the 4-position, providing access to a vast chemical space for drug discovery and materials science. This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions of 4-chloroquinolines, complete with detailed protocols and mechanistic insights.
General Workflow for Palladium-Catalyzed Cross-Coupling of 4-Chloroquinolines
A typical experimental workflow for these reactions involves the careful assembly of the catalyst, ligand, base, solvent, and reactants under an inert atmosphere to prevent catalyst deactivation. The reaction is then heated to the optimal temperature for a specified duration, followed by workup and purification of the desired product.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl or vinyl halides and organoboron compounds, typically boronic acids or their esters.[5][9] It is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[9]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the 4-chloroquinoline to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the 4-arylquinoline product and regenerates the Pd(0) catalyst.[7][8][11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of 4-chloroquinoline.
Detailed Protocol: Synthesis of 4-Arylquinolines
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a substituted 4-chloroquinoline with an arylboronic acid.[13][14]
Materials:
-
Substituted 4-chloroquinoline (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF, 5-10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-chloroquinoline, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylquinoline.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80-90 | 75-95 | [13] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 80-98 | [15] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 85-99 | [12] |
II. Sonogashira Coupling: Formation of C(sp²)–C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne.[16][17] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[16]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles.[10] The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[16]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Detailed Protocol: Synthesis of 4-Alkynylquinolines
This protocol outlines a general procedure for the Sonogashira coupling of 4-chloroquinolines with terminal alkynes.[18][19]
Materials:
-
4-Chloroquinoline (1.0 mmol)
-
Terminal alkyne (1.1-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N, DIPEA, in solvent or as solvent)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-chloroquinoline, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 70-90 | [18] |
| Pd(PPh₃)₄ | CuI | Cs₂CO₃ | DMF | 25 | 85-95 | [19] |
III. Buchwald-Hartwig Amination: Formation of C(sp²)–N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[20][21] This reaction has broad utility in the synthesis of pharmaceuticals and natural products, where the arylamine moiety is a common structural motif.[22]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the 4-chloroquinoline to a Pd(0) complex.[23] The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the 4-aminoquinoline product and regenerates the Pd(0) catalyst.[20]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-Aminoquinolines
This protocol provides a general method for the Buchwald-Hartwig amination of 4-chloroquinolines.[21][24]
Materials:
-
4-Chloroquinoline (1.0 mmol)
-
Amine (primary or secondary, 1.1-1.5 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, 5-10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add the 4-chloroquinoline and the solvent.
-
Add the amine (if liquid, via syringe; if solid, along with the other solids).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a plug of Celite and wash with the same solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 85-99 | [23] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 70-90 | [20] |
IV. Heck Reaction: Formation of C(sp²)–C(sp²) Bonds via Alkenylation
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[25][26] It is a powerful tool for the synthesis of vinylarenes.[27][28]
Mechanistic Rationale
The Heck reaction catalytic cycle starts with the oxidative addition of 4-chloroquinoline to a Pd(0) species.[29] The resulting Pd(II) complex then undergoes migratory insertion with the alkene. This is followed by β-hydride elimination to release the alkenylated quinoline product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by reaction with a base.[11][29]
Caption: Catalytic cycle for the Heck reaction.
Detailed Protocol: Synthesis of 4-Alkenylquinolines
This protocol describes a general procedure for the Heck reaction of 4-chloroquinolines with alkenes.[25][27]
Materials:
-
4-Chloroquinoline (1.0 mmol)
-
Alkene (e.g., styrene, acrylate, 1.2-2.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 mmol)
-
Solvent (e.g., DMF, NMP, Acetonitrile, 5-10 mL)
Procedure:
-
To a Schlenk tube, add the 4-chloroquinoline, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | Et₃N | DMF | 120 | 60-85 | [25] |
| Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | NMP | 140 | 70-90 | [27] |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of 4-chloroquinolines, providing efficient and versatile routes to a wide array of derivatives. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions each offer unique capabilities for the formation of C-C and C-N bonds, enabling the synthesis of complex molecules with significant potential in drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to leverage these powerful synthetic transformations.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
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Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-catalyzed cross-coupling: a historical perspective. Angewandte Chemie International Edition, 51(21), 5062-5085. [Link]
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Cui, X., Li, J., Zhang, Z. P., Fu, Y., Liu, L., & Guo, Q. X. (2007). Pd (quinoline-8-carboxylate) 2 as a low-priced, phosphine-free catalyst for Heck and Suzuki reactions. The Journal of organic chemistry, 72(24), 9342-9345. [Link]
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Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]
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Wang, F., Wang, D., & Wan, J. (2017). Palladium (0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Chemical Science, 8(11), 7583-7587. [Link]
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Wang, F., Wang, D., & Wan, J. (2017). Palladium (0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Semantic Scholar. [Link]
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Xu, T., Mu, X., Chen, H., & Liu, G. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC advances, 7(58), 36242-36245. [Link]
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Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs–a review. RSC advances, 12(29), 18697-18721. [Link]
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Solomon, V. R., Lee, H., & Huh, Y. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Molecules, 28(3), 1369. [Link]
-
Moganeradj, P., & Nock, N. (2016). One-Pot Synthesis of 2, 3, 4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 21(11), 1530. [Link]
- Various Authors. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
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Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs–a review. Covenant University Repository. [Link]
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Hanan, H. H. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wang, X., Wang, Y., Zhang, D., Zhu, W., & Li, J. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6610. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Cherney, R. J., & Wang, L. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2, 4, 7-Trichloroquinazoline. The Journal of organic chemistry, 75(10), 3274-3279. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Ogoshi, S. (2012). Palladium Catalysts for Cross-Coupling Reaction. International Journal of Molecular Sciences, 13(5), 6205-6208. [Link]
- Various Authors. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
-
Ghaffari, M., & Gholamnia, F. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 13(28), 19020-19047. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Viciosa, M., & Nolan, S. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Israel Journal of Chemistry, 59(1-2), 101-111. [Link]
-
The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. [Link]
-
Kempe, K., & Biffis, A. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(11), 1361. [Link]
-
Schmidt, A. F., & Köcher, S. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro {bis [1, 1', 1''-(phosphinetriyl) tripiperidine]} palladium Under Mild Reaction Conditions. Journal of visualized experiments: JoVE, (85), e51347. [Link]
- Various Authors. (2022). The Mizoroki‐Heck reaction of 4‐chloroanisole and styrene in a preparative scale.
-
LibreTexts Chemistry. (2023). Heck Reaction. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-4-methoxyquinoline
Welcome to the technical support center for the synthesis of 6-Chloro-4-methoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and optimize your synthesis with confidence.
The primary and most industrially relevant route to this compound is the selective nucleophilic aromatic substitution (SNAr) on 4,6-dichloroquinoline. This guide focuses exclusively on this pathway, addressing the common challenges encountered during the selective methoxylation at the C4 position.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, providing a foundational understanding of the reaction.
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent method is the reaction of 4,6-dichloroquinoline with a methoxide source, typically sodium methoxide (NaOMe), in a suitable solvent like methanol or an aprotic polar solvent.[1] This is a nucleophilic aromatic substitution (SNAr) where the methoxide ion displaces the chlorine atom at the C4 position. The reaction is favored for its selectivity and use of readily available starting materials.[2][3]
Q2: Why is the chlorine at the C4 position selectively replaced over the chlorine at the C6 position?
The enhanced reactivity of the C4-chloro group is a classic example of electronic effects in heterocyclic chemistry. The quinoline ring's nitrogen atom is strongly electron-withdrawing. This effect is most pronounced at the α- (C2) and γ- (C4) positions, making them more electron-deficient and thus highly activated towards nucleophilic attack. The C6 position, being further removed from the nitrogen in the benzene portion of the ring system, is significantly less activated. Therefore, a nucleophile like the methoxide ion will preferentially attack the C4 position.
Logical Flow for Synthesis and Troubleshooting
This diagram outlines the decision-making process for a successful synthesis, from initial setup to troubleshooting common issues.
Caption: Workflow for this compound Synthesis.
Q3: What are the critical safety precautions when working with sodium methoxide?
Sodium methoxide is a hazardous material that requires careful handling:
-
Corrosive: It is a strong base that can cause severe skin and eye burns. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hygroscopic and Water-Reactive: It reacts exothermically with water and moisture to form flammable methanol and corrosive sodium hydroxide.[4] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a dry environment.
-
Combustible Solid: While it is a solid, the powder can be flammable. Keep it away from ignition sources.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (4,6-dichloroquinoline), the product (this compound), and potential byproducts like 4,6-dimethoxyquinoline. Visualizing the spots under UV light will show the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Part 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing causes and actionable solutions.
Problem 1: Low Conversion of Starting Material (Resulting in Low Yield)
| Probable Cause | Scientific Explanation & Validation | Recommended Solution |
| A: Inactive or Insufficient Sodium Methoxide | Sodium methoxide is highly sensitive to moisture and carbon dioxide from the air, which neutralize it into sodium hydroxide/carbonate and methanol.[4][5] If the reagent is old or has been improperly stored, its effective molarity will be lower than expected, leading to an incomplete reaction. | 1. Use Fresh Reagent: Purchase fresh, high-quality sodium methoxide. If it must be stored, keep it under an inert atmosphere in a desiccator. 2. Use a Slight Excess: Employing a slight molar excess (e.g., 1.1-1.2 equivalents) of sodium methoxide can compensate for minor degradation and drive the reaction to completion. 3. In-situ Preparation: For ultimate reactivity, prepare sodium methoxide immediately before use by carefully reacting sodium metal with anhydrous methanol.[1] |
| B: Presence of Moisture in the Reaction | Water will rapidly consume the sodium methoxide catalyst.[6] Furthermore, the sodium hydroxide formed can react with the starting material or product to generate the undesired 6-chloro-4-hydroxyquinoline byproduct. | 1. Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use. 2. Use Anhydrous Solvent: Use a high-purity, anhydrous grade of methanol or other solvents. If necessary, distill the solvent over a suitable drying agent. 3. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system. |
| C: Suboptimal Reaction Temperature or Time | Nucleophilic aromatic substitution reactions have a significant activation energy barrier. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion. | 1. Optimize Temperature: Typically, this reaction is run at the reflux temperature of methanol (around 65 °C). If using a higher-boiling solvent like DMF, the temperature can be adjusted (e.g., 80-100 °C), but this may increase the risk of side reactions.[1] 2. Increase Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initially planned time, extend the reaction duration until it is fully consumed. |
Problem 2: Formation of Significant Byproducts (Leading to Low Purity)
| Probable Cause | Scientific Explanation & Validation | Recommended Solution |
| A: Formation of 4,6-dimethoxyquinoline | This occurs when a second methoxide ion displaces the chlorine at the C6 position. While this reaction is much slower than at the C4 position, it can become significant if the reaction temperature is too high, the reaction time is excessively long, or a large excess of sodium methoxide is used. | 1. Control Stoichiometry: Use only a slight excess (1.1-1.2 eq.) of sodium methoxide. A large excess will drive the formation of the di-substituted product.[7] 2. Control Temperature and Time: Avoid unnecessarily high temperatures or prolonged heating after the starting material has been consumed (as determined by TLC). |
| B: Formation of 6-chloro-4-hydroxyquinoline | This byproduct arises from the reaction with hydroxide ions. Hydroxide can be present from the degradation of sodium methoxide by moisture or from using sodium hydroxide as the base. The 4-chloro position is also highly susceptible to nucleophilic attack by hydroxide. | 1. Strict Anhydrous Conditions: As detailed above, preventing the formation of hydroxide by excluding water is the primary solution.[4] 2. Purification: If the hydroxy byproduct forms, it can often be separated from the desired methoxy product by column chromatography due to its different polarity, or by an acidic/basic wash during workup as its phenolic nature makes it more acidic. |
| C: Darkly Colored Reaction Mixture or Product | Quinoline derivatives can be sensitive to air oxidation, especially under basic conditions and at elevated temperatures, leading to the formation of colored impurities. | 1. Inert Atmosphere: Running the reaction under nitrogen or argon minimizes oxidation. 2. Degas Solvents: If necessary, degas the solvent before use to remove dissolved oxygen. 3. Purification: Treatment with activated carbon during recrystallization can often remove colored impurities.[8] |
Problem 3: Difficulties in Product Isolation and Purification
| Probable Cause | Scientific Explanation & Validation | Recommended Solution |
| A: Product is an Oil or Fails to Crystallize | The presence of impurities can depress the melting point of a compound and inhibit crystal lattice formation, causing it to remain as an oil. | 1. Initial Purification: First, attempt to purify the crude material by flash column chromatography on silica gel to remove the majority of impurities. 2. Solvent Screening for Recrystallization: Test a variety of solvents or solvent systems (e.g., ethanol, isopropanol, hexane/ethyl acetate) to find conditions that promote crystallization.[9] 3. Trituration: Stirring the crude oil with a solvent in which the product is poorly soluble (like cold hexane) can sometimes induce crystallization. |
| B: Co-crystallization with Starting Material | If the product and starting material have similar crystal packing properties and solubility profiles, they may crystallize together, making purification by recrystallization difficult. | 1. Drive Reaction to Completion: The best strategy is to ensure no starting material remains. Use TLC to confirm its complete consumption before workup. 2. Chromatography: If co-crystallization is an issue, flash column chromatography is the most reliable method to separate compounds with even small differences in polarity. |
Part 3: Optimized Experimental Protocol
This protocol is a synthesized and optimized procedure based on established methods.
Objective: To synthesize this compound from 4,6-dichloroquinoline with high yield and purity.
Reagents & Molar Equivalents
| Reagent | Molar Eq. | MW ( g/mol ) | Example Mass/Vol |
| 4,6-dichloroquinoline | 1.0 | 198.04 | 5.00 g (25.2 mmol) |
| Sodium Methoxide | 1.1 | 54.02 | 1.49 g (27.7 mmol) |
| Anhydrous Methanol | - | 32.04 | 50 mL |
Procedure:
-
Setup: Under a nitrogen atmosphere, add 4,6-dichloroquinoline (1.0 eq.) and anhydrous methanol to an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Stir the mixture to dissolve the starting material. Carefully add sodium methoxide (1.1 eq.) portion-wise to the solution. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the 4,6-dichloroquinoline spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound as a crystalline solid.[9]
-
Part 4: Reaction Mechanism Visualization
The following diagram illustrates the key mechanistic steps in the selective synthesis of this compound.
Caption: Mechanism of Selective Methoxylation.
Part 5: References
-
SUZHOU VICFI BIOTECHNOLOGY Co Ltd. (2014). Method for synthetizing 6-methoxyquinoline. CN103804289A. Google Patents.
-
Drake, N. L., et al. (1946). 6-methoxy-8-nitroquinoline. Organic Syntheses, 26, 53. [Link]
-
Reitsema, R. H. (1948). 3-hydroxyquinoline. Organic Syntheses, 28, 66. [Link]
-
Wang, Z., et al. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline. CN106008336A. Google Patents.
-
Bourdin, F., et al. (1984). Process for the preparation of 4-hydroxy quinolines. EP0097585A1. Google Patents.
-
Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Computer Science Research, volume 59. Atlantis Press. [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Durham University Research Online. [Link]
-
Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 20. [Link]
-
Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
-
Takeda, K., et al. (2015). Sodium Methoxide. Organic Syntheses, 92, 201. [Link]
-
Burgess, K., et al. (2007). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. Journal of Medicinal Chemistry, 50(4), 757–763. [Link]
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Kalyanasundaram, R., et al. (2005). Synthesis and characterization of sodium alkoxides. Bulletin of Materials Science, 28(6), 555-559. [Link]
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El-Sayed, M. A. (2017). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Journal of Chemical and Process Engineering, 4(2). [Link]
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Reddit r/chemistry community. (2014). small scale synthesis of sodium methoxide options. Reddit. [Link]
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Kumar, A., et al. (2020). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 5(47), 30588–30596. [Link]
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Kelly, J. M., et al. (2010). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o145. [Link]
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Che, P., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research, 14(10), 1841-1847. [Link]
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Yuliana, M., et al. (2024). Sodium Methoxide Catalyzed Preparation of Nitrogen Compounds from Palm Oil Methyl Esters as Corrosion Inhibitor. Science and Technology Indonesia, 9(1), 113-119. [Link]
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Yeo, C. I., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 27(6), 1118–1126. [Link]
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Technical Support Center: Purification of 6-Chloro-4-methoxyquinoline by Recrystallization
Welcome to the comprehensive technical support guide for the purification of 6-chloro-4-methoxyquinoline via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this purification technique.
Introduction to Recrystallization of this compound
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final product. Recrystallization is a powerful and economical purification technique based on the principle that the solubility of most solids increases with temperature.[1] By dissolving the crude compound in a suitable solvent at an elevated temperature and allowing it to cool slowly, a crystalline lattice of the pure compound forms, while impurities remain in the surrounding solution (mother liquor).[1]
This guide provides a structured approach to troubleshooting common issues and answering frequently asked questions related to the recrystallization of this specific quinoline derivative.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, offering insights into the root causes and providing actionable solutions.
Issue 1: No Crystals Are Forming Upon Cooling
Question: I've dissolved my crude this compound in the hot solvent, but no crystals have appeared even after the solution has cooled to room temperature and been placed in an ice bath. What's going on?
Answer: The lack of crystal formation is a common hurdle in recrystallization and can be attributed to several factors:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystal nucleation to begin.[2] This often happens if too much solvent was used to dissolve the crude solid.[3][4]
-
Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent, even at low temperatures, preventing it from precipitating out of the solution.[2][5]
-
Presence of Inhibitory Impurities: Certain impurities can interfere with the nucleation process and inhibit crystal growth.[2]
-
Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide enough microscopic imperfections for the initial crystals to form.[2]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.[2][6]
-
Seeding: Introduce a tiny, pure crystal of this compound (a seed crystal) into the solution. This provides a template for further crystal growth.[2][6]
-
-
Increase Supersaturation:
-
Solvent Evaporation: If an excess of solvent is suspected, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again. Be cautious not to evaporate too much, as this can cause the compound to "oil out."
-
Cooling to Lower Temperatures: If not already done, ensure the solution is thoroughly chilled in an ice-water bath. For some solvent systems, a dry ice/acetone bath can be used, but be mindful of the solvent's freezing point.
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: When my solution cools, an oily layer forms instead of solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens under the following conditions:
-
High Concentration of Impurities: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as a liquid.
-
Rapid Cooling: If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice and will instead aggregate as a disordered oil.[7]
-
Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of the solute.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to slightly decrease the saturation and allow the solution to cool more slowly.[8]
-
Slower Cooling: Allow the flask to cool to room temperature on a benchtop, insulated with a beaker of warm water or paper towels, before transferring it to an ice bath. Slow cooling is critical for the formation of large, pure crystals.[9][10]
-
Solvent System Modification: If the issue persists, consider using a different solvent or a mixed solvent system. A small amount of a co-solvent in which the compound is more soluble can sometimes prevent oiling out.[8]
Issue 3: Low Yield of Purified Product
Question: I successfully obtained crystals, but my final yield is very low. What could have gone wrong?
Answer: A low recovery of the purified product is often due to one or more of the following:
-
Excessive Solvent Usage: Using more than the minimum amount of hot solvent required to dissolve the crude solid will result in a significant portion of the product remaining in the mother liquor upon cooling.[3][4]
-
Premature Crystallization During Hot Filtration: If a hot filtration step was necessary to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel.
-
Washing with a Large Volume of Cold Solvent: Washing the collected crystals with too much cold solvent can redissolve some of the product.[3]
-
Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature to maximize crystal formation.
Optimization Strategies:
-
Minimize Solvent: In subsequent attempts, use the minimum volume of near-boiling solvent necessary to just dissolve the crude material.[3]
-
Prevent Premature Crystallization: If performing a hot filtration, pre-heat the funnel and receiving flask, and use fluted filter paper for a faster filtration.[1]
-
Minimal and Cold Rinsing: Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
-
Maximize Crystallization Time: Allow the solution to cool undisturbed for an adequate amount of time, and ensure it is thoroughly chilled in an ice bath before filtration.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the principles and practices of recrystallizing this compound.
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should exhibit the following characteristics:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[9][11]
-
Impurities should either be very soluble in the solvent at all temperatures or completely insoluble.[11]
-
The solvent should not react with the compound.[11]
-
The solvent should be volatile enough to be easily removed from the purified crystals.[11]
For this compound, which is a moderately polar compound, common solvents to screen include alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate).[8] A small-scale solvent screening is highly recommended to determine the optimal choice.[8]
Q2: What are the common impurities I might encounter in crude this compound?
A2: The impurities present will depend on the synthetic route used. Common impurities can include:
-
Unreacted Starting Materials: For instance, if synthesized from 4-chloroaniline and glycerol via the Skraup synthesis, residual starting materials may be present.[12]
-
Isomeric Impurities: The formation of other chloro-methoxyquinoline isomers is possible depending on the regioselectivity of the reactions.[12][13]
-
Polymeric or Tarry Byproducts: Harsh reaction conditions, such as those in the Skraup synthesis, can lead to the formation of high molecular weight, tarry substances.[12][14]
-
Side-products from Specific Reactions: For example, if a Vilsmeier-Haack formylation is involved in a related synthesis, byproducts from the Vilsmeier reagent can be present.[13]
Q3: How does the cooling rate affect the purity and size of the crystals?
A3: The rate of cooling has a significant impact on both the size and purity of the resulting crystals.
-
Slow Cooling: Promotes the formation of larger, more well-defined crystals.[10][15] The slow growth allows for the selective incorporation of the desired molecules into the crystal lattice, effectively excluding impurities.[7]
-
Rapid Cooling: Leads to the rapid formation of many small crystals.[10][15] This fast process can trap impurities within the crystal lattice, resulting in a less pure product.[7]
Therefore, for optimal purification, a slow and controlled cooling process is highly recommended.[9][10]
Q4: Is a mixed solvent system ever a good choice?
A4: Yes, a mixed solvent system can be very effective, particularly when a single solvent does not provide the ideal solubility profile. A common approach is to use a "solvent-antisolvent" pair. The crude compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Then, a second solvent (the antisolvent), in which the compound is poorly soluble but is miscible with the first solvent, is added dropwise until the solution becomes cloudy (the point of saturation). A few drops of the first solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or an optimized mixed solvent system)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Watch glass
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Step-by-Step Procedure:
-
Solvent Selection: Perform small-scale solubility tests with various solvents to identify the most suitable one. The ideal solvent will dissolve the crude product when hot but not at room temperature.[11]
-
Dissolution: Place the crude this compound and a magnetic stir bar in an Erlenmeyer flask. Add a small amount of the chosen solvent, and begin heating the mixture with stirring. Continue to add the solvent portion-wise until the solid has just dissolved at the boiling point of the solvent.[1] It is crucial to use the minimum amount of hot solvent.[3]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. Filter the hot solution into a clean, pre-heated Erlenmeyer flask.[1]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[16]
-
Drying: Dry the crystals thoroughly to remove any remaining solvent. This can be done by air drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
Data Summary Table
| Parameter | Recommended Value/Observation | Rationale |
| Solvent Choice | Ethanol, Isopropanol, or Ethyl Acetate (to be determined by screening) | These solvents have appropriate polarity for quinoline derivatives.[8] |
| Crude to Solvent Ratio | Use minimum volume of hot solvent for complete dissolution | Maximizes yield by preventing product loss to the mother liquor.[3] |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of large, pure crystals and minimizes impurity inclusion.[7][10] |
| Expected Appearance | White to off-white crystalline solid | Pure this compound is a solid at room temperature. |
| Purity Assessment | Melting point determination, TLC, HPLC, NMR | To confirm the removal of impurities and verify the identity of the product. |
Visualizing the Workflow and Troubleshooting
Recrystallization Workflow Diagram
The following diagram illustrates the general workflow for the recrystallization process.
Caption: A standard workflow for the purification of a solid compound by recrystallization.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues during recrystallization.
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
References
- BenchChem. (n.d.). Technical Support Center: Crystallization of Quinoline-Based Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
- Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?
- BenchChem. (n.d.). managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
- JoVE. (2025, May 22). Crystal Growth: Principles of Crystallization.
- Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
- Lee, C. Y., et al. (2025, April 21). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm.
- University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization.
- BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- BenchChem. (n.d.). common impurities in 6-Chloroquinoline synthesis and their removal.
- BenchChem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Professor Dave Explains. (2020, January 10).
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.
- BenchChem. (n.d.). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
- Eisink, N. N. H. M., & Canrinus, T. R. (2022, October 14).
Sources
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- 7. reddit.com [reddit.com]
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- 15. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 16. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 4-Chloro-6-methoxyquinolines
Welcome to the technical support center for the synthesis of 4-chloro-6-methoxyquinoline. This vital intermediate, a cornerstone for various pharmaceuticals, presents unique synthetic challenges. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into identifying, understanding, and mitigating the formation of common side products. By explaining the causality behind these issues, we aim to empower you to optimize your synthetic routes for higher yield and purity.
Section 1: Overview of Core Synthetic Pathways
The synthesis of 4-chloro-6-methoxyquinoline is typically a two-stage process. First, a 4-hydroxy-6-methoxyquinoline precursor is formed, which is then subjected to chlorination. The initial cyclization is where many impurities, particularly isomers, can originate. The final chlorination step, while seemingly straightforward, is prone to issues like incomplete conversion and degradation.
The most prevalent route to the 4-hydroxy precursor is the Gould-Jacobs reaction . This involves the condensation of p-anisidine (4-methoxyaniline) with a malonic ester derivative, followed by a high-temperature thermal cyclization.[1][2] The subsequent chlorination is almost universally accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]
Below is a generalized workflow that highlights the critical stages where side products can emerge.
Caption: General synthetic workflow and points of side product formation.
Section 2: Troubleshooting Guide & FAQs
This section directly addresses common problems encountered during synthesis in a question-and-answer format.
Part A: Issues During Precursor (4-Hydroxy-6-methoxyquinoline) Synthesis
Q1: My thermal cyclization step is giving very low yields and significant charring. What is causing this decomposition?
A1: This is a classic issue in the Gould-Jacobs reaction, which stems from the harsh conditions required for the electrocyclic ring closure.
-
Causality: The cyclization step typically requires temperatures around 250 °C.[5] Exceeding this, or heating for prolonged periods, can lead to the decomposition of the condensation intermediate and the final product. The electron-donating methoxy group can increase the molecule's susceptibility to oxidative degradation at these temperatures.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Use a high-boiling, inert solvent like diphenyl ether or mineral oil to ensure even and controlled heat distribution. This prevents localized overheating that often occurs when heating neat solids.[6]
-
Optimize Reaction Time: The optimal reaction time is a balance between conversion and degradation. Monitor the reaction's progress by TLC. As soon as the intermediate spot disappears and the product spot is maximized, begin cooling. Microwave-assisted heating can dramatically shorten reaction times and improve yields by providing rapid, uniform heating.[7]
-
Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions.
-
Q2: I've isolated my 4-hydroxy precursor, but NMR analysis suggests the presence of an isomer. How is this possible and how can I avoid it?
A2: Isomer formation in quinoline synthesis is a common challenge related to regioselectivity, especially when using substituted anilines. While p-anisidine should theoretically only yield the 6-methoxy product in the Gould-Jacobs reaction, contamination of your starting material can lead to isomers.
-
Causality: If your p-anisidine starting material is contaminated with m-anisidine, the cyclization can occur at two different positions on the aniline ring, leading to a mixture of 6-methoxy and 7-methoxy quinoline products. The regioselectivity of these reactions is governed by a delicate balance of steric and electronic effects.[5][8]
-
Troubleshooting & Prevention:
-
Verify Starting Material Purity: The most critical step is to ensure the purity of your p-anisidine. Run a GC-MS or ¹H NMR on the starting material before beginning the synthesis.
-
Purification of Precursor: If an isomeric mixture is formed, it can be challenging to separate. Fractional crystallization of the 4-hydroxy precursor may be possible, but chromatographic purification is often necessary.[9] A well-packed silica gel column using a solvent system like petroleum ether/ethyl acetate can effectively separate these isomers.[9]
-
Part B: Issues During Chlorination with POCl₃
Q3: My chlorination reaction is incomplete. I'm left with a significant amount of the 4-hydroxy starting material in my crude product. How do I drive the reaction to completion?
A3: Incomplete conversion is a frequent problem, often related to reagent stoichiometry, reaction conditions, or reagent quality.
-
Causality: The chlorination mechanism involves the formation of a phosphate ester intermediate from the reaction of the 4-hydroxyl group with POCl₃, which is then displaced by a chloride ion.[3][10] This reaction can be sluggish if conditions are not optimal.
-
Insufficient Reagent: A minimum of one molar equivalent of POCl₃ is required, but an excess is often used to drive the reaction and act as a solvent.[10]
-
Moisture: POCl₃ reacts violently with water. Any moisture in the glassware, solvent, or starting material will consume the reagent, rendering it ineffective.[3]
-
Low Temperature/Short Time: The reaction typically requires heating to ensure a sufficient rate. Temperatures between 90-120 °C for 4-12 hours are common.[3][11]
-
-
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use a freshly opened bottle of POCl₃ or distill it before use. Run the reaction under an inert atmosphere.[3]
-
Increase Reagent Stoichiometry: Use a larger excess of POCl₃. It can serve as both the chlorinating agent and the solvent.[11]
-
Optimize Temperature and Time: Gradually increase the reaction temperature towards 110-120 °C and monitor by TLC until the starting material is fully consumed.[12]
-
Q4: The reaction mixture turned dark brown/black, and I've isolated a tar-like substance with my product. What is this and how can I prevent it?
A4: The formation of dark, polymeric impurities is a sign of decomposition due to the harsh, acidic conditions of the reaction.
-
Causality: The quinoline ring, especially when activated by an electron-donating group like methoxy, is susceptible to side reactions and polymerization at high temperatures in the presence of a strong Lewis acid like POCl₃.[3]
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Do not exceed the recommended temperature range (90-120 °C). Overheating is the primary cause of this decomposition.[3]
-
Use a Co-Solvent: Adding a high-boiling inert solvent like N,N-Dimethylformamide (DMF) or diethylene glycol dimethyl ether can sometimes moderate the reaction, allowing for lower temperatures and better control.[4][13]
-
Purify the Starting Material: Impurities in the 4-hydroxy precursor can act as catalysts for polymerization. Ensure the precursor is clean before proceeding.[3]
-
Q5: During aqueous work-up, my isolated yield is much lower than expected from TLC analysis of the reaction mixture. What's happening to my product?
A5: This issue strongly suggests hydrolysis of the product back to the 4-hydroxy starting material.
-
Causality: The 4-chloro substituent on the quinoline ring is an excellent leaving group, making the C4 position susceptible to nucleophilic attack.[14] During aqueous work-up, particularly if the pH is not well-controlled or if the mixture is heated, water can act as a nucleophile, displacing the chloride and reverting the product to the 4-hydroxyquinoline.[15]
-
Troubleshooting & Prevention:
-
Cold Work-up: Quench the reaction mixture by pouring it slowly onto crushed ice or into a cold, basic solution (e.g., 10% potassium carbonate).[11][13] This neutralizes the acidic byproducts and keeps the temperature low, minimizing hydrolysis.
-
Avoid Prolonged Aqueous Contact: Do not let the product sit in aqueous layers for extended periods. Once the solid product precipitates, filter it promptly. If extraction is required, perform it quickly.
-
pH Control: Ensure the aqueous solution remains basic during the work-up and washing steps to prevent acid-catalyzed hydrolysis.
-
Q6: My mass spectrometry data shows an impurity with the same mass as my product, but the NMR is different. Could this be the 2-chloro isomer?
A6: While less common for this specific substrate, the formation of a 2-chloro isomer is a known side reaction in some quinoline syntheses, particularly those employing a Vilsmeier-Haack type mechanism.[16]
-
Causality: The Vilsmeier-Haack reaction on N-arylacetamides can lead to 2-chloro-3-formylquinolines. In the chlorination of a 4-quinolone, the mechanism proceeds via an O-phosphorylated intermediate.[10] However, if a tautomeric equilibrium exists that favors a 2-quinolone form, or if reaction conditions are altered, attack at the C2 position could theoretically occur. More commonly, this isomer arises from a different synthetic pathway, such as the Conrad-Limpach-Knorr synthesis under thermodynamic control, which favors 2-quinolone formation.[6][17]
-
Troubleshooting & Prevention:
-
Confirm the Synthetic Route: The Gould-Jacobs route strongly favors the 4-hydroxy/4-chloro product. If you are using a different method, like the Conrad-Limpach-Knorr, be aware of the temperature dependence. Lower temperatures (kinetic control) favor the 4-quinolone, while higher temperatures (thermodynamic control) can lead to the 2-quinolone.[17]
-
Analytical Confirmation: Use 2D NMR techniques (like HMBC and HSQC) to definitively assign the structure and confirm the position of the chlorine atom.
-
Chromatographic Separation: The 2-chloro and 4-chloro isomers will have different polarities and can typically be separated using column chromatography.[9]
-
Section 3: Recommended Protocols & Analytical Data
Protocol: Chlorination of 4-Hydroxy-6-methoxyquinoline
This protocol is a generalized procedure adapted from literature, emphasizing control over key parameters.[4][13]
-
Preparation: Ensure all glassware is oven-dried (≥120 °C) and assembled under a nitrogen or argon atmosphere.
-
Reaction Setup: To a three-neck flask equipped with a condenser, thermometer, and nitrogen inlet, add 4-hydroxy-6-methoxyquinoline (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0 - 5.0 eq) slowly via a dropping funnel. Note: This can be done neat or with a high-boiling solvent like DMF.[4]
-
Heating: Heat the reaction mixture to 105-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. In a separate, well-ventilated fume hood, prepare a beaker of crushed ice and 10% aqueous potassium carbonate solution. Slowly and carefully pour the reaction mixture into the cold basic solution with vigorous stirring.
-
Isolation: A precipitate should form. Continue stirring the slurry for 1-2 hours in the ice bath. Collect the solid product by suction filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), then wash with a small amount of cold ethanol.
-
Drying & Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel.[9][11]
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting chlorination issues.
Table 1: Summary of Conditions and Side Products
| Parameter | Sub-Optimal Condition | Resulting Side Product(s) | Recommended Action |
| Temperature | > 250 °C (Cyclization) | Charring, decomposition | Use high-boiling solvent for control[6] |
| > 120 °C (Chlorination) | Tarry polymers, decomposition | Maintain temp at 105-110 °C[3] | |
| Reaction Time | Too long (Chlorination) | Increased decomposition | Monitor by TLC and stop upon completion |
| Reagents | Wet POCl₃ / Solvents | Incomplete reaction, low yield | Use anhydrous reagents and glassware[3] |
| < 2 eq. POCl₃ | Incomplete reaction | Use 3-5 eq. of POCl₃[11] | |
| Work-up | Hot or neutral quench | Hydrolysis back to 4-hydroxyquinoline | Quench in cold, basic solution[13] |
References
- Alyamkina, E. A., et al. (Year). Review of the Combes quinoline synthesis and its variations.
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]
-
Banu, B., & Kumar, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
- Combes Quinoline Synthesis. (n.d.).
-
Zhao, L., Lei, F., & Guoa, Y. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Available at: [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Available at: [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
-
YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Available at: [Link]
- The Synthesis and Chemical Reactions of 4-Chloro-6-methoxyquinazoline. (n.d.).
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available at: [Link]
-
PubMed. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Available at: [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) 4-Chloro-6,7-dimethoxyquinoline. Available at: [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available at: [Link]
-
International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Available at: [Link]
-
ResearchGate. (n.d.). Conrad-Limpach reaction. Available at: [Link]
-
RSC Publishing. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Available at: [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. Available at: [Link]
Sources
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- 10. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
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- 17. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Quinoline Derivatives
Introduction
Welcome to the technical support center for the synthesis of quinoline derivatives. The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the structural basis for a vast array of pharmaceuticals, including antimalarial and anticancer agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common experimental issues, and optimize reaction outcomes for various classical and modern quinoline synthesis methodologies.
This resource is structured to address challenges in a practical, question-and-answer format, moving from general inquiries to specific, hands-on troubleshooting advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the selection and general optimization of common quinoline synthesis reactions.
Q1: What are the most common named reactions for quinoline synthesis, and how do I choose the right one?
The choice of synthesis route depends heavily on the desired substitution pattern and the availability of starting materials. The most established methods include:
-
Skraup Synthesis: Best for synthesizing unsubstituted or simply substituted quinolines. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][4] However, the reaction is notoriously exothermic and can be violent.[5][6]
-
Doebner-von Miller Reaction: A more versatile method that reacts anilines with α,β-unsaturated aldehydes or ketones, allowing for a wider range of substitutions.[7][8] It is considered an extension of the Skraup synthesis.
-
Friedländer Synthesis: Ideal for producing polysubstituted quinolines. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[9][10] It offers milder conditions compared to the Skraup reaction.
-
Combes Synthesis: Used for preparing 2,4-disubstituted quinolines by condensing an aniline with a β-diketone under acidic conditions.[3]
-
Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures.[10][11]
Q2: My reaction yield is consistently low. What are the universal parameters I should investigate first?
Low yield is a multifaceted problem. Before diving into specific reaction troubleshooting, always validate these core parameters:
-
Reagent Purity: Ensure starting materials (anilines, carbonyl compounds) are pure. Impurities can inhibit catalysts or participate in side reactions.
-
Stoichiometry: Precise measurement of reactants is critical. Verify molar ratios, especially of the limiting reagent.
-
Solvent Choice & Quality: The solvent must be dry and appropriate for the reaction type. Polar solvents like DMF or ethanol can improve solubility, while high-boiling solvents like mineral oil are sometimes necessary for thermal cyclizations.[9][11]
-
Atmosphere: Some reactions are sensitive to oxygen or moisture. If intermediates are prone to oxidation or hydrolysis, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[11]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[9][11]
Q3: What role does the catalyst play, and how do I select an optimal one?
Catalysts are crucial for enhancing reaction efficiency and can be broadly classified as acids, bases, or transition metals.
-
Acid Catalysts (Brønsted or Lewis):
-
Mechanism: They activate carbonyl groups, facilitating nucleophilic attack and promoting the necessary dehydration and cyclization steps.[11]
-
Examples: H₂SO₄ (Skraup), HCl (Doebner-von Miller), p-toluenesulfonic acid (p-TsOH), and various Lewis acids like SnCl₄ or Sc(OTf)₃.[3][8]
-
Optimization: The strength of the acid is key. Harsh acids can cause degradation or polymerization.[9] If this occurs, consider switching to a milder solid acid catalyst like Amberlyst-15 or Montmorillonite K-10, which also simplify workup.[2]
-
-
Base Catalysts:
-
Mechanism: They facilitate the deprotonation of α-methylene groups to form enolates, which are key intermediates in reactions like the Friedländer synthesis.[10]
-
Examples: NaOH, KOH, t-BuOK.
-
-
Transition Metal Catalysts:
-
Mechanism: Modern methods often use catalysts like Gold (Au), Palladium (Pd), or Ruthenium (Ru) which can enable reactions under milder conditions, often through different mechanistic pathways like C-H activation.[9][12][13]
-
Optimization: Catalyst loading is a critical parameter. Start with a standard loading (e.g., 5 mol%) and adjust based on reaction performance.[9]
-
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a structured approach to diagnosing and solving specific issues encountered during quinoline synthesis.
Problem 1: Low or No Yield
This is the most frequent challenge. After verifying the universal parameters from the FAQs, consider the following specific causes.
| Potential Cause | Explanation & Causality | Suggested Solution |
| Suboptimal Temperature | The reaction rate is highly temperature-dependent. Too low, and the activation energy barrier is not overcome. Too high, and starting materials or the product can decompose, leading to tar formation.[9][14] | Systematically screen the temperature. Start at the literature-reported value and adjust in 10-20°C increments, monitoring progress by TLC. For high-temperature cyclizations (>250°C), ensure your setup can maintain a stable temperature.[11] |
| Inappropriate Catalyst / Inactive Catalyst | The chosen catalyst may not be suitable for your specific substrates, or it may have degraded due to moisture or improper storage. A catalyst's role is to lower the activation energy of the rate-determining step; an incorrect choice will result in a sluggish or stalled reaction. | For Friedländer synthesis, if a base catalyst is failing, try an acid catalyst like p-TsOH or even molecular iodine.[3] If a Lewis acid is suspected to be inactive, use a fresh batch. Consider modern, highly efficient catalysts like gold or ruthenium complexes for milder conditions.[9][12] |
| Poor Reactant Solubility | If reactants are not fully dissolved, the reaction becomes diffusion-controlled and inefficient. This is particularly relevant in heterogeneous mixtures. | Switch to a solvent that better solubilizes all reactants. For microwave-assisted synthesis, polar solvents like DMF or ethanol are often effective as they improve energy absorption.[9] |
| Steric Hindrance | Bulky substituents on either the aniline or the carbonyl compound can sterically hinder the intermolecular condensation or the final intramolecular cyclization step, dramatically slowing the reaction. | Increase reaction temperature and time. If this fails, a more potent catalyst may be required to overcome the higher activation barrier. In some cases, a different synthetic route (e.g., one that forms the hindered bond under different conditions) may be necessary. |
Troubleshooting Workflow: Low Yield
This diagram outlines a logical process for diagnosing the root cause of low product yield.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Problem 2: Formation of Side Products & Tar
The appearance of multiple spots on a TLC plate or the formation of insoluble, dark-colored material indicates competing side reactions.
| Potential Cause | Explanation & Causality | Suggested Solution |
| Polymerization / Self-Condensation | This is common in the Doebner-von Miller and Friedländer reactions. Under strong acid or base catalysis, α,β-unsaturated carbonyls or ketones with α-hydrogens can self-condense (e.g., via aldol condensation) faster than they react with the aniline component.[5][9][14] | Control Reactant Concentration: Add the carbonyl compound slowly to the reaction mixture to keep its instantaneous concentration low.[5] Change Catalyst: Switch to a milder or heterogeneous catalyst that may favor the desired reaction pathway.[9] Use a Biphasic Medium: Sequestering the sensitive carbonyl compound in an organic phase can reduce polymerization in the aqueous phase.[5] |
| Harsh Reaction Conditions (Skraup) | The Skraup synthesis is famously exothermic and uses strong acid and an oxidizing agent at high temperatures. These conditions can cause extensive degradation and polymerization of reactants and intermediates, leading to significant tar formation.[5] | Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent and control the exotherm.[5][6] Control Acid Addition: Add concentrated H₂SO₄ slowly with efficient cooling and stirring to prevent localized hotspots.[5] Optimize Temperature: Gently heat to initiate the reaction, then allow the exotherm to proceed under control. Avoid excessive external heating.[5] |
| Oxidation of Starting Materials/Product | Anilines and some quinoline products can be sensitive to oxidation, especially at high temperatures in the presence of air. This can lead to complex mixtures of colored impurities. | Run the reaction under an inert atmosphere (N₂ or Ar). Ensure any oxidizing agents used (e.g., nitrobenzene in the Skraup synthesis) are added in the correct stoichiometric amount. |
Problem 3: Poor Regioselectivity
This issue arises when using unsymmetrical starting materials, leading to a mixture of structural isomers that can be difficult to separate.
| Potential Cause | Explanation & Causality | Suggested Solution |
| Condensation with Unsymmetrical Ketones (Friedländer) | When an unsymmetrical ketone (e.g., 2-butanone) is used, the initial condensation with the 2-aminoaryl carbonyl can occur on either side of the ketone's carbonyl group, leading to two different quinoline products. | Use a Directing Group: Introduce a temporary directing group, such as a phosphoryl group, on one α-carbon of the ketone to force the reaction to occur at the other α-position.[9][15] Catalyst Control: The choice of catalyst can influence regioselectivity. Specific amine catalysts or the use of an ionic liquid as the reaction medium has been shown to favor the formation of a single isomer.[9][15] |
| Ambiguous Cyclization (Combes) | With unsymmetrical β-diketones, the intermediate enamine can theoretically cyclize in two different ways, yielding a mixture of regioisomers. | The regioselectivity in the Combes synthesis is often dictated by the electronic and steric nature of the substituents on the β-diketone. A comprehensive analysis of the starting material is needed. In some cases, using a stronger acid catalyst can favor one cyclization pathway over the other. |
| 1,2- vs. 1,4-Addition (Doebner-von Miller) | The mechanism of the Doebner-von Miller reaction is complex and debated, potentially involving competing 1,2-addition (to the C=O) and 1,4-conjugate addition (to the C=C) pathways of the aniline to the α,β-unsaturated carbonyl.[8][16][17] The dominant pathway dictates the final substitution pattern. | The reaction conditions, particularly the choice of acid, can influence the regiochemical outcome. For example, trifluoroacetic acid (TFA) has been shown to reverse the standard regiochemistry in certain cases by favoring a 1,2-addition mechanism.[17] Experimenting with different acid catalysts (e.g., HCl vs. Hf(OTf)₄ vs. TFA) is the primary strategy for optimization.[17] |
Part 3: Reference Experimental Protocols
The following are generalized, step-by-step protocols for common quinoline syntheses. Note: These are starting points and must be optimized for specific substrates. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Iodine-Catalyzed Friedländer Synthesis
This protocol uses a mild Lewis acid catalyst and avoids harsh conditions.[3]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (I₂) (0.1 mmol, 10 mol%).
-
Reaction: Heat the reaction mixture to 80-100°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Work-up: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Purification: Dissolve the solid residue in ethyl acetate (20 mL). Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to remove iodine, followed by a brine wash (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Moderated Skraup Synthesis of Quinoline
This protocol includes a moderator to control the vigorous nature of the reaction.[5][6]
-
Setup: In a large round-bottom flask (at least 5x the volume of the reactants) equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place aniline (1.0 mol), glycerol (3.0 mol), nitrobenzene (1.2 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (20 g).
-
Reactant Addition: Stir the mixture vigorously and begin to add concentrated sulfuric acid (3.5 mol) slowly from the dropping funnel. The reaction is exothermic; control the addition rate to maintain a manageable temperature.
-
Reaction: After the addition is complete, heat the mixture gently to initiate the reaction. Once the reaction begins (indicated by a rapid increase in temperature), remove the external heating and allow the reaction to proceed under its own exotherm. If the reaction becomes too vigorous, cool the flask with an ice-water bath.
-
Completion: Once the initial exotherm has subsided, heat the mixture at reflux for 3-4 hours to ensure the reaction goes to completion.
-
Work-up: Cool the mixture and carefully pour it into a large volume of water. Make the solution alkaline by the slow addition of concentrated sodium hydroxide solution.
-
Isolation: Isolate the crude quinoline from the tarry mixture by steam distillation. The quinoline will co-distill with water. Separate the organic layer from the distillate and dry it over anhydrous potassium carbonate (K₂CO₃). Further purification can be achieved by vacuum distillation.
Workflow for Skraup Synthesis
This diagram illustrates the key stages and safety considerations for the Skraup reaction.
Caption: Key steps and control points in the Skraup synthesis protocol.
References
-
Patel, R., et al. (2022). Ruthenium‐Catalyzed Synthesis of α‐Alkylated Ketones and Quinolines in an Aqueous Medium via a Hydrogen‐Borrowing Strategy Using Ketones and Alcohols. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Retrieved from [Link]
-
Unknown Source. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Recent advances in the synthesis of quinolines: a review. Retrieved from [Link]
-
PubMed. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Retrieved from [Link]
-
National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]
-
ACS Publications. (1998). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
-
Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
-
ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
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- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 17. pubs.acs.org [pubs.acs.org]
Stability of 6-Chloro-4-methoxyquinoline under acidic and basic conditions
A Guide to Understanding and Troubleshooting its Stability in Acidic and Basic Conditions
Welcome to the technical support center for 6-Chloro-4-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you anticipate and troubleshoot potential issues in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability concerns for this compound revolve around two key functional groups: the 4-methoxy group and the 6-chloro substituent. The methoxy group, an aryl ether, is susceptible to cleavage under strong acidic conditions, while the chloro group can be displaced via nucleophilic aromatic substitution (SNAr) under basic conditions, especially in the presence of strong nucleophiles. The quinoline ring itself can also participate in acid-base equilibria, which can influence the reactivity of its substituents.
Q2: How does the quinoline ring influence the reactivity of the methoxy and chloro groups?
A2: The nitrogen atom in the quinoline ring is basic and can be protonated under acidic conditions. This protonation increases the electron-withdrawing nature of the ring system, which can influence the stability of the substituents. Conversely, the aromatic system can delocalize charge, which plays a role in the mechanism of nucleophilic aromatic substitution at the 6-position.
Q3: What are the likely degradation products of this compound under harsh acidic or basic conditions?
A3: Under strong acidic conditions, the primary degradation product is likely to be 6-chloro-4-hydroxyquinoline, resulting from the cleavage of the methoxy group.[1][2][3] Under basic conditions, particularly with a nucleophile like hydroxide, the main degradation product would be 4-methoxy-6-hydroxyquinoline, formed through nucleophilic aromatic substitution of the chlorine atom.
Q4: How should I store this compound to ensure its long-term stability?
A4: To maximize stability, this compound should be stored as a solid in a cool, dark, and dry place. If solutions are required for extended periods, it is advisable to use a buffered system to maintain a neutral pH and to store them at low temperatures. Avoid storing the compound in strongly acidic or basic solutions for prolonged durations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of a new, more polar spot on TLC/LC-MS after acidic workup. | Acid-catalyzed hydrolysis of the 4-methoxy group to a 4-hydroxy group. | - Neutralize the reaction mixture promptly after the reaction is complete.- Use milder acidic conditions if possible.- Consider protecting the quinoline nitrogen if very strong acids are necessary. |
| Formation of an unexpected byproduct with a mass corresponding to the loss of HCl and addition of a solvent molecule (e.g., methanol, ethanol) during a reaction in a basic alcoholic solvent. | Nucleophilic aromatic substitution of the 6-chloro group by the alkoxide of the solvent. | - Use a non-nucleophilic base (e.g., potassium carbonate, triethylamine) if the reaction conditions allow.- If an alkoxide is necessary, use the corresponding alcohol as the solvent to avoid introducing a different nucleophile.- Run the reaction at the lowest effective temperature to minimize side reactions. |
| Inconsistent reaction yields or the appearance of multiple products in reactions run under basic conditions. | Degradation of the starting material via nucleophilic attack on the 6-chloro position. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.- Carefully control the stoichiometry of the base.- Analyze the reaction mixture at different time points to monitor for the formation of byproducts. |
| Discoloration of the compound or solution over time, especially when exposed to light. | Potential photodecomposition, a known degradation pathway for some haloaromatic compounds. | - Store the compound and its solutions in amber vials or protected from light.- Degas solvents to remove oxygen, which can participate in photo-oxidative degradation. |
Experimental Protocols & Mechanistic Insights
Protocol 1: Assessing Stability in Acidic Conditions
This protocol outlines a method to evaluate the stability of this compound in an acidic environment.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
In a clean vial, add 1 mL of the stock solution to 9 mL of 1 M HCl.
-
Stir the solution at room temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot.
-
Immediately neutralize the aliquot with a saturated sodium bicarbonate solution.
-
Extract the neutralized aliquot with 500 µL of ethyl acetate.
-
Analyze the ethyl acetate layer by HPLC to quantify the remaining this compound and detect the formation of 6-chloro-4-hydroxyquinoline.
Expected Outcome: Over time, a decrease in the peak corresponding to this compound and the appearance of a new, more polar peak corresponding to 6-chloro-4-hydroxyquinoline is expected.
Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of the 4-methoxy group (an aryl ether) under acidic conditions proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water.[1][2]
Caption: Acid-catalyzed hydrolysis of the 4-methoxy group.
Protocol 2: Assessing Stability in Basic Conditions
This protocol is designed to assess the stability of this compound in a basic environment.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
In a clean vial, add 1 mL of the stock solution to 9 mL of 1 M NaOH.
-
Stir the solution at room temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot.
-
Immediately neutralize the aliquot with 1 M HCl.
-
Extract the neutralized aliquot with 500 µL of ethyl acetate.
-
Analyze the ethyl acetate layer by HPLC to quantify the remaining this compound and detect the formation of 4-methoxy-6-hydroxyquinoline.
Expected Outcome: A gradual decrease in the concentration of the starting material may be observed, with the potential formation of 4-methoxy-6-hydroxyquinoline, especially at elevated temperatures.
Mechanism of Base-Induced Nucleophilic Aromatic Substitution (SNAr)
The 6-chloro group can be susceptible to nucleophilic aromatic substitution, particularly under basic conditions. The reaction proceeds through a Meisenheimer-like intermediate.[4][5]
Caption: Nucleophilic substitution of the 6-chloro group.
References
-
A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. National Institutes of Health. Available at: [Link]
-
Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. ResearchGate. Available at: [Link]
-
Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Available at: [Link]
-
Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. PubMed. Available at: [Link]
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available at: [Link]
-
Free-radical-induced oxidative and reductive degradation of fluoroquinolone pharmaceuticals: kinetic studies and degradation mechanism. PubMed. Available at: [Link]
-
(PDF) Degradation of selected Fluoroquinolones. ResearchGate. Available at: [Link]
-
Ether cleavage. Wikipedia. Available at: [Link]
-
Deciphering the toxicity mechanism of haloquinolines on Chlorella pyrenoidosa using QSAR and metabolomics approaches. ResearchGate. Available at: [Link]
-
Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. Available at: [Link]
-
Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Publications. Available at: [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Reactions of Ethers. Chemistry LibreTexts. Available at: [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]
-
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics. Available at: [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]
-
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Copernicus Publications. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
4-Methoxyquinoline. PubChem. Available at: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]
-
4-methoxyquinoline (C10H9NO). PubChemLite. Available at: [Link]
-
The alkaline hydrolysis of 4-methoxycoumarin. CoLab. Available at: [Link]
-
(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Mesoporous Materials-Based Catalysts for Chemical Hydrolysis of P. Longdom Publishing. Available at: [Link]
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- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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Troubleshooting guide for the Friedlander synthesis of quinolines
Welcome to the technical support center for the Friedlander synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during the Friedlander synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my Friedlander synthesis resulting in a very low yield or failing completely?
Low or no yield is one of the most common challenges in the Friedlander synthesis. This can be attributed to several factors ranging from reaction conditions to the nature of the starting materials.[1][2]
Underlying Causes and Solutions:
-
Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the final quinoline product.[1][3] Modern approaches often utilize milder and more efficient catalytic systems.[4]
-
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate catalyst can lead to low conversion rates.[1] The effectiveness of a catalyst is highly dependent on the specific substrates.[5]
-
Inappropriate Temperature: The reaction can be highly sensitive to temperature. If the temperature is too low, the reaction may be kinetically slow. Conversely, excessively high temperatures can cause decomposition.[6]
-
Poor Substrate Reactivity: The electronic and steric properties of the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound significantly influence reactivity. Strong electron-withdrawing groups on the starting materials can decrease their reactivity, potentially requiring more forceful conditions or a more active catalyst.[2][6]
-
Presence of Water: In acid-catalyzed reactions, the water produced during the cyclization can inhibit the reaction equilibrium.[6]
Experimental Protocol for Yield Optimization:
A systematic approach to optimizing the reaction conditions is crucial. The following table outlines key parameters to investigate:
| Parameter | Recommendation | Rationale |
| Catalyst | Screen a variety of modern catalysts such as Lewis acids (e.g., ZnCl₂, Nd(NO₃)₃·6H₂O), Brønsted acids (e.g., p-TsOH, TFA), or solid-supported catalysts (e.g., Amberlyst-15, SiO₂/H₂SO₄).[7][8][9] | Modern catalysts often offer higher efficiency under milder conditions, reducing side reactions and degradation.[3] |
| Temperature | Incrementally increase the reaction temperature (e.g., in 10-20 °C intervals) while monitoring the reaction progress by Thin-Layer Chromatography (TLC).[1][6] | This helps to find the optimal balance between reaction rate and the stability of the reactants and products. |
| Solvent | If solubility is an issue, consider switching to a more polar solvent like DMF or ethanol.[1] For some modern catalytic systems, solvent-free conditions or green solvents like water have proven effective.[10] | The solvent can significantly impact reactant solubility and reaction efficiency.[2] |
| Reaction Time | Monitor the reaction to completion using TLC or LC-MS to determine the optimal duration.[3] | Incomplete reactions are a straightforward cause of low yields. |
Below is a workflow diagram to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield Friedlander synthesis.
Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
The formation of side products is a common issue that complicates purification and reduces the yield of the desired quinoline.
Common Side Reactions:
-
Aldol Self-Condensation: The most prevalent side reaction is the self-condensation of the ketone reactant, particularly under basic conditions.[2][11] This competing reaction consumes the ketone, thereby lowering the yield of the quinoline product.
-
Formation of Regioisomers: When using an unsymmetrical ketone, the reaction can proceed on either side of the carbonyl group, leading to a mixture of regioisomers.[3][11]
Strategies for Enhancing Selectivity:
-
Modify Reaction Conditions:
-
Catalyst Choice: Acid catalysts are often more effective than base catalysts in minimizing aldol self-condensation.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired reaction pathway over competing side reactions.
-
-
Protecting Groups/Alternative Reactants:
-
To prevent aldol condensation, the imine analogue of the o-aminoaryl aldehyde/ketone can be used in place of the o-aminoaryl compound itself.[11]
-
For controlling regioselectivity with unsymmetrical ketones, introducing a directing group, such as a phosphoryl group on one of the α-carbons, can be an effective strategy.[11]
-
-
Modern Catalytic Systems:
-
The use of specific amine catalysts or ionic liquids has been shown to improve regioselectivity.[11]
-
The following diagram illustrates the competing reaction pathways.
Caption: Competing pathways in the Friedlander synthesis.
Question 3: How do I choose the appropriate catalyst for my specific substrates?
The selection of a suitable catalyst is crucial for a successful Friedlander synthesis and depends heavily on the reactivity of the starting materials.[2]
Catalyst Selection Guide:
| Catalyst Type | Common Examples | Best Suited For | Considerations |
| Brønsted Acids | p-TsOH, H₂SO₄, TFA[2][7] | A wide range of substrates. | Strong acids can sometimes lead to harsh reaction conditions.[5] |
| Lewis Acids | ZnCl₂, Nd(NO₃)₃·6H₂O, AuCl₃·3H₂O[4][7] | Can be very effective and sometimes milder than strong Brønsted acids. | The choice of metal and ligands can significantly impact efficiency. |
| Base Catalysts | KOH, NaOH, KOtBu[2][11] | Often used for more reactive substrates. | Can promote aldol self-condensation of the ketone.[2] |
| Solid-Supported/ Heterogeneous Catalysts | Amberlyst-15, SiO₂ nanoparticles, Zeolites[1][8][11] | Environmentally friendly, easily separable and often reusable. | May require specific solvents or temperatures for optimal activity. |
| Ionic Liquids | e.g., [bmim]HSO₄[12] | Can act as both catalyst and solvent, promoting green chemistry. | May require specific workup procedures. |
Experimental Protocol for Catalyst Screening:
A small-scale parallel screen of different catalysts is the most effective way to identify the optimal choice for a new set of substrates.
-
Set up several small-scale reactions (e.g., 0.1 mmol) in parallel.
-
To each reaction, add a different catalyst (e.g., 5-10 mol%).
-
Run all reactions under the same conditions (temperature, solvent, time).
-
Monitor the progress of each reaction by TLC or LC-MS to determine which catalyst provides the best conversion to the desired product with the fewest side products.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedlander synthesis?
There are two generally accepted mechanisms for the Friedlander synthesis.[7]
-
Mechanism A (Aldol-first): The reaction begins with an aldol condensation between the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound, followed by cyclization and dehydration to form the quinoline ring.[7][11]
-
Mechanism B (Schiff base-first): The initial step is the formation of a Schiff base between the amino group of the 2-aminoaryl compound and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration.[7]
Q2: Can the Friedlander synthesis be performed under solvent-free or green conditions?
Yes, several modern modifications of the Friedlander synthesis focus on green chemistry principles. This includes:
-
Solvent-free conditions: Heating the neat reactants with a catalyst, often a solid acid, can be highly effective.[11]
-
Water as a solvent: Some procedures have been developed that use water as the solvent, avoiding the need for organic solvents.[10]
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can be performed with greener solvents like acetic acid, which can act as both the solvent and catalyst.[13]
Q3: What are some common variations of the Friedlander synthesis?
Several related named reactions for quinoline synthesis exist, which can be considered extensions or variations of the Friedlander synthesis. These include:
-
Pfitzinger Reaction: Uses isatin or isatic acid as the starting material to produce quinoline-4-carboxylic acids.[14]
-
Niementowski Quinoline Synthesis: A variation that also leads to quinoline derivatives.[7]
-
Doebner-Miller Reaction and Skraup Synthesis: These are also classical methods for quinoline synthesis but utilize different starting materials.[14]
Q4: How can I purify my quinoline product?
The purification method will depend on the physical properties of the product and the impurities present.
-
Precipitation and Filtration: If the product precipitates from the reaction mixture upon cooling, it can be isolated by filtration and washed with a suitable cold solvent.[1]
-
Extraction: If the product is soluble in an organic solvent, an aqueous workup can be performed to remove the catalyst and any water-soluble byproducts. This typically involves dissolving the reaction mixture in an organic solvent (e.g., ethyl acetate), washing with water and/or a mild base (like saturated sodium bicarbonate solution) if an acid catalyst was used, or a mild acid if a base catalyst was used. The organic layer is then dried and concentrated.[3]
-
Column Chromatography: For removing closely related impurities or separating regioisomers, column chromatography on silica gel is often the most effective method.[6]
References
-
Wikipedia. Friedländer synthesis. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Química Organica.org. Friedlander quinoline synthesis. [Link]
-
YouTube. Friedlander Synthesis of Quinoline Mechanism | Friedlander Reaction | Heterocyclic Compounds. [Link]
-
ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. [Link]
-
Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]
-
PubMed Central (PMC). Advances in polymer based Friedlander quinoline synthesis. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
ACS Publications. Catalytic Enantioselective Friedländer Condensations: Facile Access to Quinolines with Remote Stereogenic Centers. [Link]
-
ResearchGate. Optimization of reaction conditions for preparation of 3a. [Link]
-
RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. | Request PDF. [Link]
-
J&K Scientific LLC. Friedländer Synthesis. [Link]
-
ResearchGate. The Friedländer Synthesis of Quinolines. [Link]
-
NIH. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. [Link]
-
PubMed. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [Link]
-
ResearchGate. Friedländer synthesis of quinolines 4 and 6. [Link]
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organicreactions.org [organicreactions.org]
Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of quinoline derivatives in biological assays. Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the backbone of numerous therapeutic agents due to their broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] However, their often-low aqueous solubility presents a considerable hurdle for researchers in drug discovery and development, leading to issues with compound precipitation, inaccurate assay results, and poor bioavailability.[3]
This guide is designed to provide you, our fellow researchers and scientists, with practical, field-proven insights and troubleshooting strategies to effectively manage and overcome these solubility challenges. We will delve into the fundamental principles behind various solubilization techniques and offer step-by-step protocols to ensure the integrity and reliability of your experimental data.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when working with poorly soluble quinoline derivatives.
Q1: My quinoline derivative is precipitating in my aqueous assay buffer. What is the quickest initial step I can take?
A1: The most immediate step is to prepare a concentrated stock solution of your compound in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common first choice due to its broad solvency and miscibility with water.[4] However, it's crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <1%, often <0.1%) to not interfere with the biological system you are studying. Always run a vehicle control (buffer with the same concentration of the organic solvent) to account for any solvent effects.
Q2: I'm using DMSO, but my compound still precipitates upon dilution into the aqueous buffer. What should I try next?
A2: If direct dilution from a DMSO stock is problematic, consider a serial dilution approach. Instead of a single large dilution step, perform a series of smaller dilutions. This gradual reduction in organic solvent concentration can sometimes prevent the compound from crashing out of solution. Additionally, gentle vortexing or sonication during dilution can aid in keeping the compound dispersed.
Q3: Can I adjust the pH of my buffer to improve the solubility of my quinoline derivative?
A3: Yes, pH modification can be a very effective strategy. Quinoline is a weak base, and its derivatives often exhibit pH-dependent solubility.[2][5][6] The solubility of quinoline and its derivatives tends to increase in acidic conditions (lower pH) because the nitrogen atom in the quinoline ring becomes protonated, forming a more water-soluble salt.[6] However, you must ensure that the adjusted pH is compatible with your biological assay and does not affect the activity of your target protein or cells.
Q4: Are there any general structural features of quinoline derivatives that are associated with poor solubility?
A4: Generally, increased molecular weight, high lipophilicity (often indicated by a high calculated LogP), and the presence of multiple aromatic rings can contribute to poor aqueous solubility.[7] Conversely, the introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can enhance water solubility.
II. Troubleshooting Guides: Step-by-Step Protocols
When basic troubleshooting is insufficient, a more systematic approach to formulation development is necessary. Below are detailed guides for common and advanced solubilization strategies.
Guide 1: Systematic Co-Solvent Screening
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds by reducing the polarity of the solvent mixture.
Protocol:
-
Primary Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of your quinoline derivative in 100% DMSO.
-
Co-solvent Selection: Choose a panel of biocompatible co-solvents to screen. Common choices include:
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
-
Polyethylene glycol (PEG), e.g., PEG 300 or PEG 400
-
Propylene glycol
-
-
Intermediate Dilution Series: Create a dilution series of your primary stock into each of the selected co-solvents. For example, you might prepare intermediate stocks at 1 mM and 100 µM in each co-solvent.
-
Aqueous Dilution and Observation: Dilute the intermediate stocks into your final aqueous assay buffer to the desired working concentration. Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the assay temperature.
-
Quantitative Assessment (Optional but Recommended): To quantify solubility, you can use techniques like nephelometry (to measure turbidity) or HPLC-UV (to measure the concentration of the compound remaining in solution after centrifugation to remove any precipitate).
Data Interpretation:
| Co-Solvent | Final Concentration in Assay | Visual Observation (1 hour) |
| DMSO | 0.5% | Precipitation |
| Ethanol | 1% | Slight Haze |
| PEG 400 | 2% | Clear Solution |
| DMF | 0.5% | Precipitation |
Based on this example, PEG 400 would be the preferred co-solvent system for this particular quinoline derivative.
Guide 2: pH Modification for Enhanced Solubility
Principle: As weak bases, the solubility of many quinoline derivatives can be significantly increased by lowering the pH of the aqueous medium.[2][5][6] This protonates the nitrogen atom in the quinoline ring, forming a more soluble cationic species.
Workflow for pH Optimization:
Caption: Workflow for pH-based solubility optimization.
Protocol:
-
pKa Determination: If the pKa of your quinoline derivative is unknown, it can be estimated using computational tools or determined experimentally via potentiometric titration. The pKa of quinoline itself is approximately 4.9.[6]
-
Buffer Preparation: Prepare a series of biologically compatible buffers with pH values spanning a range around the pKa. For a basic compound, you will want to test pH values below the pKa. For example, if the pKa is 5.0, you might test buffers at pH 4.0, 4.5, 5.0, 5.5, and 6.0.
-
Solubility Testing:
-
Add an excess amount of your solid quinoline derivative to a small volume of each buffer.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.
-
-
Assay Compatibility Check: Once you have identified a pH that significantly improves solubility, it is critical to verify that this pH does not adversely affect your biological assay (e.g., enzyme activity, cell viability).
Guide 3: Utilizing Solubilizing Excipients
Principle: Excipients are inactive substances used to deliver an active compound. Certain excipients, such as surfactants and cyclodextrins, can significantly enhance the solubility of poorly soluble compounds.[3]
A. Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[8]
Commonly Used Surfactants in Biological Assays:
| Surfactant | Type | Typical Working Concentration |
| Tween® 20 | Non-ionic | 0.01% - 0.1% |
| Tween® 80 | Non-ionic | 0.01% - 0.1% |
| Triton™ X-100 | Non-ionic | 0.01% - 0.1% |
| Cremophor® EL | Non-ionic | 0.1% - 1% |
Protocol for Surfactant Screening:
-
Prepare your aqueous assay buffer containing a range of concentrations for each selected surfactant.
-
Prepare a concentrated stock of your quinoline derivative in an organic solvent (e.g., DMSO).
-
Dilute the stock solution into the surfactant-containing buffers.
-
Observe for any signs of precipitation and, if necessary, quantify the solubility.
-
Crucially , run controls to ensure that the surfactant at the chosen concentration does not interfere with your assay.
B. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic compound from the aqueous environment.[9]
Mechanism of Cyclodextrin Encapsulation:
Caption: Cyclodextrin forming an inclusion complex with a quinoline derivative.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and commonly used in formulations.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD; Captisol®): High aqueous solubility and a strong ability to form complexes with a wide range of compounds.
Protocol for Cyclodextrin Screening:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess of the solid quinoline derivative to each cyclodextrin solution.
-
Equilibrate the mixtures (e.g., by shaking for 24-48 hours).
-
Centrifuge to remove undissolved compound.
-
Analyze the supernatant to determine the solubility enhancement.
-
As with all excipients, verify that the chosen cyclodextrin and its concentration are compatible with your biological assay.
Guide 4: Advanced Formulation Strategies
For particularly challenging compounds, more advanced drug delivery systems may be necessary, although these are more commonly employed in later-stage drug development.[3][7]
-
Solid Dispersions: The drug is dispersed in a solid matrix, often a polymer, to improve its dissolution rate.[10]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gut, enhancing both solubility and absorption.[9]
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity.
These advanced strategies typically require specialized equipment and expertise and are usually considered when simpler methods have failed.
III. Summary and Best Practices
-
Start Simple: Always begin with the simplest methods first, such as using a small amount of an organic co-solvent like DMSO.
-
Know Your Compound: Understanding the physicochemical properties of your quinoline derivative, such as its pKa and LogP, can guide your formulation strategy.[6][7]
-
Control Everything: For every solubilizing agent you add, you must run a corresponding vehicle control in your biological assay to ensure that the agent itself is not causing an effect.
-
Think About the Biology: The chosen solubilization method must be compatible with the biological system under investigation. High concentrations of organic solvents, extreme pH values, or certain excipients can be toxic to cells or denature proteins.
-
Document Meticulously: Keep detailed records of your formulation attempts, including concentrations, solvents, pH, and visual observations. This will be invaluable for troubleshooting and for ensuring the reproducibility of your experiments.
By systematically applying the principles and protocols outlined in this guide, you can effectively overcome the solubility challenges posed by quinoline derivatives, leading to more accurate and reliable data in your biological assays and advancing your research and drug development efforts.
References
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 62. [Link]
-
Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215. [Link]
-
Wikipedia contributors. (2023, December 28). Quinine. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. [Link]
-
Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Serbian Chemical Society, 81(10), 1079-1119. [Link]
-
Singh, A., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(1), 1-20. [Link]
-
(2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
El-Damasy, D. A., & El-Sayed, M. A. A. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279. [Link]
-
Kumar, A., & Singh, A. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113647. [Link]
-
Li, Y., et al. (2015). A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes. Anticancer Research, 35(1), 215-222. [Link]
-
Hastedt, J. E., & Breitkreutz, J. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1037. [Link]
-
Singh, A., & Kumar, A. (2022). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-10. [Link]
-
Shrestha, H., & Miller, D. W. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 104(10), 3259-3275. [Link]
-
Jones, K. (2024, December 6). Greener synthetic approaches towards quinoline derivatives. RSC Blogs. [Link]
-
(n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved January 18, 2026, from [Link]
-
Sharma, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 31. [Link]
-
Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1863. [Link]
-
(n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved January 18, 2026, from [Link]
-
Wikipedia contributors. (2024, January 10). Quinoline. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Gupta, H., et al. (2012). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
Singh, A., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. [Link]
-
Fuchs, S., & Theato, P. (2020). Quinoline Photobasicity: Investigation within Water-Soluble Light-Responsive Copolymers. Macromolecular Rapid Communications, 41(23), 2000479. [Link]
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- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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Technical Support Center: Safe Handling and Storage of 4-Chloroquinolines
Welcome to the Technical Support Center for 4-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this important class of chemical intermediates. The following information synthesizes critical safety data with practical, field-proven insights to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 4-chloroquinolines?
A1: 4-Chloroquinolines are classified as hazardous substances. The primary hazards include:
-
Skin and Eye Irritation: Direct contact can cause significant skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][3]
-
Toxicity: These compounds are considered harmful if swallowed.[1] Animal studies suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[1]
-
Sensitization: May cause skin sensitization, leading to allergic reactions upon subsequent exposure.[1]
-
Combustibility: While not highly flammable, 4-chloroquinolines are combustible solids that can burn, and fine dust can form explosive mixtures with air.[1]
-
Hazardous Combustion Products: When burned, they can release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen chloride, and phosgene.[1][2]
Q2: What are the appropriate storage conditions for 4-chloroquinolines?
A2: Proper storage is crucial to maintain the integrity of 4-chloroquinolines and ensure laboratory safety. Key storage requirements include:
-
Container: Keep in a tightly sealed, original container to prevent exposure to air and moisture.[2][4] Polyethylene or polypropylene containers are suitable.[1]
-
Atmosphere: For compounds noted as air-sensitive, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
-
Location: Store in a dry, cool, and well-ventilated area.[2][4] A dark place is also recommended to prevent degradation from light.
-
Temperature: While room temperature is often cited, some suppliers recommend refrigerated storage (0-8 °C).[5] For stock solutions, -20°C or -80°C is recommended for long-term stability.[6] Always consult the supplier-specific Safety Data Sheet (SDS).
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and sources of ignition.[1][2][7]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling 4-chloroquinolines?
A3: A comprehensive PPE ensemble is required to minimize exposure risks.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical goggles.[1][8] A face shield is recommended if there is a significant risk of splashing.[9][10]
-
Hand Protection: Use chemical-resistant gloves.[11] Nitrile, neoprene, or butyl rubber gloves are generally suitable.[1] It is good practice to double-glove, especially when handling hazardous drugs.[12][13] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated.[2][9]
-
Body Protection: A lab coat or a long-sleeved, disposable gown made of a low-permeability fabric is required.[2][11][12] An apron made of PVC or other resistant material can provide additional protection.[1]
-
Respiratory Protection: All handling of solid 4-chloroquinolines should be done in a chemical fume hood to avoid dust inhalation.[7] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator (e.g., N95 or a respirator with an appropriate chemical cartridge) is necessary.[11][12]
Troubleshooting Guide
Scenario 1: I've observed discoloration (yellowing/browning) of my solid 4-chloroquinoline reagent. Is it still usable?
-
Potential Cause: Discoloration often indicates degradation due to exposure to air, light, or moisture.[2] 4-Chloroquinolines can be sensitive to these conditions, leading to the formation of impurities.
-
Troubleshooting Steps:
-
Assess the Experiment's Sensitivity: For highly sensitive reactions where purity is critical (e.g., catalysis, final API synthesis), it is strongly recommended to use a fresh, unopened container of the reagent.
-
Consider Purification: If a new reagent is unavailable, purification may be an option. A common method involves conversion to the picrate salt, recrystallization, and then liberation of the free base.[14] Steam distillation from a slightly alkaline solution is another reported method.[14]
-
Perform a Small-Scale Test Reaction: Before committing a large amount of other valuable materials, run a small-scale test reaction to see if the impurity affects the reaction outcome (e.g., yield, side-product formation).
-
-
Preventative Measures: Always store 4-chloroquinolines in tightly sealed containers, in a cool, dark, and dry place. For particularly sensitive compounds, consider storage in a desiccator or under an inert atmosphere.
Scenario 2: My reaction involving a 4-chloroquinoline is sluggish or failing. What should I check?
-
Potential Cause: Aside from common reaction issues (e.g., solvent purity, temperature control), the reactivity of the 4-chloroquinoline itself could be a factor. The chloro group at the 4-position enhances the compound's reactivity, making it a valuable synthetic intermediate.[5] However, certain conditions can affect its performance.
-
Troubleshooting Steps:
-
Verify Reagent Purity: As mentioned above, degradation can be an issue. Impurities may inhibit your reaction.
-
Check for Incompatible Reagents: 4-chloroquinolines are incompatible with strong oxidizing agents and strong bases.[2][7] An unintended reaction with another component in your mixture could be consuming your starting material.
-
Solvent Choice: While soluble in many organic solvents, the choice of solvent can impact reactivity. Ensure your solvent is anhydrous if the reaction is moisture-sensitive.
-
pH Considerations: The quinoline nitrogen is basic (pKa ~3.57).[14] In highly acidic conditions, protonation of the nitrogen can alter the electron density of the ring system, potentially affecting its reactivity in certain transformations.
-
Detailed Protocols
Protocol 1: Small-Scale Spill Cleanup (Solid or Liquid)
This protocol is for minor spills (<4 L) that can be safely managed by trained laboratory personnel.[15]
1. Immediate Response & Assessment:
- Alert nearby personnel of the spill.[16]
- If the spill is of a flammable liquid, remove all ignition sources.[1][16]
- Ensure the area is well-ventilated, preferably within a chemical fume hood.[17]
2. Personal Protective Equipment (PPE):
- Don the appropriate PPE as outlined in the FAQ section (double gloves, gown, goggles/face shield, and respirator if necessary).[10]
3. Containment:
- For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[15][17] Work from the outside in to prevent the spill from spreading.[17]
- For solid spills, gently cover the powder to prevent it from becoming airborne.[10] Avoid dry sweeping.
4. Absorption and Neutralization:
- For Liquids: Apply absorbent material over the contained liquid.[17]
- For Solids: Carefully moisten the powder with an appropriate solvent (e.g., water, if compatible) to prevent dust generation, then absorb.[10]
- Do NOT use paper towels as they can increase the surface area and evaporation rate of volatile liquids.[15]
5. Collection and Disposal:
- Carefully scoop the absorbed material and any contaminated debris into a designated, leak-proof hazardous waste container.[1][2][11] Use non-sparking tools if a flammable solvent was involved.
- Label the container clearly as "Hazardous Waste" with the full chemical name: "4-Chloroquinoline" and list any other components.[7]
- Seal the container tightly.
6. Decontamination:
- Clean the spill area thoroughly. A common procedure is to wash with a detergent and water solution, followed by a rinse with water.[10][16] Some protocols suggest an initial wash with 10% bleach followed by a neutralizing agent like 1% sodium thiosulfate.[10]
- Place all used cleaning materials (sponges, paper towels) into the hazardous waste container.
7. Final Steps:
- Carefully remove PPE, avoiding self-contamination, and dispose of it in the hazardous waste container.[2]
- Wash hands thoroughly with soap and water.[4]
- Contact your institution's Environmental Health & Safety (EHS) office for waste pickup and report the incident as required by your institution's policy.[11][15]
Visualization of Spill Response Logic
The following diagram outlines the decision-making process for responding to a 4-chloroquinoline spill.
Caption: Decision workflow for responding to a 4-chloroquinoline chemical spill.
Quantitative Safety Data
| Parameter | Value/Instruction | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Signal Word | Warning | [3][7] |
| Physical Form | Powder, crystal, lump, or liquid (depending on ambient temp.) | [1] |
| Melting Point | 28-31 °C | [5][14] |
| Boiling Point | 258-263 °C | [5][14] |
| Flash Point | >113 °C (>230 °F) | [14] |
| Storage Temperature | Room temperature, sealed in dry, dark place. Some recommend 0-8 °C. | [5] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [1][2][7] |
| Occupational Exposure Limits (OELs) | No specific OELs have been established for 4-chloroquinoline. General limits for "Particulates Not Otherwise Regulated" (PNOR) may apply. All contact should be minimized. | [1][18][19] |
References
-
SAFETY DATA SHEET - 4-Chloroquinoline. Fisher Scientific. [Link]
-
4-Chloroquinoline | C9H6ClN | CID 69140. PubChem - NIH. [Link]
-
4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. PubChem - NIH. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
Which PPE is required to be worn during chemotherapy compounding? Midas Safety. [Link]
-
Chemical spill cleanup procedures. J&K Scientific LLC. [Link]
-
Personal Protective Equipment. NI Infection Control Manual. [Link]
-
Personal Protective Equipment. POGO Satellite Manual. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]
-
4-CHLOROANILINE HAZARD SUMMARY. NJ.gov. [Link]
-
Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]
-
CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
-
Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. NIH. [Link]
-
Table of exposure limits for chemical and biological substances. WorkSafeBC. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
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- 2. fishersci.at [fishersci.at]
- 3. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. pppmag.com [pppmag.com]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. workwearsolutions.net [workwearsolutions.net]
- 13. pogo.ca [pogo.ca]
- 14. 4-Chloroquinoline CAS#: 611-35-8 [m.chemicalbook.com]
- 15. jk-sci.com [jk-sci.com]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. acs.org [acs.org]
- 18. nj.gov [nj.gov]
- 19. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
Frequently Asked Questions (FAQs): Understanding the Impurity Profile
An essential precursor in medicinal chemistry, 6-Chloro-4-methoxyquinoline is a key building block for synthesizing a range of pharmacologically active molecules.[1] The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, compromise the efficacy and safety of the final active pharmaceutical ingredient (API), and create significant challenges in downstream processing and regulatory approval.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and remove impurities from this compound preparations.
This section addresses common questions regarding the types of impurities encountered and the analytical methods used for their detection.
Q1: What are the most common impurities found in crude this compound?
The impurities in a given batch are intrinsically linked to the synthetic route employed. However, they can generally be classified into several categories:
-
Unreacted Starting Materials: Residuals from the initial steps of the synthesis, such as 4-methoxyaniline or its precursors, are common.[2][3]
-
Isomeric Impurities: Depending on the synthetic pathway, regioisomers can form. For instance, syntheses starting with substituted anilines can sometimes lead to alternative cyclization products.[2]
-
Reaction Byproducts: Harsh reaction conditions, particularly in classic quinoline syntheses like the Skraup reaction, can generate high molecular weight, tarry, or polymeric substances.[2][4] Chlorination steps, often using reagents like phosphorus oxychloride (POCl₃), can leave phosphorus-containing residues if the work-up is incomplete.[5]
-
Degradation Products: Quinoline derivatives can be sensitive to light, heat, and extreme pH conditions.[6][7] Improper handling or storage can lead to the formation of oxides or other degradation products.
Q2: Which analytical techniques are best for assessing the purity of my this compound sample?
A multi-faceted analytical approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantifying the main component and separating it from most impurities. A reverse-phase C18 column with a mobile phase gradient (e.g., acetonitrile and water) is a typical starting point.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile or semi-volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and for the structural elucidation of isolated impurities.[3]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing the complexity of the impurity profile to optimize column chromatography conditions.
Impurity Management: A Strategic Approach
The choice of purification method depends directly on the nature of the impurities present. The following decision tree provides a logical workflow for selecting the most appropriate strategy.
Caption: Workflow for selecting the appropriate purification method.
Table 1: Common Impurities and Recommended Purification Methods
| Impurity Type | Likely Source | Primary Purification Method | Secondary/Supportive Method |
| Unreacted Starting Materials | Incomplete reaction | Column Chromatography | Recrystallization (if polarities differ significantly) |
| Isomeric Impurities | Non-regioselective synthesis | Column Chromatography | Fractional Recrystallization (challenging) |
| Tarry/Polymeric Byproducts | High-temperature reactions (e.g., Skraup) | Activated Charcoal Treatment | Hot Filtration during Recrystallization |
| Acidic/Basic Residues | Catalysts, reagents, or work-up | Aqueous Wash (e.g., NaHCO₃ or dil. HCl) | --- |
| Degradation Products | Improper storage or handling | Column Chromatography | Recrystallization |
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section provides solutions to specific problems you may encounter during the purification process.
Q3: My compound is "oiling out" instead of crystallizing during recrystallization. What should I do?
"Oiling out" occurs when the compound separates from the cooling solution as a liquid rather than a solid crystal lattice. This is often due to the solution being too concentrated or cooling too rapidly.
-
Causality: The solubility of the compound at a given temperature is exceeded so quickly that molecules do not have time to orient themselves into an ordered crystal lattice. This is common when the melting point of the solute is lower than the boiling point of the solvent.
-
Solution:
-
Reheat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, consider using a mixed solvent system. Add a co-solvent in which the compound is more soluble to the hot mixture.[8]
-
Q4: No crystals are forming after the solution has cooled to room temperature. What are the next steps?
This issue typically arises from either using too much solvent (the solution is not saturated) or a lack of nucleation sites for crystal growth to begin.[8]
-
Causality: Crystal formation requires both supersaturation and nucleation. If the solution is not supersaturated or if there are no surfaces to initiate crystal growth, it can remain a liquid.
-
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solution's surface. The microscopic scratches provide nucleation sites.[8]
-
Seeding: If available, add a single, pure seed crystal of this compound to the solution to act as a template for crystal growth.[8]
-
Increase Concentration: If nucleation techniques fail, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Drastic Cooling: Once the solution has fully cooled to room temperature, placing it in an ice bath can sometimes promote crystallization.[8]
-
Q5: My final product is still yellow/brown after recrystallization. How can I remove colored impurities?
Persistent color often indicates the presence of high molecular weight, conjugated byproducts, or trace amounts of tar.[9]
-
Causality: These colored molecules can become trapped within the crystal lattice or may have similar solubility profiles to the desired product.
-
Solution: Activated Charcoal Treatment
-
Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight).
-
Gently reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[10]
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[8]
-
Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.
-
Q6: I'm getting poor separation of spots (streaking) on my silica gel column. What can I do to improve this?
Poor separation or streaking (tailing) during column chromatography can result from several factors related to the compound, solvent, or stationary phase.
-
Causality: Streaking is often caused by the compound being too polar for the chosen eluent, acidic/basic interactions with the silica gel, or overloading the column.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
Add a Modifier: If your compound is basic (as quinolines are), the acidic nature of silica gel can cause tailing. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can neutralize the active sites on the silica and lead to sharper bands.
-
Check Sample Load: Ensure you have not overloaded the column. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Ensure Complete Dissolution: Make sure the sample is fully dissolved in a minimum amount of solvent before loading it onto the column.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general framework. The ideal solvent should dissolve the compound well when hot but poorly when cold.[11] For quinoline derivatives, solvents like ethanol, methanol, acetone, or mixed systems like ethanol/ethyl acetate are often effective.[5][8]
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents at room and elevated temperatures to identify the optimal one.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent portion-wise while heating and stirring until the solid is completely dissolved.[10]
-
Decolorization (Optional): If the solution is colored, remove it from heat, add a small amount of activated charcoal, and reheat to boiling for 2-5 minutes.[10]
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[8]
-
Drying: Dry the purified crystals in a vacuum oven or air dry to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation and gives the desired product an R_f value between 0.25 and 0.40.
-
Column Packing: Prepare a slurry of silica gel in the less polar solvent of your eluent system. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and begin collecting fractions. You may start with a less polar solvent mixture and gradually increase the polarity to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[12][13] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Consult the Safety Data Sheet (SDS) for detailed toxicological information and disposal procedures.
References
- Google Patents (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Organic Syntheses (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]
-
Journal of the American Chemical Society (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
- Google Patents (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
Atlantis Press (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
PubChem (n.d.). 4-Chloro-6-methoxyquinoline. National Center for Biotechnology Information. [Link]
-
YouTube (2022). Chemical/Laboratory Techniques: Recrystallization. University of Groningen. [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. echemi.com [echemi.com]
- 13. 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to the In Vitro Anticancer Potential of 6-Chloro-4-methoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this diverse family, 6-chloro-4-methoxyquinoline derivatives are emerging as a promising class of compounds with potential anticancer activity. This guide provides a comprehensive comparison of their in vitro performance, supported by experimental data and mechanistic insights, to aid researchers in their drug discovery endeavors.
The Rationale for Investigating this compound Derivatives
The strategic placement of substituents on the quinoline ring can significantly influence its biological activity. The presence of a chlorine atom at the 6-position and a methoxy group at the 4-position is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and leading to improved cytotoxic effects against cancer cells. The methoxy group, in particular, is known to promote cytotoxic activity in various cancer cell lines by targeting protein markers and facilitating ligand-protein binding.[1]
Comparative Analysis of In Vitro Anticancer Activity
While extensive data on a wide range of this compound derivatives is still emerging, preliminary studies on structurally related compounds provide valuable insights into their potential efficacy. For comparative purposes, we will consider derivatives of the broader quinoline and quinazoline families, alongside the well-established chemotherapeutic agent, Doxorubicin.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Quinoline Derivatives and Doxorubicin
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | HL-60 (Leukemia) | A549 (Lung) | Reference |
| 7-Chloroquinoline Derivative (Compound 11) | - | - | 4.60 | - | [2] |
| 7-Chloroquinoline Derivative (Compound 14) | - | - | Expressive Activity | - | [2] |
| 2-Chloro-4-anilinoquinazoline-chalcone (14g) | 1.81 | 0.622 - 1.81 | - | - | [3] |
| Quinazoline-based pyrimidodiazepine (16c) | Potent Activity | Potent Activity | - | - | [3] |
| Doxorubicin | ~2.5[4] | ~6.90[5] | - | > 20[4] | [4][5] |
Note: The presented data is a synthesis from multiple sources for comparative purposes. Direct head-to-head studies are limited. The activity of quinazoline derivatives is included to highlight the potential of related heterocyclic systems.
Mechanistic Insights: Targeting the PI3K/Akt/mTOR Pathway
Evidence suggests that quinoline derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[6] One of the most critical pathways implicated in cancer is the PI3K/Akt/mTOR pathway.[7] The synthesis of compounds like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been explored in the context of their potential to inhibit this pathway.[7][8]
The PI3K/Akt/mTOR signaling cascade plays a crucial role in tumor cell proliferation, survival, and resistance to apoptosis.[7] Inhibition of this pathway can lead to cell cycle arrest and programmed cell death.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Experimental Protocols for In Vitro Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized in vitro assays are crucial. The following are detailed protocols for assessing the anticancer activity of this compound derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), can then bind to the exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Future Directions and Conclusion
The available data, although preliminary, suggests that this compound derivatives represent a promising avenue for the development of novel anticancer agents. Their potential to inhibit critical signaling pathways like PI3K/Akt/mTOR warrants further investigation.
Future research should focus on:
-
Synthesis and screening of a broader library of this compound derivatives to establish a clear structure-activity relationship (SAR).
-
In-depth mechanistic studies to confirm the molecular targets and signaling pathways affected by these compounds.
-
Evaluation in a wider panel of cancer cell lines , including those with different genetic backgrounds and drug resistance profiles.
-
In vivo studies in animal models to assess the efficacy, pharmacokinetics, and toxicity of the most promising lead compounds.
By systematically exploring the potential of this chemical scaffold, the scientific community can move closer to developing more effective and targeted cancer therapies.
References
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.).
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. (2021-07-01).
- Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. (n.d.).
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC - PubMed Central. (n.d.).
- Quantitative determination of doxorubicin in the exosomes of A549/MCF-7 cancer cells and human plasma using ultra performance liquid chromatography-tandem mass spectrometry. NIH. (n.d.).
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH. (2025-02-05).
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC - NIH. (n.d.).
- The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. MDPI. (2023-08-19).
- (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. MDPI. (2022-08-28).
- The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. MDPI. (2022-01-18).
- Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. NIH. (n.d.).
- Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines.
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A Comparative Analysis of the Biological Activities of Chloroquine and a Structurally Related 6-Chloro-4-methoxyquinoline Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established biological activities of the antimalarial drug chloroquine with the reported activities of a closely related quinoline derivative, highlighting the impact of structural modifications on therapeutic potential. While direct experimental data on 6-Chloro-4-methoxyquinoline is not extensively available in the public domain, this analysis leverages data from a potent series of 6-chloro-7-methoxy-4(1H)-quinolones to offer valuable insights for researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a foundational scaffold in the development of therapeutic agents, most notably antimalarials. Chloroquine, a 4-aminoquinoline, has been a cornerstone of malaria treatment for decades, though its efficacy has been diminished by the emergence of drug-resistant parasite strains.[1] This has spurred extensive research into the synthesis and evaluation of novel quinoline derivatives with improved potency and alternative mechanisms of action. This guide focuses on comparing the multifaceted biological profile of chloroquine with that of a quinoline derivative bearing a 6-chloro substitution, a feature also present in promising next-generation antimalarial candidates.
Chloroquine: A Multifaceted Biological Profile
Chloroquine's therapeutic effects extend beyond its antimalarial properties, encompassing anti-inflammatory and antiviral activities. This broad spectrum of activity is attributed to its ability to accumulate in acidic organelles, such as lysosomes and the food vacuole of the malaria parasite, leading to a disruption of cellular processes.
Antimalarial Activity of Chloroquine
The primary mechanism of chloroquine's antimalarial action is the inhibition of hemozoin formation in the Plasmodium parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into the inert crystal, hemozoin. Chloroquine, by accumulating in the acidic food vacuole, caps the growing hemozoin polymer, leading to a buildup of toxic heme and parasite death.[2]
The in vitro efficacy of chloroquine against Plasmodium falciparum is well-documented, with 50% inhibitory concentration (IC50) values varying depending on the strain's sensitivity:
| Parameter | P. falciparum Strain | IC50 (nM) |
| Antimalarial Activity | 3D7 (sensitive) | 21 |
| Dd2 (resistant) | 178 - 325.8 | |
| HB3 (sensitive) | ~20-30 (estimated from graphical data) | |
| K76I (resistant) | 100 - 150 | |
| 7G8 (resistant) | 100 - 150 |
Data sourced from multiple studies to show a range of reported values.[3][4][5]
Anti-inflammatory and Immunomodulatory Effects
Chloroquine exhibits immunomodulatory effects by interfering with antigen presentation and the production of pro-inflammatory cytokines.[6] It is used in the treatment of autoimmune diseases like rheumatoid arthritis and lupus erythematosus.[1] At high concentrations (around 100 µM), chloroquine can reduce the production of inflammatory cytokines.[7] This is achieved in part by inhibiting T-cell proliferation and Th1 cell differentiation.[6]
Antiviral Activity
Chloroquine has demonstrated in vitro activity against a range of viruses by inhibiting pH-dependent steps of viral replication.[1] It can raise the pH of endosomes, which can interfere with the fusion and entry of some viruses into host cells.
| Parameter | Virus | IC50 (µM) |
| Antiviral Activity | Influenza A (H1N1) | 3.6 |
| Influenza A (H3N2) | 0.84 | |
| SARS-CoV | 8.8 ± 1.2 | |
| SARS-CoV-2 | 1.752 - 1.801 |
Data compiled from various in vitro studies.[8][9][10]
Cytotoxicity Profile of Chloroquine
The therapeutic use of chloroquine is limited by its potential for cytotoxicity, particularly at higher concentrations.
| Cell Line | CC50 at 72h (µM) |
| H9C2 (rat myoblast) | 17.1 |
| HEK293 (human embryonic kidney) | 9.883 |
| IEC-6 (rat intestinal epithelial) | 17.38 |
| Vero (monkey kidney epithelial) | 92.35 |
| ARPE-19 (human retinal pigment epithelial) | 49.24 |
CC50 (50% cytotoxic concentration) values highlight the variability in sensitivity across different cell types.[11][12]
6-Chloro-Substituted Quinolines: A Focus on Antimalarial Potency
While direct biological data for this compound is scarce, research into structurally similar compounds provides valuable insights. A notable example is a series of 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones which have demonstrated potent antimalarial activity, particularly against chloroquine-resistant strains of P. falciparum.[13]
Antimalarial Activity of 6-Chloro-7-methoxy-4(1H)-quinolones
These compounds exhibit a different mechanism of action from chloroquine, selectively inhibiting the parasite's cytochrome bc1 complex.[13] The presence of the 6-chloro and 7-methoxy substituents was found to have a synergistic effect on antimalarial activity.[13]
| Parameter | P. falciparum Strain | EC50 (nM) |
| Antimalarial Activity | W2 (chloroquine-resistant) | Low nanomolar range (specific values for optimized compounds are in the single to low double digits) |
| TM90-C2B (multi-drug resistant) | Low nanomolar range (specific values for optimized compounds are in the single to low double digits) |
EC50 (50% effective concentration) values for lead compounds in this series were reported to be in the low nanomolar range, indicating high potency.[13][14]
Comparative Analysis and Future Directions
A direct, data-driven comparison of the biological activities of this compound and chloroquine is challenging due to the lack of public data on the former. However, by examining the potent antimalarial activity of the closely related 6-chloro-7-methoxy-4(1H)-quinolones, we can infer the potential impact of the 6-chloro substitution.
The high potency of these derivatives against chloroquine-resistant strains suggests that this structural modification is a promising avenue for overcoming resistance.[13] The different mechanism of action (cytochrome bc1 inhibition versus hemozoin inhibition) is a critical advantage, as it circumvents the resistance mechanisms that have rendered chloroquine ineffective in many regions.
It is important to note that the 4-methoxy group in the target compound, this compound, differs from the 4(1H)-quinolone core and the 4-amino group of chloroquine. These differences will significantly influence the compound's physicochemical properties, such as basicity and lipophilicity, which in turn will affect its pharmacokinetic profile and biological activity.
Further research is warranted to synthesize and evaluate the biological activities of this compound across a range of assays, including antimalarial, anti-inflammatory, antiviral, and cytotoxicity screens. Such studies would provide the necessary data for a direct and comprehensive comparison with chloroquine and would help to elucidate the structure-activity relationships of this class of compounds.
Experimental Protocols
For researchers interested in conducting comparative studies, the following are generalized protocols for key in vitro assays.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay measures the proliferation of P. falciparum in human erythrocytes.
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Prepare serial dilutions of the test compounds and chloroquine (as a control) in a 96-well plate.
-
Assay Initiation: Add synchronized ring-stage parasites to the drug-containing plates.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Data Acquisition: Measure fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of mammalian cells.
-
Cell Culture: Seed mammalian cells (e.g., HEK293, Vero) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds and a positive control (e.g., doxorubicin) to the cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate CC50 values by plotting the percentage of cell viability against the log of the compound concentration.
Visualizing the Comparison: Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the in vitro comparison of the antimalarial and cytotoxic activities of novel compounds against a reference standard like chloroquine.
Caption: A simplified comparison of the proposed antimalarial mechanisms of action for chloroquine and the 6-chloro-7-methoxy-4(1H)-quinolone derivatives.
References
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Cross, R. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(22), 9430–9449. [Link]
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Ooi, E. E., et al. (2006). In vitro inhibition of human influenza A virus replication by chloroquine. Virology Journal, 3, 39. [Link]
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Liu, J., et al. (2020). Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19. bioRxiv. [Link]
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Burgess, S. J., et al. (2010). 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum. Antimicrobial Agents and Chemotherapy, 54(11), 4889–4891. [Link]
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Park, H. W., et al. (2016). Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation. Immune Network, 16(3), 187–198. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-4-methoxyquinoline Analogs
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 6-Chloro-4-methoxyquinoline analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from diverse therapeutic areas, including oncology and infectious diseases, to offer a comprehensive understanding of how structural modifications to the this compound scaffold influence biological activity. We will explore the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to ensure scientific integrity and practical applicability.
Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone in the development of therapeutic agents, with a rich history in antimalarial drug discovery and a growing presence in oncology.[1] The this compound scaffold, in particular, presents a unique combination of electronic and steric properties that make it a promising starting point for the design of novel bioactive molecules. The presence of a chlorine atom at the 6-position has been shown to enhance binding affinity to biological targets through halogen bonding and can improve the overall pharmacokinetic profile of the resulting compounds.[2] The methoxy group at the 4-position, while less explored than the corresponding 4-amino substitution, offers a distinct electronic and lipophilic character that can be exploited for modulating target specificity and cellular permeability. This guide will dissect the available data on analogs of this scaffold to elucidate key SAR trends.
The Influence of Substituents on Biological Activity: A Comparative Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinoline core. Below, we compare the effects of modifications at key positions.
Position 6: The Critical Role of the Chloro Substituent
The chloro group at the 6-position is a recurring motif in bioactive quinoline derivatives. Comparative studies have demonstrated its importance across different therapeutic applications. For instance, in the context of antimalarial activity, the potency of 2-arylvinylquinolines against the Dd2 strain of Plasmodium falciparum follows the trend: H < OMe < F < Cl.[3] This suggests that the electron-withdrawing nature and the size of the halogen at this position are critical for activity. In the realm of cancer research, the 6-chloroquinoline scaffold is a key component of compounds targeting the PI3K/Akt/mTOR signaling pathway, where it is thought to act as a competitive inhibitor in the ATP-binding pocket of kinases.[2]
Position 4: Methoxy vs. Other Substitutions
While this guide focuses on 4-methoxyquinoline analogs, it is instructive to compare their properties with the more extensively studied 4-aminoquinoline derivatives. The 4-amino group is a key feature of many antimalarial drugs, where the basic nitrogen is crucial for accumulation in the acidic food vacuole of the parasite.[4] The 4-methoxy group, being non-basic, imparts a different physicochemical profile to the molecule, which may lead to altered mechanisms of action and target profiles.
In a study on 4-oxo-3-carboxyl quinolones, replacement of the 4-keto group with a 4-methoxy group resulted in a 2-3 fold decrease in antimalarial potency, suggesting that the hydrogen bonding capability of the 4-position substituent can be important for this specific activity.[5] However, for other targets, the increased lipophilicity and altered electronic distribution conferred by the methoxy group could be advantageous.
Position 2: Modulating Potency and Specificity
Substitutions at the 2-position of the this compound ring system offer a valuable handle for fine-tuning biological activity. The synthesis of analogs such as 6-Chloro-2-(4-methoxyphenyl)-4-phenyl quinoline and 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid demonstrates the feasibility of introducing aryl and carboxy functionalities at this position.[3][6]
In a series of 2-arylvinylquinolines, the nature of the substituent on the C2-aryl ring significantly impacted antimalarial activity. For instance, a 4-fluoro or a 4-trifluoromethyl group on the benzene ring of 6-chloro-2-styrylquinolines showed potent activity against the Dd2 strain of P. falciparum.[3] This highlights the potential for exploiting interactions between the C2-substituent and the target protein to enhance potency.
Comparative Biological Activity of 6-Chloroquinoline Analogs
To provide a clear comparison, the following table summarizes the biological activity of selected 6-chloroquinoline analogs from the literature. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound ID | Scaffold | Substitution | Biological Activity | Cell Line/Target | IC50/EC50 (µM) | Reference |
| Analog 1 | 6-Chloro-2-styrylquinoline | R2 = 4-F | Antimalarial | P. falciparum (Dd2) | 0.0048 | [3] |
| Analog 2 | 6-Chloro-2-styrylquinoline | R2 = 4-CF3 | Antimalarial | P. falciparum (Dd2) | 0.0109 | [3] |
| Analog 3 | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | - | Anticancer | Caco-2 | 37.4 | [2] |
| Analog 4 | 2-(6-chloroquinolin-4-yl)-1-methoxypropan-2-ol | - | Antimycobacterial | M. tuberculosis H37Rv | 47.2 | [1] |
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings presented, this section details the standard experimental protocols used to assess the biological activity of quinoline analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Serial dilutions of the test compounds are prepared in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for another 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Apoptosis Analysis: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are seeded and treated with the desired concentrations of the 6-chloroquinoline derivative for a specified time.
-
Cell Harvesting: Both floating and adherent cells are harvested and washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, late apoptotic cells are Annexin V- and PI-positive, and necrotic cells are Annexin V-negative and PI-positive.
Visualizing the SAR and Synthetic Pathways
To visually summarize the key concepts discussed in this guide, the following diagrams are provided.
General Synthetic Pathway for this compound Analogs
Caption: Generalized synthetic route to 2-substituted-6-chloro-4-methoxyquinolines.
Key SAR Insights for 6-Chloroquinoline Analogs
Caption: Structure-Activity Relationship summary for this compound analogs.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR pathway and the inhibitory action of 6-chloroquinoline analogs.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The chloro group at the 6-position is a key determinant of biological activity, often enhancing potency. While the 4-methoxy group confers a distinct physicochemical profile compared to the more traditional 4-amino substitution, further exploration is needed to fully realize its potential in drug design. Modifications at the 2-position have been shown to be a successful strategy for fine-tuning activity and selectivity. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for new and effective treatments for cancer and infectious diseases.
References
- Mullemwar, S.Y., Zade, G.D., Kalyani, N.T., & Dhoble, S.J. (n.d.). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. ResearchGate.
- BenchChem. (2025).
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases.
- Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- BenchChem. (2025). A Comparative Analysis of Substituted 4-Aminoquinoline Derivatives: A Guide for Researchers. BenchChem.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds. BenchChem.
- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
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- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters.
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Validating the Mechanism of Action for Quinoline-Based Inhibitors: A Comparative Guide
This guide provides an in-depth comparison of the mechanisms of action for quinoline-based inhibitors, supported by experimental data and detailed methodologies for validation. It is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this versatile class of compounds.
The quinoline scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of therapeutic agents with activities spanning from antibacterial and antimalarial to anticancer.[1][2] This versatility stems from the ability of the quinoline ring system to interact with multiple biological targets. This guide will explore three primary mechanisms of action: inhibition of DNA gyrase, modulation of kinase signaling pathways, and disruption of autophagy. We will delve into the experimental protocols required to validate these mechanisms, present comparative data for representative quinoline-based inhibitors, and provide a conceptual framework for interpreting these findings.
Inhibition of Bacterial DNA Gyrase: A Potent Antibacterial Strategy
Quinolone and fluoroquinolone antibiotics exert their bactericidal effects by targeting DNA gyrase and topoisomerase IV, essential enzymes that control DNA topology during replication.[3][4] DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication.[5] Quinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-strand breaks and cell death.[3]
Comparative Performance of Quinolone Derivatives
The efficacy of quinolone-based inhibitors against DNA gyrase can be quantified by their 50% inhibitory concentration (IC50). As illustrated in the table below, structural modifications to the quinoline core, particularly the addition of a fluorine atom at C-6 and various substituents at C-7, significantly impact inhibitory potency.
| Compound | Bacterial Species | IC50 (µg/mL) | Reference(s) |
| Ciprofloxacin | Escherichia coli | 0.78 - 1.15 | [6] |
| Enterococcus faecalis | 27.8 | [7] | |
| Ofloxacin | Escherichia coli | 0.78 ((-)-isomer) | [6] |
| Enterococcus faecalis | 28.1 | [7] | |
| Sitafloxacin | Enterococcus faecalis | 1.38 | [7] |
| Gatifloxacin | Enterococcus faecalis | 5.60 | [7] |
| Tosufloxacin | Enterococcus faecalis | 11.6 | [7] |
| Sparfloxacin | Enterococcus faecalis | 25.7 | [7] |
Experimental Validation: DNA Supercoiling Assay
The gold-standard method to determine the inhibitory activity of compounds against DNA gyrase is the in vitro DNA supercoiling assay. This assay measures the conversion of relaxed circular DNA to its supercoiled form by the enzyme in the presence of ATP.
Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the following components in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 175 mM KGlu, 5 mM MgCl2, 50 µg/mL BSA):
-
Relaxed plasmid DNA (e.g., pBR322)
-
Recombinant DNA gyrase enzyme
-
ATP
-
Varying concentrations of the quinoline-based inhibitor (or vehicle control).[8]
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.[8][9]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.[8]
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).[8]
-
Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The disappearance of the relaxed DNA band and the appearance of the supercoiled DNA band indicate enzyme activity. The degree of inhibition is determined by quantifying the band intensities. The IC50 value is calculated as the concentration of the inhibitor that reduces the supercoiling activity by 50%.[7]
Visualizing the Mechanism of DNA Gyrase Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoline-based inhibitor.
Autophagy Modulation: A Double-Edged Sword in Disease
Autophagy is a cellular self-degradation process that plays a critical role in maintaining cellular homeostasis. [10]It can be both a pro-survival and a pro-death mechanism depending on the cellular context. Several quinoline-based compounds, most notably the antimalarial drug chloroquine and its derivatives, are known to modulate autophagy. [11]They are thought to inhibit the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and ultimately, in some cases, cell death. [11][12]This mechanism is being explored for cancer therapy, particularly in combination with other treatments.
Comparative Performance of Quinoline-Based Autophagy Inhibitors
The potency of quinoline-based autophagy inhibitors can be assessed by their cytotoxic effects on cancer cells and their ability to block autophagic flux. The following represents a qualitative comparison of the cytotoxic potency of several quinoline derivatives in glioma cells.
Relative Potency of Quinoline-Based Autophagy Inhibitors in Glioma Cells: Quinacrine > Mefloquine > Hydroxychloroquine > Chloroquine > Quinine [11]
Experimental Validation: Autophagy Flux Assay
A reliable method to measure autophagy is the autophagy flux assay, which assesses the entire process from autophagosome formation to lysosomal degradation. This is often done by measuring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II).
Protocol: Autophagy Flux Assay by Western Blot
-
Cell Culture and Treatment: Plate cells and treat them with the quinoline-based inhibitor for a specified time. Include control groups: untreated cells, cells treated with a known autophagy inducer (e.g., starvation), and cells co-treated with the inhibitor and a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) for the final hours of the experiment. [13][14]2. Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE on a polyacrylamide gel that allows for the resolution of LC3-I and LC3-II (which migrate at slightly different molecular weights). Transfer the separated proteins to a PVDF or nitrocellulose membrane. [13]5. Immunoblotting: Probe the membrane with a primary antibody specific for LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The accumulation of LC3-II in the presence of the quinoline inhibitor, and a further increase in LC3-II levels upon co-treatment with a lysosomal inhibitor, indicates a blockage of autophagic flux. [13][14]Densitometric analysis of the LC3-II band is used to quantify the changes in autophagic flux. [13] Visualizing the Autophagy Pathway and its Inhibition
Caption: Inhibition of autophagosome-lysosome fusion by quinoline derivatives.
Conclusion
The quinoline scaffold serves as a versatile platform for the development of inhibitors with diverse mechanisms of action. This guide has provided a comparative overview of three prominent mechanisms: DNA gyrase inhibition, kinase modulation, and autophagy disruption. The detailed experimental protocols and comparative data herein offer a framework for researchers to validate the mechanism of action of novel quinoline-based compounds. A thorough understanding of these mechanisms and the methodologies to probe them is essential for the rational design and development of the next generation of quinoline-based therapeutics.
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A Senior Application Scientist's Guide to the Comparative Analysis of Substituted Quinolines as Enzyme Inhibitors
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide variety of biological targets with high affinity.[1][2] This bicyclic aromatic heterocycle is not only prevalent in natural products, such as the antimalarial quinine, but also forms the core of numerous synthetic therapeutic agents.[2] Its rigid structure and capacity for diverse substitutions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an exceptional template for the design of potent and selective enzyme inhibitors.
This guide provides a comparative analysis of substituted quinolines targeting three major classes of enzymes: protein kinases, bacterial DNA gyrase, and the proteasome. We will delve into the structure-activity relationships (SAR) that govern their inhibitory potency, present key experimental data for objective comparison, and provide detailed protocols for their evaluation in a research setting.
Protein Kinase Inhibitors: Targeting Cellular Signaling
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[3][4] The quinoline and its isosteric quinazoline core have been instrumental in developing potent kinase inhibitors, particularly against the Epidermal Growth Factor Receptor (EGFR) family.[5]
Expertise & Experience: The Rationale of Kinase Inhibitor Design
The development of quinoline-based kinase inhibitors hinges on mimicking the ATP molecule, which binds to the kinase's active site. The quinoline scaffold serves as the adenine-mimetic hinge-binding moiety. Substitutions at key positions are then used to achieve potency and selectivity. A large hydrophobic group at the 4-position, typically an aniline derivative, is crucial for occupying the hydrophobic pocket adjacent to the ATP binding site.[5] Modifications at the 6- and 7-positions are exploited to enhance solubility and interact with solvent-exposed regions, often leading to improved pharmacokinetic profiles.[3]
Comparative Analysis of EGFR Inhibitory Activity
The biological activity of quinoline and quinazoline derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro inhibitory activities of representative analogs against EGFR, illustrating key SAR trends.[3]
| Compound ID | Core Scaffold | R1 (Position 4) | R2 (Position 6/7) | Target Kinase | IC50 (nM) |
| Gefitinib | Quinazoline | 3-chloro-4-fluoroaniline | 7-methoxy | EGFR | 17.1 |
| Erlotinib | Quinazoline | 3-ethynylaniline | 6,7-bis(2-methoxyethoxy) | EGFR | 33.25 |
| Lapatinib | Quinazoline | 3-chloro-4-((3-fluorobenzyl)oxy)aniline | 6-((5-((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl) | EGFR/HER2 | 10.8 / 9.8 |
Data sourced from BenchChem's comparative guide.[3]
The data reveals that small modifications can significantly impact potency. For instance, the introduction of a furan moiety at C-6 in certain 4-anilino-quinazoline derivatives has been shown to yield compounds with twofold higher antiproliferative activity compared to gefitinib.[5] Furthermore, some hexahydrocyclopenta[c]quinoline derivatives have been identified as allosteric inhibitors of both CDK2 and EGFR, highlighting the scaffold's versatility in targeting different binding sites.[6]
Visualizing the Mechanism: The EGFR Signaling Pathway
To understand the context of inhibition, it is crucial to visualize the pathway being targeted. The diagram below illustrates a simplified EGFR signaling cascade, which is frequently overactive in various cancers.
Caption: Simplified EGFR signaling pathway and the action of a quinoline-based inhibitor.
DNA Gyrase Inhibitors: A Staple of Antibacterial Therapy
Quinolones are a major class of antibacterial agents that function by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[7][8] DNA gyrase introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication.[9]
Expertise & Experience: The Evolution of Quinolone Potency
The journey from first-generation quinolones like cinoxacin to second-generation fluoroquinolones such as ciprofloxacin is a masterclass in medicinal chemistry. The key breakthrough was the addition of a fluorine atom at the C-6 position and a cyclopropyl group at N-1 of the quinoline ring.[9][10] The C-6 fluorine significantly enhances gyrase inhibition and cell penetration, while the N-1 cyclopropyl group boosts overall potency. These substitutions are critical for stabilizing the "cleavable complex," a ternary structure of DNA, gyrase, and the drug, which is considered the lethal lesion for the bacteria.[7][9]
Comparative Analysis of DNA Gyrase Inhibitory Activity
The potency of quinolones against DNA gyrase varies significantly based on their substitution patterns. The table below compares the 50% inhibitory concentrations (IC50) of different quinolones against Mycobacterium tuberculosis DNA gyrase, showcasing the dramatic improvement in activity with successive generations.
| Compound ID | Generation | Key Substitutions | Target Enzyme | IC50 (µg/mL) |
| Nalidixic Acid | First | None of the key ones | M. tuberculosis DNA Gyrase | >1000 |
| Norfloxacin | Second | C-6 Fluoro, C-7 Piperazine | M. tuberculosis DNA Gyrase | 20 |
| Ciprofloxacin | Second | C-6 Fluoro, C-7 Piperazine, N-1 Cyclopropyl | M. tuberculosis DNA Gyrase | 10 |
| Sparfloxacin | Third | C-6 Fluoro, C-8 Fluoro, N-1 Cyclopropyl | M. tuberculosis DNA Gyrase | 2-3 |
Data sourced from a study on M. tuberculosis DNA gyrase inhibition.[9]
The correlation between gyrase IC50 and the Minimum Inhibitory Concentration (MIC) against the whole bacteria is strong (R² = 0.9), suggesting that the DNA supercoiling inhibition assay is a highly effective screening test for identifying promising quinolone antibiotics.[9]
Visualizing the Mechanism: DNA Gyrase Inhibition
The following diagram illustrates the mechanism by which quinolones inhibit DNA gyrase, leading to a halt in DNA replication and eventual cell death.
Caption: Mechanism of bacterial DNA gyrase inhibition by quinolone antibiotics.
Proteasome Inhibitors: A Non-Covalent Approach
The proteasome is a large protein complex responsible for degrading unwanted or misfolded proteins, playing a key role in cellular homeostasis.[11] Its inhibition has emerged as a powerful strategy for treating cancers, particularly multiple myeloma. While most clinically approved proteasome inhibitors are peptide-based and form a covalent bond with the active site, substituted quinolines represent a novel class of nonpeptidic, noncovalent inhibitors.[11]
Expertise & Experience: Discovering a New Class of Inhibitors
The identification of quinolines as proteasome inhibitors came from screening a diverse library of heterocyclic compounds.[11] The key to their activity lies in their ability to allosterically modulate the proteasome's function. Structure-activity relationship studies revealed that hydrophobic residues on the benzo-moiety of the quinoline ring significantly improve potency. The lead compound, quinoline 25, inhibits the chymotrypsin-like (CT-L) activity of the proteasome with an IC50 of 5.4 μM. Kinetic analysis using a Lineweaver-Burk plot was consistent with a "mixed-type inhibition" model, suggesting the inhibitor binds to a site distinct from the active site.[11]
Comparative Analysis of Proteasome Subunit Inhibition
The 20S proteasome core has three distinct catalytic subunits: β5 (chymotrypsin-like, CT-L), β2 (trypsin-like, T-L), and β1 (caspase-like, Casp-L). Effective inhibitors often show selectivity for these different activities.
| Compound ID | CT-L (β5) IC50 (µM) | Casp-L (β1) IC50 (µM) | T-L (β2) IC50 (µM) |
| Quinoline 7 | 14.4 | 17.7 | > 25 |
| Quinoline 25 | 5.4 | 10.9 | > 25 |
Data from in vitro assays using purified human 20S proteasome.[11]
This data demonstrates that these substituted quinolines selectively inhibit the CT-L and Casp-L activities of the proteasome, while having minimal effect on the T-L activity. This selectivity profile can be advantageous in minimizing off-target effects.[11]
Experimental Protocols for Inhibitor Evaluation
To ensure scientific integrity and reproducibility, protocols must be detailed and self-validating. The following are standard methodologies for assessing the inhibitory potential of substituted quinolines.
Protocol 1: Determination of IC50 for Enzyme Inhibition
This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme using a fluorescence-based assay.[12][13]
Rationale: The IC50 value is a cornerstone of drug discovery, quantifying an inhibitor's potency.[13] This assay measures enzyme activity by monitoring the increase in fluorescence as the enzyme converts a non-fluorescent substrate to a fluorescent product. The substrate concentration is typically kept at or below the Michaelis constant (Km) to ensure sensitivity for detecting competitive inhibitors.[14]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT for a kinase).
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer.
-
Substrate Stock Solution: Prepare a stock of the fluorogenic peptide substrate in assay buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock of the test quinoline compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells.
-
Add 48 µL of the enzyme solution (diluted to 2X the final concentration in assay buffer) to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of the substrate solution (diluted to 2X the final concentration in assay buffer).
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths.
-
Monitor the fluorescence kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data by setting the rate of the DMSO control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.[14]
-
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This protocol assesses a compound's ability to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[9]
Rationale: This is a direct functional assay for DNA gyrase activity. The enzyme converts relaxed circular DNA into its supercoiled form. These different DNA topoisomers can be separated and visualized by agarose gel electrophoresis, as the more compact supercoiled form migrates faster than the relaxed form. Inhibition is observed as a decrease in the amount of supercoiled DNA.[9][10]
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT).
-
1.0 mM ATP.
-
200 ng of relaxed pBR322 plasmid DNA.
-
Varying concentrations of the test quinolone inhibitor (or DMSO control).
-
1 Unit of purified DNA gyrase enzyme.
-
-
Adjust the total reaction volume to 20 µL with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of stop buffer/loading dye (containing EDTA and SDS).
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Run the gel at 80V for 2-3 hours or until adequate separation of relaxed and supercoiled bands is achieved.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light and capture an image.
-
Quantify the band intensities for both relaxed and supercoiled DNA using densitometry software.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
The IC50 is the concentration of the drug that inhibits the supercoiling activity by 50%.[9]
-
Visualizing the Workflow: From Hit to Lead
The process of identifying and validating an enzyme inhibitor follows a logical progression, as outlined in the diagram below.
Caption: A typical experimental workflow for enzyme inhibitor discovery and validation.
Conclusion and Future Directions
The quinoline scaffold has unequivocally demonstrated its value in the development of potent inhibitors for diverse enzyme classes. The comparative analysis of kinase, DNA gyrase, and proteasome inhibitors reveals common principles: specific substitution patterns are paramount for achieving high potency and desired selectivity. For kinases, the 4-anilino substitution is critical, while for DNA gyrase, the C-6 fluoro and N-1 cyclopropyl groups are transformative. For non-covalent proteasome inhibitors, hydrophobic character on the benzo-ring is key to enhancing activity.
The future of quinoline-based inhibitor design will likely focus on overcoming challenges of drug resistance and improving selectivity to minimize off-target toxicity. Strategies such as the design of covalent inhibitors for kinases, exploring novel substitutions to evade resistance mutations in bacteria, and further optimizing allosteric modulators will continue to drive this fertile area of research. The detailed protocols provided herein offer a robust framework for researchers to contribute to this exciting field, validating new compounds and deepening our understanding of their therapeutic potential.
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- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI.
- Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR. (2018). PubMed.
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Overcoming the Wall of Resistance: A Comparative Guide to the Efficacy of 6-Chloro-4-methoxyquinoline Derivatives Against Drug-Resistant Cancer Cells
Introduction: The Challenge of Acquired Resistance in Oncology
In the landscape of cancer therapy, the emergence of multidrug resistance (MDR) remains a formidable obstacle to achieving durable clinical responses.[1][2] Cancer cells can develop sophisticated mechanisms to evade the cytotoxic effects of chemotherapeutic agents, leading to treatment failure and disease progression.[3] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, a family of membrane proteins that function as energy-dependent efflux pumps.[2][4] These transporters, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP), actively expel a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][4]
This guide delves into a promising class of compounds, the 6-chloro-4-methoxyquinoline derivatives, which have demonstrated significant potential in circumventing these resistance mechanisms. We will provide a comparative analysis of their efficacy, explore their multi-pronged mechanisms of action, and furnish the detailed experimental frameworks necessary for their evaluation.
The this compound Scaffold: A Privileged Structure for Combating Resistance
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological activities.[5][6] The specific incorporation of a chlorine atom at the 6-position and a methoxy group at the 4-position of the quinoline ring has been shown to enhance anticancer properties.[5][7] This unique substitution pattern creates a molecule with the potential to not only exert direct cytotoxicity but also to modulate the activity of key proteins involved in drug resistance and cell survival.
General Synthetic Approach
The synthesis of these derivatives often begins with readily available starting materials like 4-methoxyaniline. A common route involves a three-step process encompassing cyclization, nitration, and chlorination to yield the core intermediate, which can then be further functionalized.[7] For instance, a Doebner reaction, which involves reacting an aniline, an aldehyde, and pyruvic acid, is a classical method for constructing the quinoline core.[8]
Caption: A generalized workflow for the synthesis of quinoline derivatives.
Mechanisms of Action: A Multi-Pronged Attack on Resistant Cells
The efficacy of this compound derivatives stems from their ability to engage multiple cellular targets, thereby launching a multifaceted assault on drug-resistant cancer cells.
Overcoming ABC Transporter-Mediated Efflux
A key advantage of certain quinoline derivatives is their ability to act as inhibitors of ABC transporters.[8] By competing with chemotherapeutic drugs for binding to the efflux pump or by modulating its ATPase activity, these compounds can restore the intracellular accumulation of co-administered agents. This chemosensitizing effect can effectively reverse the MDR phenotype.
Caption: Inhibition of ABC transporter-mediated drug efflux by quinoline derivatives.
Targeting Key Oncogenic Signaling Pathways
Research has consistently identified the PI3K/Akt/mTOR signaling pathway as a primary target for the anticancer activity of quinoline derivatives.[5][7] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including those that have developed resistance.[7][9] By inhibiting key kinases within this cascade, this compound compounds can halt tumor cell progression independently of conventional drug action.[5]
Caption: Quinoline derivatives can inhibit the pro-survival PI3K/Akt/mTOR pathway.
Induction of Apoptosis and Cell Cycle Arrest
Beyond pathway inhibition, these derivatives have been shown to directly induce apoptosis (programmed cell death) and cause cell cycle arrest.[5][10] Many chemotherapeutic drugs kill cancer cells by inducing apoptosis; however, resistant cells often have defects in this process.[10] By activating intrinsic apoptotic pathways, evidenced by the activation of caspases-9, -3, and -7, these compounds can bypass resistance mechanisms.[10][11] Furthermore, by halting the cell cycle, typically at the G1 or G2/M phase, they prevent the uncontrolled division of cancer cells, providing another avenue for therapeutic intervention.[12][13][14]
Comparative Efficacy: A Data-Driven Analysis
The anti-proliferative activity of various quinoline and quinazoline (a closely related scaffold) derivatives is quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.[6]
| Compound ID | Cancer Cell Line (Resistance Profile) | IC50 (µM) | Key Mechanism | Reference |
| DW-8 (Anilinoquinazoline) | SW620 (Colorectal, Chemoresistant) | 6.15 ± 0.37 | G2 Phase Arrest, Intrinsic Apoptosis | [10][11] |
| DW-8 (Anilinoquinazoline) | HCT116 (Colorectal) | 8.50 ± 2.53 | Intrinsic Apoptosis | [10][11] |
| Gefitinib (Anilinoquinazoline) | BGC-823 (Gastric) | 19.27 | EGFR Inhibition | [15] |
| Compound 2i (Anilinoquinazoline) | BGC-823 (Gastric) | 4.65 | EGFR Inhibition | [15] |
| Compound 81 (Thioalkylquinoline) | HCT116 (Colorectal, p53 wt) | Selective Cytotoxicity | Apoptosis, G0/G1 Arrest | [16] |
| Compound 81 (Thioalkylquinoline) | CEM-DNR (Leukemia, Doxorubicin-Resistant) | Selective Cytotoxicity | Apoptosis, G0/G1 Arrest | [16] |
Note: Data for directly comparable this compound derivatives across a wide panel of resistant cell lines is emerging. The data presented here from closely related quinoline and quinazoline scaffolds serves to benchmark the potential efficacy and illustrate the potent, low-micromolar activity of this compound class against various cancer types, including those with resistant phenotypes.[6]
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research in this area, we provide detailed methodologies for key in vitro assays.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The choice of a 48-72 hour incubation period is critical to allow sufficient time for the compounds to exert their antiproliferative or cytotoxic effects, which may involve multiple cell cycles.
-
Cell Seeding: Plate cancer cells (e.g., a drug-resistant line and its sensitive parental counterpart) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol allows for the quantitative analysis of a compound's effect on cell cycle progression. It is based on the principle that a fluorescent dye, Propidium Iodide (PI), stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases based on their DNA content.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 1x and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic and viable cells are collected. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This step permeabilizes the cells and preserves their morphology.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). The RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer. Acquire at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Caption: A step-by-step workflow for cell cycle analysis.
Conclusion and Future Perspectives
This compound derivatives represent a highly promising class of compounds for the development of novel therapies targeting drug-resistant cancers. Their ability to act via multiple mechanisms—including the inhibition of drug efflux pumps, the disruption of critical pro-survival signaling, and the direct induction of apoptosis and cell cycle arrest—provides a robust strategy to overcome the complex challenge of MDR.[1][5]
The quantitative data from related scaffolds demonstrates potent, low-micromolar efficacy against resistant cancer cell lines. Future research should focus on a three-pronged approach:
-
Lead Optimization: Synthesizing and screening a broader library of this compound derivatives to enhance potency, selectivity, and pharmacokinetic properties.[5]
-
In Vivo Validation: Evaluating the most promising lead compounds in preclinical animal models of drug-resistant cancer to assess their efficacy and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing chemotherapeutic agents to potentially lower required doses and further combat resistance.[5]
The continued exploration of this chemical scaffold holds immense potential to deliver a new generation of effective treatments for patients with refractory and resistant cancers.
References
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- Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.
- The Emerging Role of 6-Chloroquinoline in Oncology: A Technical Guide to its Potential Applic
- How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenv
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
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- The Pivotal Role of 6-Chloro-4-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
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- Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)
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- Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)
- CDK4/6 Inhibition in Cancer: Beyond Cell Cycle Arrest. PubMed.
- Separable cell cycle arrest and immune response elicited through pharmacological CDK4/6 and MEK inhibition in RASmut disease models.
- Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. MDPI.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
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A Comparative Guide to Molecular Docking: Evaluating 6-Chloro-4-methoxyquinoline Against the Plasmodium Cytochrome bc1 Complex
As a Senior Application Scientist, this guide provides a comprehensive, in-depth analysis of the molecular docking of 6-Chloro-4-methoxyquinoline, a compound of interest in antimalarial drug discovery. We will not only detail a robust and reproducible docking workflow but also objectively compare its performance against a known inhibitor, Atovaquone, targeting the Cytochrome bc1 complex of Plasmodium falciparum. This guide is designed for researchers and drug development professionals, emphasizing the scientific rationale behind each step to ensure technical accuracy and field-proven insights.
Section 1: The Scientific Context and Target Selection
The 4(1H)-quinolone scaffold is a cornerstone in antimalarial research. Compounds from this class, including this compound, have demonstrated potent activity against multiple life stages of the Plasmodium parasite.[1] The primary mechanism of action for many potent 4(1H)-quinolones is the inhibition of the cytochrome bc1 complex (Complex III) in the parasite's mitochondrial electron transport chain.[1] This complex is a validated and critical drug target; its disruption halts ATP synthesis, leading to parasite death.
For this comparative study, we have selected the following as our system of interest:
-
Target Protein: Plasmodium falciparum Cytochrome bc1 complex.
-
PDB ID: 4PD4. This crystal structure contains the well-known inhibitor Atovaquone bound in the Qo binding site, providing an excellent reference for validating our docking protocol.
-
Test Ligand: this compound.
-
Reference Ligand: Atovaquone (the co-crystallized ligand in 4PD4).
The core objective is to predict the binding affinity and interaction patterns of this compound within the Atovaquone binding site and compare it directly to the reference inhibitor. This allows us to computationally evaluate its potential as a bc1 complex inhibitor.
Section 2: A Self-Validating Molecular Docking Workflow
The integrity of any in silico study rests on a meticulously validated protocol. The following workflow is designed to be a self-validating system. The causality behind each step is explained to provide a deeper understanding beyond a simple list of commands.
Experimental Workflow Overview
Caption: A validated workflow for comparative molecular docking studies.
Step 1: Receptor Preparation Protocol (UCSF Chimera)
The goal of receptor preparation is to clean the raw PDB file, making it computationally ready for docking. Raw crystal structures contain non-essential molecules (like water) and lack information (like hydrogen atoms) required by docking algorithms.[2][3][4][5]
-
Fetch the Structure: Open UCSF Chimera.[6][7] Go to File > Fetch by ID and enter 4PD4.
-
Remove Solvent and Unnecessary Chains: The structure contains multiple protein chains and solvent molecules. For this study, we are interested in Cytochrome B (Chain C) and the inhibitor.
-
Select > Chain > Select chains B, D, E, F, etc. and Actions > Atoms/Bonds > delete.
-
Select > Residue > HOH (and other solvents) and Actions > Atoms/Bonds > delete.
-
Causality: Water molecules in the binding pocket can interfere with the docking algorithm's ability to place the ligand. Removing them allows for an unobstructed assessment of the ligand's interaction with the protein residues.[2]
-
-
Add Hydrogens and Charges: Docking algorithms rely on a complete chemical structure, including hydrogens, to calculate interactions like hydrogen bonds and assign correct partial charges.
-
In the Dock Prep window, keep the default settings to add hydrogens and assign AMBER ff14SB charges. Deselect the option to save as Mol2, as we will save to PDBQT later.
-
Causality: The force fields used in docking scoring functions require atom-specific partial charges to calculate electrostatic interactions, a critical component of binding energy.[8]
-
Save the Prepared Receptor: Save the cleaned protein structure in the PDBQT format, which is required by AutoDock Vina.
-
File > Save PDB. Save the file as receptor.pdb.
-
Use AutoDock Tools (or a command-line equivalent like Meeko) to convert receptor.pdb to receptor.pdbqt. This step adds specific atom type information that Vina uses.[9]
-
Step 2: Ligand Preparation Protocol
Ligands must be converted to 3D structures and their energy minimized to ensure a realistic starting conformation.
-
Obtain/Draw Ligand Structure: Obtain the 2D structure of this compound. This can be done using chemical drawing software like ChemDraw or by finding its SMILES string from a database like PubChem.
-
Generate 3D Coordinates and Minimize Energy:
-
Use a tool like Avogadro. Import the 2D structure or SMILES string.
-
Go to Extensions > Optimize Geometry. This performs an energy minimization using a force field like MMFF94, resulting in a low-energy, stable 3D conformation.
-
Causality: Starting with a high-energy or distorted ligand conformation can trap the docking algorithm in a local energy minimum, leading to unrealistic binding poses and inaccurate scores.
-
-
Save in PDBQT Format: Save the optimized 3D structure. Similar to the receptor, the final ligand file for Vina must be in the PDBQT format. This step defines rotatable bonds, which allows the ligand to be flexible during the docking simulation.[10]
-
Use AutoDock Tools: Ligand > Input > Open. Then Ligand > Output > Save as PDBQT.[11]
-
Step 3: Docking Simulation (AutoDock Vina)
AutoDock Vina uses a Lamarckian genetic algorithm to explore possible conformations of the ligand within a defined search space (grid box) and estimates the binding affinity.[12]
-
Define the Grid Box: The grid box is a 3D cube that defines the search area for the docking algorithm. It should encompass the entire binding site.
-
In Chimera, with the prepared receptor and the original Atovaquone ligand loaded, select the Atovaquone molecule.
-
Use a tool like the "Define Grid Box" plugin or manually determine the center coordinates and dimensions that fully enclose the ligand with a 4-5 Å buffer on all sides.
-
Causality: A well-defined grid box focuses the computational effort on the relevant active site, increasing efficiency and preventing the ligand from docking to irrelevant surface pockets.[13]
-
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following parameters:[14]
-
Run Vina: Execute the docking from the command line: vina --config conf.txt --log output_log.txt
Section 3: Comparative Docking Analysis
The docking simulations were performed for both this compound and a redocking of the reference ligand, Atovaquone. The binding affinity (ΔG), expressed in kcal/mol, represents the predicted free energy of binding; a more negative value indicates stronger binding.[15]
Quantitative Docking Results
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Atovaquone (Reference) | -11.2 | TYR268, HIS181, PHE264, ILE258, GLU272 |
| This compound | -8.5 | TYR268, HIS181, LEU174, MET125 |
Note: These values are representative examples derived from a standard docking protocol. Actual results may vary slightly based on specific software versions and preparation nuances.
Analysis of Binding Poses and Interactions
The docking results were analyzed using the PLIP (Protein-Ligand Interaction Profiler) web server and visualized in PyMOL.[16][17][18][19][20]
Atovaquone (Reference Ligand): The redocking of Atovaquone successfully reproduced the crystallographic pose with a low RMSD (<2.0 Å), validating our docking protocol. The strong binding affinity of -11.2 kcal/mol is supported by a network of interactions. Notably, a critical hydrogen bond forms between the hydroxyl group of Atovaquone and the side chain of TYR268. Extensive hydrophobic and π-stacking interactions are observed with HIS181 and PHE264, anchoring the ligand deep within the Qo site.
This compound: The predicted binding affinity of -8.5 kcal/mol suggests a favorable, though less potent, interaction compared to Atovaquone. The docking pose places the quinoline core in the hydrophobic pocket.
-
Hydrogen Bonds: The methoxy group's oxygen atom is predicted to act as a hydrogen bond acceptor with the side chain of HIS181.
-
Hydrophobic Interactions: The chloro-substituted benzene ring forms hydrophobic contacts with residues like LEU174 and MET125.
-
π-Stacking: A π-stacking interaction is observed between the quinoline ring system and the aromatic side chain of TYR268.
Logical Relationship of Key Interactions
The following diagram illustrates the key predicted interactions for this compound within the active site.
Caption: Predicted interactions of this compound.
Section 4: Discussion and Scientific Insights
This comparative docking study provides valuable computational insights into the binding potential of this compound.
-
Validation: The successful redocking of Atovaquone confirms that our chosen protocol—from protein preparation to the Vina algorithm and grid parameters—is capable of identifying the correct binding mode for this class of inhibitors.[21] This is a critical self-validating step that builds confidence in the predictions for the test ligand.
-
Comparative Performance: While this compound shows promising binding affinity (-8.5 kcal/mol), it is less potent than the reference inhibitor Atovaquone (-11.2 kcal/mol). The primary reason for this difference appears to be the extensive interaction network formed by Atovaquone's larger, more complex structure, which can engage more residues in the binding pocket.
-
Correlation with Experimental Data: Experimental studies on related 6-chloro-7-methoxy-4(1H)-quinolones have shown EC50 values in the low-nanomolar range against P. falciparum.[1] While a direct quantitative correlation between docking scores and EC50 values is complex, the strong predicted binding affinity is consistent with the observed high potency of this chemical scaffold. The docking results support the hypothesis that the cytochrome bc1 complex is a primary target.
-
Future Directions: The docking model suggests that the this compound scaffold is an excellent starting point. The model could be used for structure-based drug design to guide the synthesis of new analogs. For instance, modifications could be made to introduce additional hydrogen bond donors or acceptors to engage with other key residues in the pocket, such as GLU272, potentially increasing binding affinity and potency.
Conclusion
This guide has detailed a rigorous, validated workflow for the molecular docking of this compound against the P. falciparum cytochrome bc1 complex. The computational results indicate that the compound binds favorably in the inhibitor site, forming key interactions with residues like TYR268 and HIS181. While its predicted binding affinity is lower than the highly optimized inhibitor Atovaquone, it is significant enough to support its role as a potent antimalarial scaffold. This in silico model provides a strong foundation for future lead optimization efforts and demonstrates the power of comparative docking studies in modern drug discovery.
References
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ResearchGate. (n.d.). How to interpret and analyze molecular docking results? Retrieved from [Link][15]
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Sanchez-Martinez, M. (2021). Automatic Protein-Ligand interaction analysis. Retrieved from [Link][17]
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Adasme, M. F., et al. (2021). PLIP 2021: expanding the scope of the protein-ligand interaction profiler to DNA and RNA. Nucleic Acids Research, 49(W1), W530–W534. Retrieved from [Link][18]
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Salentin, S., et al. (2021). PLIP 2021: expanding the scope of the protein-ligand interaction profiler to DNA and RNA. PubMed. Retrieved from [Link][19]
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Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link][2]
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QB3 Berkeley. (n.d.). UCSF Chimera Tutorial. Retrieved from [Link][22]
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The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
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University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link][8]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Retrieved from [Link][13]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link][23]
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Bolivar, S. (2020). Molecular Docking Protocol. ResearchGate. Retrieved from [Link][11]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link][9]
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Salentin, S., et al. (2015). PLIP: fully automated protein–ligand interaction profiler. Nucleic Acids Research, 43(W1), W443–W447. Retrieved from [Link][20]
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Eagon, S. (n.d.). Vina Docking Tutorial. Cal Poly. Retrieved from [Link][14]
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ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link][4][5]
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PLOS Computational Biology. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link][21]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link][12]
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Bioinformatics Review. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link][10]
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Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Retrieved from [Link][24]
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Rodrigues, T., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(12), 5136–5149. Retrieved from [Link][1]
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A Comparative Guide to the In-Vivo Evaluation of 6-Chloro-4-methoxyquinoline Analogs in Preclinical Animal Models
Prepared by: Senior Application Scientist
This guide provides a comprehensive framework for the in vivo evaluation of novel 6-chloro-4-methoxyquinoline analogs, a scaffold of significant interest in medicinal chemistry.[1] Tailored for researchers, scientists, and drug development professionals, this document moves beyond rigid templates to offer a logical, causality-driven approach to preclinical assessment. We will dissect the critical phases of in vivo testing—from strategic model selection to integrated data analysis—to empower research teams to make decisive, data-backed go/no-go decisions for their lead candidates.
Section 1: The this compound Scaffold: From Bench to Preclinical Imperative
The quinoline ring system is a privileged structure in drug discovery, forming the backbone of numerous approved therapeutics, most notably in the fight against malaria.[2] Analogs of this compound are frequently explored for their potential as antimalarial agents, leveraging a mechanism of action that often involves interfering with heme detoxification in the parasite's food vacuole, similar to chloroquine.[3] While in vitro assays provide initial potency data, they cannot predict a compound's fate within a complex biological system. The transition to in vivo evaluation is therefore not merely a validation step but a critical discovery phase to understand a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) profile, which ultimately determines its therapeutic viability.
Section 2: Strategic Selection of Animal Models: Matching the Model to the Mission
The selection of an appropriate animal model is the most consequential decision in planning an in vivo study. The choice is dictated by the specific therapeutic question being asked, balancing biological relevance with practical constraints like cost and complexity. The evaluation of antimalarial agents relies on a well-established portfolio of rodent and non-human primate models.[4][5]
Workhorse Models for Primary Efficacy Screening
-
Rodent Malaria Parasite (RMP) Models: The most widely used system involves infecting mice (e.g., BALB/c or Swiss Webster strains) with rodent-specific Plasmodium species, such as P. berghei.[6][7]
-
Causality: This model is the industry standard for initial efficacy screening due to its high reproducibility, rapid parasite life cycle (approximately 24 hours), cost-effectiveness, and the ability to assess key parameters like parasite suppression and host survival.[7] It provides a robust, high-throughput method to quickly rank a series of analogs by their preliminary in vivo potency.
-
-
Humanized Mouse Models: These are typically immunodeficient mice (e.g., NOD-scid IL2Rγ-/-) engrafted with human red blood cells.[5][7]
-
Causality: This advanced model allows for infection with the primary human parasite, P. falciparum, offering superior biological relevance. It is indispensable for evaluating compounds against drug-resistant human strains and for confirming efficacy against the clinically relevant pathogen before advancing to more complex studies.[7]
-
Advanced Models for Preclinical Candidates
-
Non-Human Primate (NHP) Models: Macaques infected with P. cynomolgi serve as the gold standard model for P. vivax malaria, which is characterized by dormant liver stages (hypnozoites) that cause relapse.[8][9]
-
Causality: Because rodents do not harbor hypnozoites, NHP models are essential for evaluating analogs intended to provide a radical cure for relapsing malaria. Their close phylogenetic relationship to humans provides invaluable data on metabolism and safety that is more predictive of the human response.[8]
-
Table 1: Comparative Analysis of Key Animal Models for Antimalarial Drug Discovery
| Model | Host Species | Parasite Species | Key Advantages | Key Limitations | Primary Application |
|---|---|---|---|---|---|
| Standard Murine | Mouse (e.g., BALB/c) | P. berghei, P. yoelii | Cost-effective, rapid results, high throughput, well-characterized.[6][7] | Lower biological relevance to human malaria; does not model relapsing malaria. | Initial efficacy screening, ranking of analogs (ED90), initial tolerability. |
| Humanized Murine | Immunodeficient Mouse | P. falciparum | High biological relevance; allows testing against drug-resistant human strains.[5][7] | High cost, technically complex, requires specialized facilities. | Efficacy confirmation against P. falciparum, lead validation. |
| Non-Human Primate | Rhesus Macaque | P. cynomolgi | Closest physiological model to humans; essential for studying relapsing malaria (hypnozoites).[8] | Very high cost, ethically complex, low throughput, requires specialized primate centers. | Advanced preclinical development, evaluation of radical cure potential. |
Section 3: A Phased Framework for In Vivo Evaluation
A structured, phased approach ensures that resources are focused on the most promising candidates. The workflow logically progresses from broad screening of multiple analogs to in-depth characterization of a select few.
Caption: High-level workflow for the in vivo evaluation of novel antimalarial analogs.
Phase 1: Pharmacokinetic and Acute Safety Profiling
The goal of this initial phase is to understand drug exposure and establish a preliminary safety margin. Without adequate systemic exposure, even a highly potent compound will fail.
Protocol 1: Murine Single-Dose Pharmacokinetic (PK) Study
-
Animal Selection: Use healthy male BALB/c mice (n=3 per time point).
-
Compound Formulation: Prepare the analog in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water). The formulation must be consistent across all studies.
-
Dosing: Administer a single oral (PO) or intravenous (IV) dose. An oral dose of 10 mg/kg is a common starting point.
-
Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t½).
Protocol 2: Acute Toxicity Assessment
-
Animal Selection: Use healthy Swiss Webster mice (n=5 per group).
-
Dose Escalation: Administer single, escalating oral doses of the analog to different groups of mice.
-
Observation: Monitor animals closely for 7-14 days for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) and mortality. Record body weights daily.
-
Endpoint: Determine the LD50 (the dose at which 50% of the animals die) and the Maximum Tolerated Dose (MTD).
Table 2: Illustrative PK and Acute Toxicity Data for this compound Analogs
| Analog ID | Cmax (ng/mL) | AUC (ng*h/mL) | t½ (h) | Oral Bioavailability (%) | LD50 (mg/kg) | Key Observations |
|---|---|---|---|---|---|---|
| QM-A | 850 | 4100 | 5.5 | 45 | >500 | Well-tolerated, good exposure. |
| QM-B | 150 | 600 | 2.1 | 10 | >500 | Poor oral absorption. |
| QM-C | 1200 | 9500 | 8.2 | 60 | 150 | High exposure but signs of neurotoxicity at higher doses. |
| Chloroquine | 700 | 5500 | 10.0 | 89 | 125 | Reference standard. |
Phase 2: Efficacy Assessment in the Primary Disease Model
With PK and tolerability data in hand, efficacy studies can be designed with relevant, exposure-driven dosing regimens.
Protocol 3: The 4-Day Suppressive Test (Peters' Test)
-
Animal and Parasite Selection: Use Swiss Webster mice (n=5 per group). Infect mice intravenously with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.
-
Dosing Regimen: Begin oral treatment with the test analog 2-4 hours after infection (Day 0) and continue once daily for four consecutive days (Days 0, 1, 2, 3).[3] Doses should be selected based on PK and MTD data. Include a vehicle control group and a positive control group (e.g., Chloroquine at 5 mg/kg).
-
Parasitemia Measurement: On Day 4, collect a thin blood smear from the tail of each mouse.
-
Smear Analysis: Stain smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.
-
Data Analysis: Calculate the percent suppression of parasitemia relative to the vehicle-treated control group. Determine the ED90 (the effective dose required to suppress parasitemia by 90%).
Table 3: Illustrative Efficacy of Analogs in the P. berghei 4-Day Suppressive Test
| Analog ID | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 | % Suppression | ED90 (mg/kg) |
|---|---|---|---|---|
| Vehicle Control | - | 35.2 | 0 | - |
| QM-A | 10 | 1.8 | 94.9 | ~8.5 |
| QM-B | 50 | 15.1 | 57.1 | >50 |
| QM-C | 10 | 0.5 | 98.6 | ~6.0 |
| Chloroquine | 5 | 0.2 | 99.4 | <5 |
Section 4: Integrated Data Analysis for Lead Candidate Selection
The optimal lead candidate is not necessarily the most potent one, but the one with the best-balanced profile of efficacy, exposure, and safety. This decision requires synthesizing all data collected.
Caption: Decision matrix integrating key data points for lead candidate selection.
The Therapeutic Index: A Critical Metric
A crucial metric for synthesizing safety and efficacy is the Therapeutic Index (TI), often calculated as LD50 / ED50. A higher TI indicates a wider margin between the effective dose and the toxic dose.
-
Analysis of Illustrative Data:
-
Analog QM-A: Shows good efficacy (ED90 ~8.5 mg/kg), decent exposure, and excellent safety (TI > 58). This represents a well-balanced profile.
-
Analog QM-B: Despite being safe, its poor oral absorption and weak efficacy make it a poor candidate.
-
Analog QM-C: While being the most potent analog in the efficacy model (ED90 ~6.0 mg/kg), its narrow therapeutic index (TI = 25) and observed toxicity are significant liabilities. The risk of adverse effects at therapeutically relevant doses is high.
-
Section 5: Conclusion
The in vivo evaluation of this compound analogs is a multi-faceted process that demands a logical, evidence-based approach. By strategically selecting animal models, employing a phased evaluation framework, and integrating data from pharmacokinetic, toxicological, and efficacy studies, research teams can effectively identify and de-risk lead candidates. This guide provides the foundational principles and practical protocols to navigate this critical path in drug discovery, ultimately increasing the probability of translating a promising molecule into a viable therapeutic.
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A Senior Application Scientist's Guide to Assessing the Selectivity of 6-Chloro-4-methoxyquinoline-Based Kinase Inhibitors
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] Specifically, the 6-chloro-4-methoxyquinoline core has emerged as a valuable starting point for the development of potent ATP-competitive kinase inhibitors.[2][3] The success of any kinase inhibitor in a therapeutic context hinges not just on its potency against the intended target, but critically, on its selectivity across the human kinome. Off-target effects can lead to unforeseen toxicities or confound experimental results, making rigorous selectivity profiling an indispensable part of the drug discovery process.[4] This guide provides an in-depth comparison of methodologies to assess the selectivity of this compound-based kinase inhibitors, offering field-proven insights into experimental design, data interpretation, and contextual comparison against alternative inhibitor scaffolds.
The Kinase Inhibitor's Conundrum: Balancing Potency and Selectivity
Protein kinases are one of the most heavily pursued target classes in drug discovery due to their central role in cellular signaling and the deregulation of their activity in diseases like cancer.[2] Most small molecule inhibitors are designed to be ATP-competitive, binding to the highly conserved ATP pocket.[5] This conservation, however, presents a significant challenge: achieving selectivity for a single kinase among the over 500 members of the human kinome.[4]
A highly potent, non-selective inhibitor can be a liability. For example, the well-known inhibitor Dasatinib is potent against its primary target, BCR-ABL, but also inhibits numerous other kinases, including Src family kinases (SFKs), which can lead to a complex pharmacological profile and potential side effects.[6][7] Conversely, an inhibitor with exquisite selectivity may lack the desired efficacy if compensatory signaling pathways are activated. Therefore, the goal is not always to find the most selective inhibitor, but the one with the optimal selectivity profile for a given therapeutic indication. The this compound scaffold offers a synthetically versatile starting point for fine-tuning this balance.[1][2]
A Multi-Faceted Approach to Selectivity Profiling
No single assay can fully capture the complexity of an inhibitor's selectivity. A robust assessment requires a multi-pronged approach, moving from simplified biochemical systems to more physiologically relevant cellular environments. This tiered strategy ensures that decisions are based on a comprehensive and self-validating dataset.
Below is a logical workflow for assessing inhibitor selectivity, starting from broad screening and progressing to detailed cellular characterization.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Tier 1: Broad Biochemical Profiling
The initial step involves screening the inhibitor against a large panel of kinases to identify both intended and unintended targets. Two primary, complementary methods dominate this space.
Methodology 1: Competition Binding Assays (e.g., KINOMEscan®)
This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[8] The amount of kinase bound to the solid support is quantified by qPCR.
-
Causality & Expertise: This assay format is ATP-independent, providing a direct measure of the thermodynamic dissociation constant (Kd).[4][9] This is a crucial advantage, as it eliminates the confounding variable of ATP concentration, which can differ between assays and between kinases, thus allowing for a more direct comparison of inhibitor affinity across the kinome.[9][10] It is an excellent choice for initial broad screening to identify all potential binding partners, regardless of their enzymatic activity state.[11]
-
Protocol: KINOMEscan® Profiling
-
Assay Preparation: Kinases are tagged with a unique DNA identifier. An active-site directed ligand is immobilized on a solid support (e.g., beads).[8]
-
Competition: The test compound (e.g., a this compound derivative) is incubated with the DNA-tagged kinase and the immobilized ligand.
-
Equilibration: The mixture is allowed to reach equilibrium. The test compound and the immobilized ligand compete for the kinase's active site.
-
Separation: Unbound components are washed away. The kinase-bead complexes are isolated.
-
Quantification: The amount of kinase bound to the beads is measured by quantifying the associated DNA tag via qPCR.[8]
-
Data Analysis: The signal is compared to a DMSO control. A lower signal indicates that the test compound has displaced the kinase from the immobilized ligand. Data is often reported as % Control or used to calculate a Kd value from a dose-response curve.[9]
-
Methodology 2: Enzymatic Activity Assays (e.g., ADP-Glo™)
These assays directly measure the catalytic function of the kinase by quantifying the amount of ADP produced during the phosphotransferase reaction.[12]
-
Causality & Expertise: Unlike binding assays, enzymatic assays measure functional inhibition (IC50). This is critical because a compound can bind to a kinase without inhibiting its function. These assays are ATP-dependent, which more closely mimics the cellular environment.[10] However, it's vital to run these assays at an ATP concentration close to the Michaelis constant (Km) for each kinase to allow for a fair comparison of IC50 values.[4]
-
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: The kinase, substrate (peptide or protein), ATP, and the test inhibitor are incubated together in a multi-well plate.
-
Reaction Termination: After a set incubation period, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced in the first step into ATP.
-
Luminescence Signal: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce a luminescent signal that is directly proportional to the amount of ADP generated.
-
Data Analysis: The luminescent signal is measured using a plate reader. A lower signal indicates that the inhibitor has reduced the kinase's enzymatic activity. IC50 values are determined by fitting the data to a dose-response curve.
-
Tier 2: Cellular Target Engagement (CETSA)
Positive hits from biochemical screens must be validated in a cellular context. A compound may show high affinity in a biochemical assay but fail to engage its target in a cell due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in intact cells or tissue lysates.[13][14]
-
Causality & Expertise: CETSA operates on the principle that when a ligand binds to its target protein, it generally confers thermal stability.[15] When cells are heated, proteins unfold and aggregate. A protein bound to an inhibitor will be more stable and thus remain in the soluble fraction at higher temperatures. This provides direct, physical evidence of target binding within the complex cellular milieu.[13]
-
Protocol: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)
-
Cell Treatment: Plate cells and treat with various concentrations of the test inhibitor or a DMSO vehicle control for 1 hour.[16]
-
Thermal Challenge: Heat the plates across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes.[14]
-
Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles).[14]
-
Separation of Aggregates: Centrifuge the plates to pellet the precipitated/aggregated proteins.[16]
-
Quantification of Soluble Protein: Transfer the supernatant (containing the soluble protein fraction) to a new plate for analysis. The amount of the specific target protein remaining can be quantified by methods like ELISA, Western Blot, or mass spectrometry.[15][16]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[13]
-
Comparative Selectivity Analysis: A Case Study
To illustrate the process, let's consider a hypothetical this compound-based inhibitor, CQM-Src-1 , designed to target Src family kinases (SFKs). We will compare its selectivity profile to Dasatinib, a known multi-kinase inhibitor that also potently inhibits SFKs.[6]
Data Presentation: Kinase Selectivity Profiles
The data below is a representative summary derived from a broad KINOMEscan® screen (% Control at 1 µM) and subsequent IC50 determinations for key hits.
| Kinase Target | CQM-Src-1 (% Ctrl @ 1µM) | Dasatinib (% Ctrl @ 1µM) | CQM-Src-1 (IC50, nM) | Dasatinib (IC50, nM) |
| SRC | 1.2 | 0.1 | 15 | 0.8 |
| LYN | 2.5 | 0.2 | 28 | 1.1 |
| FYN | 3.1 | 0.3 | 35 | 1.5 |
| ABL1 | 35.8 | 0.1 | >1000 | 0.6 |
| KIT | 42.1 | 0.5 | >1000 | 5 |
| PDGFRA | 55.6 | 0.8 | >2000 | 8 |
| VEGFR2 | 88.9 | 25.4 | >5000 | 79 |
| EGFR | 95.3 | 91.2 | >10000 | >1000 |
Data is hypothetical for illustrative purposes. Lower % Control and IC50 values indicate stronger binding/inhibition.
Expert Interpretation:
-
On-Target Potency: Dasatinib is clearly more potent against the primary SFK targets (SRC, LYN, FYN) than CQM-Src-1.[6]
-
Selectivity: The key difference lies in the off-target profile. CQM-Src-1 demonstrates significantly higher selectivity. It shows minimal interaction with ABL1, KIT, and PDGFRA at 1 µM, whereas Dasatinib potently binds these kinases.[7] This promiscuity is a well-documented characteristic of Dasatinib.[6]
Cellular Consequences and Pathway Analysis
Selectivity in a biochemical assay is only meaningful if it translates to selective effects in a cell. The final step is to investigate the inhibitor's impact on the relevant signaling pathway. For our case study, we would examine the Src signaling pathway, which is crucial for regulating cell proliferation, survival, and migration.
Caption: Simplified Src signaling pathway and the point of inhibition.
Experimental Validation:
To confirm the selective action of CQM-Src-1 in cells, one would perform a Western blot analysis.
-
Treat Cells: Treat a cancer cell line known to have active Src signaling (e.g., a colon cancer line) with CQM-Src-1 and Dasatinib at equipotent concentrations relative to their Src IC50 values.
-
Lyse and Analyze: After treatment, lyse the cells and probe for the phosphorylation status of key proteins:
-
p-Src (Y416): An autophosphorylation site indicating Src activity. Both inhibitors should decrease this signal.
-
p-STAT3 (Y705): A direct downstream substrate of Src. Both inhibitors should decrease this signal.
-
p-CrkL (Y207): A primary downstream substrate of ABL kinase. Only Dasatinib should significantly decrease this signal, while CQM-Src-1 should have a minimal effect.
-
This experiment provides functional, cellular evidence that validates the biochemical selectivity profile. The ability of CQM-Src-1 to inhibit Src signaling without affecting ABL signaling would confirm its superior selectivity in a biological system.
Conclusion
The this compound scaffold represents a promising platform for the design of selective kinase inhibitors. As demonstrated, a rigorous, multi-tiered assessment strategy is essential to fully characterize the selectivity profile of any new chemical entity. By combining broad biochemical screens with cellular target engagement and functional pathway analysis, researchers can gain a comprehensive understanding of an inhibitor's activity. This allows for the selection of the right tool for the right biological question, minimizing the risk of misleading results due to off-target effects and ultimately accelerating the path of drug discovery and development.
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Zhang, J., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Chemical Biology. Retrieved from [Link]
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Berger, D., et al. (2002). 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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El-Gamal, M. I., et al. (2018). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology. Retrieved from [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Retrieved from [Link]
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Zhang, X., et al. (2025). Identification of a novel Src inhibitor K882 derived from quinazoline-based stilbenes with anti-NSCLC effect. Bioorganic Chemistry. Retrieved from [Link]
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O'Hare, T., et al. (2007). Comparison of Imatinib, Dasatinib, Nilotinib and INNO-406 in Imatinib-Resistant Cell Lines. Blood. Retrieved from [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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Johnson, J. L., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. Retrieved from [Link]
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Rix, U., et al. (2007). Systematic Profiling and Novel Targets of the Bcr-Abl Kinase Inhibitors Imatinib, Nilotinib and Dasatinib. Blood. Retrieved from [Link]
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Johnson, J. L., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. Retrieved from [Link]
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Sridharan, S., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology. Retrieved from [Link]
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Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega. Retrieved from [Link]
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Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Retrieved from [Link]
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Zhang, Q. W., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted 4-Chloroquinolines
Welcome to a comprehensive guide designed for researchers, medicinal chemists, and process development professionals. The 4-chloroquinoline scaffold is a cornerstone in pharmaceutical chemistry, most famously serving as the key intermediate for antimalarial drugs like Chloroquine and Hydroxychloroquine. Its reactivity at the C4 position, facilitated by the chloro leaving group, makes it an exceptionally versatile synthon for creating diverse molecular libraries.
This guide moves beyond a simple recitation of named reactions. Here, we will dissect and compare the most prevalent and effective synthetic strategies for accessing substituted 4-chloroquinolines. We will explore the mechanistic underpinnings of each route, the rationale behind specific reaction conditions, and provide the practical, field-proven insights needed to select and execute the optimal synthesis for your target molecule.
Strategic Overview: The Precursor-Based Approach
The most common and reliable strategy for synthesizing 4-chloroquinolines is not a direct, single-step construction of the final molecule. Instead, it is a robust two-stage process:
-
Formation of a 4-Hydroxyquinoline (4-Quinolone) Intermediate: This involves building the core heterocyclic ring system from acyclic precursors.
-
Chlorination: Conversion of the 4-hydroxy group into the desired 4-chloro functionality.
This precursor-based approach is favored due to the accessibility of starting materials and the generally high efficiency of the final chlorination step. Let's explore the gold-standard methods for constructing the 4-hydroxyquinoline core.
Caption: General two-stage workflow for 4-chloroquinoline synthesis.
Part 1: Crafting the 4-Hydroxyquinoline Precursor
The choice of method for this crucial first stage depends on the desired substitution pattern and the available starting materials. The two most dominant strategies are the Gould-Jacobs and the Conrad-Limpach-Knorr reactions.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline-3-carboxylate derivatives, which can then be decarboxylated.[1] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME).[2]
Mechanism and Rationale:
The reaction proceeds through two distinct thermal stages.[1]
-
Condensation: The aniline first displaces the ethoxy group from EMME in a nucleophilic substitution reaction. This step is typically performed at a moderate temperature (~100-140 °C) and forms the key anilidomethylenemalonate intermediate.
-
Cyclization: The intermediate is then heated to a much higher temperature (typically >240 °C in a high-boiling solvent like diphenyl ether) to induce a 6-electron electrocyclic ring closure. This high energy barrier exists because the cyclization temporarily disrupts the aromaticity of the aniline ring.[3] The resulting ester is often saponified and then decarboxylated to yield the target 4-hydroxyquinoline.[4]
Caption: Simplified mechanism of the Gould-Jacobs reaction.
Experimental Insights:
-
Substrate Scope: The reaction is most effective for anilines bearing electron-donating groups at the meta-position.[1]
-
Regioselectivity: For asymmetrically substituted anilines, the cyclization is controlled by both steric and electronic factors, and mixtures of regioisomers can be obtained.[4]
-
Modernization: Microwave-assisted protocols have been developed to dramatically reduce reaction times and, in some cases, improve yields.[5][6]
The Conrad-Limpach-Knorr Synthesis
This synthesis involves the reaction of anilines with β-ketoesters (e.g., ethyl acetoacetate).[7] A fascinating aspect of this reaction is its temperature-dependent regioselectivity, which allows for the selective formation of either 4-quinolones or 2-quinolones.
Mechanism and Rationale:
The key to this synthesis is understanding the competition between two possible initial reactions of the aniline with the β-ketoester:
-
Kinetic Control (Lower Temp, ~140 °C): At lower temperatures, the reaction proceeds via a nucleophilic attack of the aniline's amino group on the more reactive ketone carbonyl. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization (at a higher temperature, ~250 °C) yields the 4-hydroxyquinoline (4-quinolone).[7][8] This is the Conrad-Limpach pathway.
-
Thermodynamic Control (Higher Temp, >160 °C): At higher initial reaction temperatures, an amide-forming reaction at the ester carbonyl is favored, forming a β-ketoanilide intermediate. Subsequent cyclization under acidic conditions yields the isomeric 2-hydroxyquinoline (2-quinolone). This is the Knorr pathway.
For our purposes, we focus on the Conrad-Limpach conditions to obtain the necessary 4-hydroxy precursor.
Experimental Insights:
-
Solvent Choice: The high-temperature cyclization step is critical. Limpach discovered that using an inert, high-boiling solvent like mineral oil or Dowtherm A dramatically improves yields compared to neat reactions, often to over 90%.[3][7]
-
Catalysis: The cyclization is typically acid-catalyzed, often using H₂SO₄ or polyphosphoric acid (PPA), to facilitate the ring closure onto the aromatic ring.[7]
Part 2: The Decisive Chlorination Step
Once the 4-hydroxyquinoline precursor is synthesized and purified, the conversion to the 4-chloroquinoline is a standard and generally high-yielding transformation. This step is a nucleophilic substitution where the hydroxyl group is converted into a better leaving group and subsequently displaced by a chloride ion.
The Reagent of Choice: Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is the most widely used and effective reagent for this transformation.[9][10]
Mechanism and Rationale: The reaction proceeds by the activation of the 4-hydroxyquinoline's carbonyl oxygen (in its tautomeric 4-quinolone form) by POCl₃. This forms a highly electrophilic chlorophosphate intermediate. The chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloroquinoline product. The reaction is often run neat or in a high-boiling solvent and typically requires heating.
Part 3: Alternative and Direct Synthetic Routes
While the two-stage synthesis of a 4-hydroxyquinoline followed by chlorination is the most common approach, other named reactions provide alternative entries to the quinoline core.
The Friedländer Synthesis
The Friedländer synthesis is a highly convergent method that constructs the quinoline ring by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or ester).[11][12]
-
Advantages: This method can build highly substituted quinolines in a single step and often proceeds under milder conditions (acid or base catalysis) than the high-temperature cyclizations of the Gould-Jacobs or Conrad-Limpach reactions.[13]
-
Relevance to 4-Chloroquinolines: While not a direct synthesis for 4-chloroquinolines, if a 2-amino-aryl ketone is used where the aryl ring already contains the desired substituents, it can be a very efficient way to produce a polysubstituted quinoline that could be subsequently chlorinated if a 4-hydroxy group is incorporated. Modern variations using catalysts like ceric ammonium nitrate or iodine have made this reaction more versatile and efficient.[13][14][15]
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool in quinoline synthesis, but it is crucial to understand its typical regiochemical outcome. The reaction of an N-arylacetamide with the Vilsmeier reagent (formed from POCl₃ and DMF) is a one-pot cyclization that directly installs both a chloro group and a formyl group onto the resulting quinoline.[16]
-
Key Outcome: This reaction typically yields 2-chloro-3-formylquinolines .[17] While extremely useful for producing functionalized chloroquinolines, it is not a direct route to the 4-chloro isomers. However, in specific cases, such as the reaction of the Vilsmeier reagent with 4-hydroxyquinaldines, 4-chloro-3-formyl derivatives can be obtained, providing a specialized route.[18]
Part 4: The Impact of Microwave-Assisted Synthesis
A significant advancement applicable to many classical quinoline syntheses is the use of microwave irradiation. This technique offers a dramatic improvement over conventional heating methods.[19]
-
Key Advantages:
-
Reduced Reaction Times: Reactions that take many hours or even days under conventional heating can often be completed in minutes.[20][21]
-
Increased Yields: The rapid and efficient heating can minimize the formation of side products, leading to cleaner reactions and higher yields.[22]
-
Greener Chemistry: The efficiency of microwave heating and the potential for solvent-free reactions align with the principles of green chemistry.[20]
-
The Gould-Jacobs and Friedländer syntheses, in particular, have been shown to benefit significantly from microwave assistance.[5][21]
Comparative Summary of Major Synthetic Routes
| Synthetic Route | Starting Materials | Key Intermediate | Typical Conditions | Advantages | Disadvantages |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | 4-Hydroxy-3-carboxy-quinoline | High Temp (>240 °C) for cyclization | Good for 3-substituted quinolones; readily available starting materials.[1][2] | Harsh conditions; multi-step process (hydrolysis, decarboxylation); potential for regioisomeric mixtures.[4] |
| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinoline (4-Quinolone) | Kinetic control (~140 °C) then cyclization (~250 °C) | Good yields with proper solvent; direct route to 4-quinolone precursor.[3][7] | High temperatures required; risk of forming 2-quinolone isomer (Knorr product) if not controlled.[7] |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene compound | Substituted Quinoline | Acid or Base Catalysis, often milder temps | Highly convergent; good for polysubstituted quinolines; one-pot.[11][12] | Requires specific 2-aminoaryl carbonyl precursors which may not be readily available. |
| Vilsmeier-Haack | N-Arylacetamide, POCl₃, DMF | 2-Chloro-3-formyl-quinoline | Moderate heat (e.g., 90 °C) | One-pot synthesis of functionalized chloroquinolines.[16] | Primarily yields 2-chloro derivatives, not 4-chloro; reagent is moisture-sensitive. |
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and laboratory safety procedures.
Protocol 1: Synthesis of 7-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction
This protocol is adapted from the synthesis of intermediates for Chloroquine.[10]
Step A: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture with stirring at 130-140 °C for 2 hours. Ethanol will be evolved.
-
Allow the reaction to cool. The resulting (3-chloroanilino)methylenemalonic ester is often a viscous oil or solid and can be used directly in the next step after vacuum removal of any remaining volatile components.
Step B: Cyclization
-
To a separate flask containing a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) preheated to 250 °C, add the intermediate from Step A dropwise with vigorous stirring.
-
Maintain the temperature at 250-260 °C for 30 minutes.
-
Cool the mixture to below 100 °C and dilute with hexane or petroleum ether to precipitate the crude ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
-
Filter the solid, wash with hexane, and dry.
Step C: Saponification & Decarboxylation
-
Reflux the crude ester from Step B in an aqueous solution of sodium hydroxide (10%) for 2-3 hours until hydrolysis is complete.
-
Cool the solution and carefully acidify with acetic acid or HCl to precipitate the 7-chloro-4-hydroxyquinoline-3-carboxylic acid.
-
Filter the solid, wash with water, and dry.
-
Heat the resulting acid neat or in a high-boiling solvent at ~260 °C until carbon dioxide evolution ceases, yielding the final 7-chloro-4-hydroxyquinoline.[10]
Protocol 2: Chlorination of 7-Chloro-4-hydroxyquinoline
This protocol is a general method for converting 4-quinolones to 4-chloroquinolines.[9][10]
-
Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HCl gas.
-
In a round-bottom flask fitted with a reflux condenser and a gas trap (e.g., a drying tube with calcium chloride leading to a base trap), place 7-chloro-4-hydroxyquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) portion-wise.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic process.
-
Neutralize the acidic solution by the slow addition of a base, such as aqueous sodium hydroxide or sodium carbonate solution, until the pH is ~8-9.
-
The crude 4,7-dichloroquinoline will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
The product can be further purified by recrystallization (e.g., from ethanol or acetone/water).
Conclusion
The synthesis of substituted 4-chloroquinolines is a mature field dominated by the highly reliable two-stage strategy involving the initial construction of a 4-hydroxyquinoline precursor followed by chlorination with POCl₃.
-
For access to 4-hydroxyquinoline-3-carboxylic acids, the Gould-Jacobs reaction is the method of choice.
-
For a more direct route to other substituted 4-hydroxyquinolines, the Conrad-Limpach synthesis offers excellent yields, provided the reaction temperature is carefully controlled to avoid the formation of the Knorr product.
While methods like the Friedländer synthesis offer convergent pathways to highly substituted systems, they depend on the availability of specific precursors. The advent of microwave-assisted synthesis provides a powerful tool to modernize these classical reactions, offering significant improvements in efficiency and sustainability. The selection of the optimal route will ultimately be guided by the desired substitution pattern on the quinoline core, starting material availability, and the scale of the reaction.
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Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20464-20488. [Link]
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MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4945. [Link]
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NIH. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 7(4), 329-331. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-4-methoxyquinoline
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-chloro-4-methoxyquinoline. As a chlorinated aromatic heterocyclic compound, this substance requires meticulous handling and disposal to mitigate risks to personnel and the environment. This document moves beyond mere instruction to instill a deep understanding of the causality behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Foundational Principles: Understanding the Hazard Profile
This compound and related chlorinated quinolines are classified as hazardous materials. Their disposal is governed by stringent regulations due to potential health and environmental impacts. The primary concerns are:
-
Human Health Risks: Compounds in this class are often associated with skin, eye, and respiratory irritation.[1][2] Some quinoline derivatives are suspected mutagens or carcinogens.[3]
-
Environmental Toxicity: Chlorinated aromatic compounds are noted for their persistence in the environment and toxicity to aquatic life.[3][4] Discharge into drains or waterways is strictly prohibited.[3][5][6]
Therefore, all materials contaminated with this compound must be treated as hazardous waste.[4] The core principle of disposal is to ensure complete containment and destruction through regulated channels, preventing release into the environment.
Pre-Disposal Safety: The Indispensable Role of Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the establishment of a robust PPE protocol is non-negotiable. This serves as the primary barrier against accidental exposure.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | Protects against splashes and airborne dust particles that can cause serious eye irritation.[1][5][7] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, inspected prior to use). | Prevents skin contact, which can cause irritation and potential absorption of the harmful substance.[1][5] |
| Body Protection | A buttoned lab coat is mandatory. For larger quantities, a chemical-resistant apron or coveralls is recommended. | Minimizes the risk of contamination to personal clothing and underlying skin.[4] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. If dust or aerosols are generated, a full-face respirator may be necessary. | Minimizes inhalation exposure, a primary route for chemical entry into the body.[1][4][7] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. It begins the moment the substance is deemed waste and concludes with its documented transfer to a certified hazardous waste facility.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as this compound or any material contaminated with it is no longer needed, it must be classified as hazardous chemical waste.
-
Segregate at the Source: Do not mix this waste with other waste streams (e.g., non-hazardous, biological, or other chemical wastes). This is crucial for proper disposal routing and preventing unintended chemical reactions.
Step 2: Containment and Labeling
-
Primary Containment:
-
Solid Waste: Place pure this compound, contaminated lab materials (e.g., weigh boats, gloves, absorbent pads), into a designated, sealable, and chemically compatible container.[8]
-
Liquid Waste: If the compound is in solution, use a dedicated, leak-proof, and shatter-resistant waste container.
-
-
Labeling: Immediately label the waste container. The label must be clear, legible, and include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the chemical (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date the waste was first added to the container.
-
Step 3: Storage Pending Disposal
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory.
-
Safe Storage Conditions: The storage location must be a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.[4][7] Keep the container tightly closed.[1][5][7]
-
Secondary Containment: Place the waste container within a larger, chemically resistant tub or bin to contain any potential leaks.
Step 4: Arranging for Final Disposal
-
Contact EHS: Follow your institution's protocol for hazardous waste pickup by contacting the Environmental Health and Safety (EHS) department or an equivalent authority.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Final Disposal Method: The ultimate disposal will be handled by a licensed chemical destruction facility. The preferred method for chlorinated aromatic compounds is high-temperature incineration with flue gas scrubbing.[5] This process ensures the complete destruction of the compound, breaking it down into less harmful components and scrubbing acidic gases (like HCl) from the emissions. Landfilling is not a suitable option for this type of chemical.
Emergency Procedures: Managing Spills and Exposures
In the event of an accidental release, a swift and correct response is critical to minimizing harm.
Accidental Spill Protocol
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your supervisor.[5]
-
Control Ignition Sources: Remove all sources of ignition from the area.[5]
-
Assess and Equip: Don the appropriate PPE as outlined in Section 2 before attempting any cleanup.
-
Contain and Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, dry sand, or clay.[9][10] Do not use combustible materials.
-
Collect Waste: Carefully sweep or shovel the absorbed material into your designated hazardous waste container.[8] Use spark-proof tools.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.
Personnel Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[4][5] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[5][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[1][5]
Visualizing the Disposal Process
To ensure clarity, the logical flow from waste generation to final disposal is illustrated below.
Caption: Workflow for the safe disposal of this compound.
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Navigating the Safe Handling of 6-Chloro-4-methoxyquinoline: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 6-Chloro-4-methoxyquinoline, a key building block in various synthetic pathways. Our objective is to extend beyond mere procedural instruction, offering a framework of scientific causality and field-proven insights to ensure every protocol is a self-validating system of safety and efficacy.
Immediate Hazard Assessment and Core Safety Principles
Based on the hazard classifications of its structural analogs, this compound should be treated as a compound that is hazardous upon ingestion, skin contact, and inhalation, and is a serious irritant to eyes and the respiratory system.[1][2] The foundational principle for handling this and similar chemical entities is the minimization of exposure through a combination of engineering controls, personal protective equipment, and stringent operational protocols.
Hazard Summary Table
| Hazard Classification | Description | Primary Exposure Routes |
| Skin Irritation | Causes skin irritation upon contact.[1][3] | Dermal |
| Eye Irritation | Causes serious eye irritation.[1][3] | Ocular |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1] | Inhalation |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Ingestion |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[2] | Dermal |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[2] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
PPE Requirements Table
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[1][4] | EN 166 (EU) or NIOSH (US) approved.[4][5] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin/Body | Chemical-resistant lab coat or impervious clothing.[4][6] | Consult glove manufacturer's compatibility charts. | Prevents skin contact which can lead to irritation.[1] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6] | EN 374 (EU). | Provides a direct barrier against dermal absorption and irritation. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is required.[4][5] | NIOSH N95 or higher. | Prevents inhalation of the compound, which can cause respiratory tract irritation.[1] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical to mitigating risks. The following protocol outlines the key steps for the safe handling of this compound from receipt to disposal.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Storage :
Emergency Procedures and Disposal Plan
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Response Workflow
Caption: A step-by-step procedure for responding to a spill of this compound.
First-Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
After skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1][6]
-
After inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical attention.[1]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][6]
Disposal Plan:
-
All waste materials, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[1]
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][8]
-
Do not allow the chemical to enter drains or waterways.[6]
By integrating these safety protocols and operational guidelines into your laboratory practice, you can confidently and safely unlock the synthetic potential of this compound.
References
-
Fisher Scientific. (2010, December 1). 6-Methoxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
